2-(Aminomethyl)phenol hcl
Description
BenchChem offers high-quality 2-(Aminomethyl)phenol hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)phenol hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
acetic acid;2-(aminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPMSURBDPOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-(Aminomethyl)phenol HCl – Structural Dynamics and Synthetic Utility
Executive Summary
2-(Aminomethyl)phenol hydrochloride (also known as 2-Hydroxybenzylamine HCl or 2-HOBA) is a bifunctional aromatic compound rapidly gaining prominence in pharmaceutical research as a selective scavenger of reactive dicarbonyl species. Unlike broad-spectrum antioxidants, 2-HOBA specifically targets isolevuglandins (IsoLGs)—highly reactive lipid peroxidation products implicated in hypertension, atherosclerosis, and neurodegeneration—without disrupting normal redox signaling. This guide provides a comprehensive technical analysis of its chemical structure, synthesis protocols, and therapeutic mechanisms.
Chemical Identity & Structural Analysis[1][2][3]
The compound consists of a benzene ring substituted with a hydroxyl group at the ortho position relative to an aminomethyl group. This 1,2-substitution pattern is critical for its reactivity, facilitating intramolecular hydrogen bonding in the free base and enabling rapid Schiff base formation with electrophiles.
Nomenclature and Identifiers[1][4][5][6][7]
-
IUPAC Name: 2-(Aminomethyl)phenol hydrochloride[1]
-
Common Synonyms: 2-Hydroxybenzylamine HCl, 2-HOBA HCl, Salicylamine hydrochloride
-
CAS Number (HCl Salt): 61626-91-3 (Note: Frequently indexed under the parent CAS in commercial catalogs)
-
Molecular Weight: 159.61 g/mol (Salt); 123.15 g/mol (Free Base)
Structural Dynamics
In its hydrochloride salt form, the amine is protonated (-NH₃⁺), disrupting the strong intramolecular hydrogen bond between the phenolic hydroxyl and the amine nitrogen seen in the free base. This protonation significantly enhances water solubility and stability against oxidation, making the HCl salt the preferred form for storage and biological administration.
Physicochemical Properties[2][10][11][12][13][14][15]
The following data characterizes the hydrochloride salt, with parent compound values noted for comparison.
| Property | Value (HCl Salt) | Value (Free Base) | Context |
| Physical State | Crystalline Solid (White to off-white) | Crystalline Solid (Beige/Brown) | Salt prevents oxidation-induced darkening. |
| Melting Point | >200°C (Decomposes) | 127–130°C | Ionic lattice energy stabilizes the salt. |
| Solubility | High (Water, Methanol, DMSO) | Low (Water), Soluble in organic solvents | Salt form is required for aqueous bioassays. |
| pKa (Amine) | ~8.6 (Ammonium dissociation) | ~9.5 | Protonated amine is stable at physiological pH. |
| pKa (Phenol) | ~10.2 | ~10.2 | Phenolic proton remains available for H-bonding. |
| Hygroscopicity | Moderate | Low | Store under desiccant/inert gas. |
Synthetic Routes & Production
The synthesis of 2-(Aminomethyl)phenol HCl typically proceeds via the reductive amination of salicylaldehyde or the reduction of salicylaldehyde oxime. The oxime reduction route is preferred for laboratory-scale purity as it avoids the formation of secondary amine byproducts common in direct reductive amination.
Experimental Protocol: Oxime Reduction Route
Step 1: Formation of Salicylaldehyde Oxime
-
Reagents: Salicylaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium acetate (1.2 eq).
-
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure: Dissolve hydroxylamine HCl and sodium acetate in water. Add salicylaldehyde in ethanol dropwise. Stir at room temperature for 2 hours.
-
Isolation: The oxime precipitates as a white solid. Filter, wash with cold water, and dry.[6]
Step 2: Reduction to Amine
-
Reagents: Salicylaldehyde oxime (1.0 eq), Zinc dust (4.0 eq), Ammonium formate or Acetic acid.
-
Solvent: Methanol or Ethanol.
-
Procedure: Reflux the oxime with Zn dust in the presence of the proton source for 4–6 hours. Monitor TLC for disappearance of oxime.
-
Workup: Filter off zinc residue. Concentrate the filtrate.
Step 3: Salt Formation (HCl)
-
Procedure: Dissolve the crude amine oil in anhydrous diethyl ether or ethanol.
-
Acidification: Slowly add 4M HCl in dioxane or bubble dry HCl gas into the solution at 0°C.
-
Crystallization: The hydrochloride salt precipitates immediately. Filter the white solid and wash with cold ether to remove non-polar impurities.
-
Recrystallization: Recrystallize from ethanol/isopropanol if higher purity (>99%) is required.
Synthesis Pathway Diagram
Reactivity & Applications
Mechanism of Action: Dicarbonyl Scavenging
2-HOBA is a "smart" antioxidant. Unlike traditional antioxidants that scavenge Reactive Oxygen Species (ROS) indiscriminately (often disrupting physiological signaling), 2-HOBA reacts specifically with dicarbonyls (e.g., Isolevuglandins/IsoLGs, Malondialdehyde).
-
Reaction: The primary amine of 2-HOBA attacks the carbonyl carbon of the lipid aldehyde.
-
Cyclization: The ortho-hydroxyl group facilitates a rapid cyclization (dehydration), forming a stable pyrrole adduct.
-
Result: The reactive lipid electrophile is neutralized, preventing it from modifying cellular proteins and DNA.
Key Applications in Drug Development
-
Atherosclerosis: Prevents the modification of LDL cholesterol by IsoLGs, reducing plaque formation and macrophage inflammation.
-
Hypertension: Protects vascular endothelium from oxidative stress-induced dysfunction.
-
Neuroprotection: Investigated for Alzheimer's disease to prevent protein aggregation driven by carbonyl stress.
Chelation Chemistry
The free base is a precursor to Salen ligands (N,N'-bis(salicylidene)ethylenediamine derivatives). The ortho-phenol and amine groups form stable coordinate bonds with transition metals (Cu, Mn, Fe), utilized in asymmetric catalysis (e.g., Jacobsen's catalyst).
[14]
Handling, Safety & Stability
Storage Protocols
-
Atmosphere: Hygroscopic. Store under inert gas (Argon or Nitrogen) to prevent moisture absorption.
-
Temperature: 2–8°C for long-term storage.
-
Light: Protect from light; the compound can discolor (oxidize) upon prolonged exposure.
Safety Profile (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. In case of contact, wash with copious amounts of water.
References
-
PubChem. (2025). 2-(Aminomethyl)phenol Compound Summary. National Library of Medicine. [Link][4]
-
Tao, H., et al. (2020).[4] Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Nature Communications.[4] [Link]
-
Organic Syntheses. (1941). Hydroxylamine hydrochloride.[7] Org. Syn. Coll. Vol. 1, p. 327.[7] [Link]
-
Chen, W., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening. European Journal of Pharmaceutical Sciences. [Link]
-
ClinicalTrials.gov. (2018). 2-HOBA: Multiple Dosing Study in Older Adults. U.S. National Library of Medicine. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(Aminomethyl)phenol (50312-64-6) for sale [vulcanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 2-Hydroxybenzylamine - Wikipedia [en.wikipedia.org]
- 5. 2-(Aminomethyl)phenol | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Mechanism of action of 2-HOBA as a dicarbonyl scavenger
An In-Depth Technical Guide to the Mechanism of Action of 2-HOBA as a Dicarbonyl Scavenger
Foreword
The relentless progression of many chronic and age-related diseases is intimately linked to a state of persistent molecular damage, often driven by oxidative stress. While reactive oxygen species (ROS) have long held the spotlight, a growing body of evidence points to their downstream products, reactive dicarbonyl species (RCS), as critical mediators of pathology. These highly electrophilic molecules inflict damage on proteins, lipids, and DNA, fueling a vicious cycle of inflammation and cellular dysfunction. This guide provides a deep dive into the mechanism of 2-hydroxybenzylamine (2-HOBA), a potent dicarbonyl scavenger, moving from its fundamental chemical reactivity to its profound biological consequences and the experimental frameworks used to validate its action.
Part 1: The Challenge of Dicarbonyl Stress
Reactive dicarbonyl species are byproducts of normal and pathological metabolism. Their accumulation, termed "dicarbonyl stress," is a key feature in a multitude of diseases.[1] These molecules are characterized by two carbonyl groups, which render them highly reactive towards nucleophiles, particularly the primary amine groups on lysine and arginine residues in proteins, as well as on phospholipids and nucleic acids.[2]
The primary sources of pathological dicarbonyls include:
-
Lipid Peroxidation: Oxidative stress-induced damage to polyunsaturated fatty acids generates a host of reactive aldehydes, including malondialdehyde (MDA) and the exceptionally reactive γ-ketoaldehydes known as isolevuglandins (IsoLGs).[2][3]
-
Glycolysis: Methylglyoxal (MGO) is a toxic byproduct of glucose metabolism.[4][5] Its levels are significantly elevated in metabolic disorders like diabetes.
The reaction of dicarbonyls with biological macromolecules leads to the formation of adducts and, ultimately, Advanced Glycation End-products (AGEs).[3][4] This process has severe consequences:
-
Protein Dysfunction: Adduction can alter protein structure, leading to enzyme inactivation, impaired signaling, and protein aggregation.[1][2]
-
Inflammation and Cellular Damage: Dicarbonyl-modified proteins are often recognized as "neo-antigens" by the immune system, triggering chronic inflammation.[6] This contributes to cell death, mitochondrial dysfunction, and further oxidative stress.[1][6]
-
Tissue Damage: In the vascular system, this damage contributes to atherosclerosis by modifying lipoproteins and promoting foam cell formation.[7][8] In the liver, it drives the progression of metabolic-associated steatotic liver disease (MASLD).[1][2]
Traditional antioxidants that target ROS can interfere with essential cellular signaling pathways.[9] Scavenging the more stable and damaging downstream dicarbonyls presents a more targeted therapeutic strategy to mitigate the adverse effects of oxidative stress without disrupting normal ROS signaling.[3][9]
Part 2: The Chemical Scavenging Mechanism of 2-HOBA
2-Hydroxybenzylamine (2-HOBA), a natural compound found in buckwheat seeds, is a highly efficient and selective dicarbonyl scavenger.[2][6] Its mechanism is rooted in its unique chemical structure, which facilitates a rapid and specific reaction with electrophilic dicarbonyls.
The Core Reaction: Nucleophilic Trapping
The primary amine (-NH₂) on the benzyl group of 2-HOBA acts as a potent nucleophile. It rapidly attacks the electrophilic carbonyl carbons of dicarbonyls like IsoLGs and MDA. This reaction forms an initial Schiff base, which can then undergo further intramolecular reactions to form stable, non-toxic adducts, effectively neutralizing the dicarbonyl before it can damage biological targets.[2]
Kinetic Superiority
The therapeutic efficacy of a scavenger depends on its ability to outcompete endogenous targets. This is where 2-HOBA excels. It has been shown to react with IsoLGs approximately 1,000 to 1,600 times faster than the ε-amino group of lysine, the primary biological target of these dicarbonyls.[2][3] This vast kinetic advantage allows 2-HOBA, even at modest concentrations, to effectively intercept dicarbonyls and prevent the formation of protein adducts.[3]
Structural Determinants of Reactivity
The specific arrangement of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups on the benzene ring is critical for 2-HOBA's activity. The geometric isomer, 4-hydroxybenzylamine (4-HOBA), where the hydroxyl group is in the para position, is not an effective dicarbonyl scavenger.[7][8] This demonstrates that the ortho position of the hydroxyl group in 2-HOBA is crucial, likely by participating in the reaction mechanism, possibly through intramolecular catalysis or by influencing the electronic properties of the amine group. The ineffectiveness of 4-HOBA serves as an excellent negative control in experimental studies to confirm that the observed biological effects are due to dicarbonyl scavenging and not some other pharmacological property.[7][8]
Caption: Chemical mechanism of 2-HOBA action.
Part 3: Biological Consequences and Therapeutic Implications
By neutralizing reactive dicarbonyls, 2-HOBA prevents the cascade of downstream pathological events. Its efficacy has been demonstrated in numerous preclinical models and is now being evaluated in human clinical trials.[2]
Cardiovascular Disease and Atherosclerosis
In hypercholesterolemic mouse models, 2-HOBA demonstrates profound atheroprotective effects independent of cholesterol-lowering.[7][8] The key mechanisms include:
-
Preservation of Lipoprotein Function: Dicarbonyls like MDA modify both low-density lipoprotein (LDL) and high-density lipoprotein (HDL).[8] MDA-modified LDL is readily taken up by macrophages, leading to foam cell formation, while MDA-modified HDL has impaired cholesterol efflux capacity.[8][10] By scavenging these dicarbonyls, 2-HOBA reduces levels of modified LDL and HDL, preserving HDL's protective function.[8]
-
Reduction of Plaque Inflammation and Necrosis: 2-HOBA treatment significantly reduces inflammatory cytokines like IL-1β, IL-6, and TNF-α in animal models.[8] It also decreases apoptosis (cell death) within atherosclerotic plaques and promotes efferocytosis (the clearance of dead cells), which prevents the formation of a necrotic core—a hallmark of unstable, rupture-prone plaques.[7][8]
Immune and Inflammatory Modulation
Dicarbonyl stress is a potent driver of chronic inflammation. 2-HOBA modulates the immune response, promoting a more balanced state. A clinical study in healthy adults showed that 2-HOBA supplementation significantly altered the levels of 15 plasma inflammatory biomarkers.[6][11][12]
| Biomarker Change | Protein Name | Implication |
| Increased | CCL19, IL-12β, TNFβ | Proteins involved in immune system readiness and homeostasis.[6][11] |
| Decreased | TWEAK | A pro-inflammatory protein that promotes inflammation, fibrosis, and cell death.[6][11][13] |
These findings suggest that 2-HOBA doesn't act as a broad immunosuppressant but rather helps to balance the immune system, potentially enhancing its readiness while tamping down pathological inflammatory drivers.[11][12]
Metabolic and Neurodegenerative Diseases
The benefits of 2-HOBA extend to other conditions characterized by dicarbonyl stress:
-
Metabolic-Associated Steatotic Liver Disease (MASLD): In mouse models of MASLD, 2-HOBA treatment reduced liver fibrosis, lowered liver transaminases, and improved NAFLD activity scores, indicating its potential to halt the progression of liver disease.[2]
-
Neuroprotection: In preclinical models, 2-HOBA has shown potential benefits for conditions like Alzheimer's disease and seizure-induced cognitive impairment by reducing the formation of dicarbonyl adducts in the brain.[3]
Caption: Biological pathways influenced by 2-HOBA.
Part 4: Experimental Validation and Methodologies
The claims surrounding 2-HOBA's mechanism are substantiated by rigorous experimental protocols. Understanding these methods is key to appreciating the evidence.
Protocol 1: In Vivo Analysis of Dicarbonyl Adducts
-
Objective: To provide direct evidence that 2-HOBA administration reduces the burden of dicarbonyl-modified proteins in a relevant disease model.
-
Causality: This experiment is crucial to link the chemical scavenging activity of 2-HOBA to a tangible biological outcome within a living organism. It validates that the compound reaches its target tissues and is effective at concentrations achieved through administration. The use of the inactive isomer 4-HOBA as a control is critical to attribute the effect specifically to dicarbonyl scavenging.[7][8]
-
Methodology (Example: Atherosclerosis Model):
-
Animal Model: Utilize Ldlr⁻/⁻ mice on a Western-type diet, a standard model for hypercholesterolemia-driven atherosclerosis.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: 2-HOBA (e.g., administered in drinking water).
-
Group 3: 4-HOBA (negative control, same dose as 2-HOBA).
-
-
Tissue Collection: After a predefined period (e.g., 16 weeks), harvest aortas.
-
Protein Extraction: Isolate total protein from the aortic tissue.
-
Western Blot Analysis: a. Separate proteins by size via SDS-PAGE and transfer to a membrane. b. Probe the membrane with a primary antibody specific for a dicarbonyl adduct (e.g., anti-MDA-lysine antibody). c. Apply a secondary antibody conjugated to an enzyme (e.g., HRP). d. Add a chemiluminescent substrate and image the resulting bands. e. Normalize the signal to a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify band intensity. A significant reduction in the MDA-lysine signal in the 2-HOBA group compared to the vehicle and 4-HOBA groups confirms in vivo efficacy.[8]
-
Caption: Workflow for in vivo dicarbonyl adduct analysis.
Protocol 2: Human Inflammatory Biomarker Profiling
-
Objective: To assess the immunomodulatory effects of 2-HOBA in humans.
-
Causality: Animal model data is informative, but human data is essential for drug development. This protocol validates the biological activity of 2-HOBA in the target species and identifies key biomarkers that can be used to track its effects in future efficacy trials. A double-blind, placebo-controlled design is the gold standard to eliminate bias.[6][12]
-
Methodology (Example: Olink® Proteomics):
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: Healthy human volunteers.
-
Intervention:
-
Group 1: 2-HOBA acetate (e.g., 500-750 mg/day for 14 days).
-
Group 2: Placebo.
-
-
Sample Collection: Collect plasma samples at baseline (Day 0) and after the intervention period (Day 15).
-
Proteomic Analysis: a. Analyze plasma samples using a targeted proteomics platform, such as the Olink® Inflammation panel, which can simultaneously quantify 92 inflammation-related proteins. b. This technology uses a Proximity Extension Assay (PEA), where pairs of antibodies labeled with unique DNA oligonucleotides bind to the target protein. When in close proximity, the oligonucleotides hybridize and are extended by a DNA polymerase, creating a unique DNA reporter that is then quantified by qPCR.
-
Data Analysis: a. Data is reported in Normalized Protein eXpression (NPX) units on a log2 scale. b. Compare the change in NPX values from baseline to Day 15 between the 2-HOBA and placebo groups using appropriate statistical tests (e.g., ANOVA). c. Use pathway analysis software (e.g., Ingenuity Pathway Analysis) to identify biological pathways and functions that are significantly modulated by the observed protein changes.[6]
-
Part 5: Summary and Future Directions
2-HOBA represents a targeted and sophisticated approach to mitigating the damage caused by oxidative stress. Its mechanism is not that of a conventional antioxidant but of a highly efficient molecular "trap" that intercepts and neutralizes pathological dicarbonyls before they can inflict cellular damage.
-
Core Mechanism: 2-HOBA is a potent nucleophile that reacts with and neutralizes electrophilic dicarbonyls at a rate that vastly outpaces their reaction with endogenous molecules.
-
Biological Consequences: This scavenging activity translates into demonstrable anti-atherosclerotic, anti-inflammatory, and cytoprotective effects across a range of preclinical models.
-
Clinical Relevance: Having demonstrated safety in Phase 1 trials, 2-HOBA is now being investigated for its therapeutic potential in numerous human diseases, including atrial fibrillation, rheumatoid arthritis, and Alzheimer's disease.[2][3]
The future of dicarbonyl scavenging is promising. Further research will continue to elucidate the full spectrum of dicarbonyl-driven pathology and refine the application of scavengers like 2-HOBA. Key areas of investigation include optimizing dosing strategies for specific diseases, identifying novel biomarkers of dicarbonyl stress to guide patient selection, and exploring combination therapies where dicarbonyl scavenging can complement other treatment modalities.
References
-
2-Hydroxybenzylamine. Alzheimer's Drug Discovery Foundation. [Link]
-
Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. bioRxiv. [Link]
-
Science - Hobamine®. TSI Group Ltd. [Link]
-
2-Hydroxybenzylamine (2-HOBA) to Prevent Early Recurrence of Atrial Fibrillation After Catheter-based Ablation. CenterWatch. [Link]
-
Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. MDPI. [Link]
-
Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Nature Communications. [Link]
-
Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. Inflammation. [Link]
-
Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. bioRxiv. [Link]
-
Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. ResearchGate. [Link]
-
Study finds that 2-HOBA acetate supports the body's inflammatory response. Nutritional Outlook. [Link]
-
2-HOBA: Multiple Dosing Study in Healthy Humans. ClinicalTrials.gov. [Link]
-
TSI Group's Hobamine could reduce oxidative stress and support healthy immune function, shows study. Nutrition Insight. [Link]
-
2-HOBA: Initial Evaluation in Humans. ClinicalTrials.gov. [Link]
-
In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Food and Chemical Toxicology. [Link]
-
Are You a Friend or an Enemy? The Dual Action of Methylglyoxal on Brain Microvascular Endothelial Cells. International Journal of Molecular Sciences. [Link]
-
Methylglyoxal. ResearchGate. [Link]
-
Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. ResearchGate. [Link]
-
Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Atherosclerosis Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Are You a Friend or an Enemy? The Dual Action of Methylglyoxal on Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. hobamine.com [hobamine.com]
- 12. nutritionaloutlook.com [nutritionaloutlook.com]
- 13. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]
Beyond Nomenclature: The Chemical and Functional Identity of 2-Hydroxybenzylamine (Salicylamine)
Part 1: The Core Directive — Resolving the Identity Crisis[1]
In the precise world of medicinal chemistry, nomenclature ambiguity can lead to catastrophic experimental errors.[1][2] The immediate answer to the core inquiry is definitive:
2-Hydroxybenzylamine (2-HOBA) and Salicylamine are synonyms for the exact same chemical entity (CAS 932-30-9). [1][3]
However, simply acknowledging them as synonyms is insufficient for a researcher. The "difference" that matters in a drug development context is not between these two names, but rather the critical distinction between Salicylamine (the amine) and Salicylamide (the amide) . These two compounds are frequently confused due to phonetic similarity, yet they possess diametrically opposed pharmacological profiles.[1][2]
This guide dissects the chemical identity of 2-HOBA, its mechanism as a dicarbonyl scavenger, and the experimental protocols required to validate its activity.
Part 2: Chemical Architecture & The "False Friend" Trap
The Synonymy: 2-Hydroxybenzylamine vs. Salicylamine[4]
-
Common Name: Salicylamine (derived from its synthesis via salicylaldehyde)[1][2]
-
Abbreviation: 2-HOBA
The Critical Divergence: Amine vs. Amide
The most common error in procuring this reagent is accidental substitution with Salicylamide (CAS 65-45-2).[1][2]
| Feature | 2-Hydroxybenzylamine (Salicylamine) | Salicylamide |
| Structure | Phenol with an Aminomethyl group ( | Phenol with an Amide group ( |
| Reactivity | Nucleophilic : Primary amine reacts with aldehydes (IsoLGs).[1][2] | Non-Nucleophilic : Amide nitrogen is chemically inert to aldehydes.[1][2] |
| Primary Indication | Dicarbonyl Scavenger : Hypertension, Metabolic Disease.[1][2] | Analgesic/Antipyretic : Pain relief (historical Aspirin alternative).[1][2] |
| pKa (Amine/Amide) | ~8.9 (Basic, protonates to form salts) | ~13 (Neutral/Acidic, does not form stable acid salts) |
| Key Risk | Correct Target : Prevents protein modification.[1][2] | False Negative : Will show zero activity in scavenging assays.[1][2] |
Visualization of Structural Divergence
The following diagram illustrates the structural relationship and the "danger zone" of confusion.
Figure 1: Structural divergence showing the synthesis origin and the functional split between 2-HOBA (Salicylamine) and Salicylamide.
Part 3: Mechanism of Action — The IsoLG Scavenging Pathway
2-HOBA is not a generic antioxidant; it is a selective dicarbonyl scavenger .[1][2][4][5] Its therapeutic efficacy stems from its ability to intercept Isolevuglandins (IsoLGs) —highly reactive lipid peroxidation products that modify lysine residues on proteins, leading to dysfunction and immunogenicity.[1][2]
The Kinetic Advantage[1]
-
The Problem: IsoLGs react with protein lysines to form pyrrole adducts, causing cytotoxicity.[1][2]
-
The Solution: 2-HOBA contains a primary amine on a benzyl ring.[1][2] The ortho-hydroxyl group provides intramolecular hydrogen bonding that activates the amine, making it kinetically superior to protein lysines.[1]
-
Rate Constant: 2-HOBA reacts with IsoLGs approximately 1,600-fold faster than the
-amino group of lysine.[1][2]
Reaction Mechanism Visualization[1][7]
Figure 2: The kinetic competition mechanism where 2-HOBA outcompetes protein lysine residues for reactive IsoLGs.[1]
Part 4: Experimental Protocols
Synthesis of 2-Hydroxybenzylamine (Salicylamine)
Note: While commercially available, synthesizing the HCl salt ensures freshness and purity, critical for kinetic assays.
Principle: Reductive amination of salicylaldehyde.[1][2]
Reagents:
Workflow:
-
Oxime Formation: Dissolve salicylaldehyde in ethanol. Add hydroxylamine HCl and sodium acetate in water.[1][2] Reflux for 2 hours. Cool to precipitate Salicylaldoxime .[1][2] Recrystallize from ethanol.
-
Reduction: Dissolve Salicylaldoxime in glacial acetic acid. Add Zinc powder slowly with stirring (exothermic). Stir for 4 hours.
-
Workup: Filter zinc. Neutralize filtrate with NaOH. Extract with Ethyl Acetate.[1][2]
-
Salt Formation: Bubble dry HCl gas through the organic layer to precipitate 2-Hydroxybenzylamine Hydrochloride .[1][2]
-
Validation:
-NMR (DMSO- ) should show a singlet at 4.0 ppm ( ) and absence of aldehyde proton ( 10 ppm).[1][2]
Self-Validating Scavenging Activity Assay
To confirm you are working with active 2-HOBA and not the inert Salicylamide, perform this competition assay.[1]
Materials:
Protocol:
-
Generation: Oxidize Arachidonic acid (
) with ( ) and for 24h to generate IsoLGs. -
Competition: Aliquot the oxidized mix into two tubes:
-
Incubation: Incubate at
for 4 hours. -
Readout (Western Blot): Run SDS-PAGE.[1][2] Blot using D11 scFv single-chain antibody (specific for IsoLG-Lysine adducts).[1][2]
-
Pass Criteria: Tube A must show a strong band (IsoLG-BSA).[1][2] Tube B must show a >80% reduction in band intensity.[1][2]
Part 5: Formulation & Salt Selection
For in vivo studies, the choice of salt form dictates solubility and tolerability.[1]
| Salt Form | Solubility | Application |
| Free Base | Low (Water) | Not recommended for aqueous dosing.[1][2] |
| Hydrochloride (HCl) | High | Standard for in vitro and acute in vivo (IP injection).[1][2] |
| Acetate | High | Preferred for chronic oral dosing (drinking water) due to better palatability and buffer capacity.[1][2] |
Recommendation: Use 2-HOBA Acetate for long-term animal studies (e.g., atherosclerosis models) to minimize pH disruption in drinking water.[1][2]
References
-
Mechanism of Action & IsoLG Scavenging
-
Atherosclerosis & In Vivo Efficacy
-
Hypertension & Neutrophil NETosis
-
Salt Screening & Solubility
-
Chemical Identity (PubChem)
-
Salicylamide (The "False Friend" - Contrast Reference).[1]
-
Sources
- 1. Salicylaldehyde - Wikipedia [en.wikipedia.org]
- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Hydroxybenzylamine | CAS#:932-30-9 | Chemsrc [chemsrc.com]
- 6. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-(Aminomethyl)phenol HCl in Water and DMSO
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in harnessing its therapeutic potential. The choice of solvent can profoundly impact experimental outcomes, from initial screening assays to final formulation. This guide provides an in-depth analysis of the solubility of 2-(Aminomethyl)phenol hydrochloride (HCl), a versatile building block in medicinal chemistry, comparing its behavior in two common yet fundamentally different solvents: water and dimethyl sulfoxide (DMSO).
Introduction: The Critical Role of Solubility
2-(Aminomethyl)phenol is a small molecule of interest in various research areas. Its hydrochloride salt form is often utilized to improve stability and handling properties. The solubility of this compound dictates its utility in biological assays, affecting everything from achievable concentrations in stock solutions to the potential for precipitation in aqueous buffers. A thorough understanding of its solubility in both a polar protic solvent (water) and a polar aprotic solvent (DMSO) is paramount for reliable and reproducible research.
Comparative Solubility Profile
While specific quantitative data for 2-(Aminomethyl)phenol HCl is not extensively published, we can infer its solubility characteristics based on the properties of its parent compound, 2-aminophenol, and general chemical principles.
| Compound | Solvent | Reported Solubility |
| 2-Aminophenol | Water | Slightly soluble in cold water, soluble in hot water.[1] |
| 2-Aminophenol | DMSO | Very soluble.[2][3] |
| 2-Aminophenol HCl | Water | Freely soluble.[2] |
| 2-(Aminomethyl)phenol HCl | Water | Expected to be high |
| 2-(Aminomethyl)phenol HCl | DMSO | Expected to be high |
Note: "Freely soluble" is a qualitative term. Quantitative determination is recommended for specific applications.
The Underlying Chemistry: A Tale of Two Solvents
The significant difference in the chemical nature of water and DMSO governs their interaction with 2-(Aminomethyl)phenol HCl.
3.1. Dissolution in Water: The Power of Hydrogen Bonding and Ion-Dipole Interactions
Water is a polar protic solvent, meaning it has a significant dipole moment and available protons for hydrogen bonding. The dissolution of 2-(Aminomethyl)phenol HCl in water is a multi-step process driven by favorable intermolecular forces.
-
Ionization: As a hydrochloride salt, 2-(Aminomethyl)phenol HCl readily dissociates in water into the protonated 2-(aminomethyl)phenonium cation and the chloride anion.
-
Solvation: Water molecules then surround these ions. The positively charged aminomethyl group and the hydroxyl group of the cation form strong hydrogen bonds with the oxygen atoms of water molecules. The chloride anion is solvated through hydrogen bonds with the hydrogen atoms of water molecules.
Caption: Dissolution of 2-(Aminomethyl)phenol HCl in Water.
3.2. Dissolution in DMSO: A Polar Aprotic Powerhouse
DMSO is a polar aprotic solvent. It has a strong dipole moment but lacks acidic protons for hydrogen bond donation. Its dissolution mechanism for ionic compounds differs significantly from water.
-
Cation Solvation: The negatively charged oxygen atom of the sulfoxide group in DMSO effectively solvates the 2-(aminomethyl)phenonium cation through strong ion-dipole interactions.
-
Anion Solvation: The chloride anion is less effectively solvated in DMSO compared to water because DMSO cannot act as a hydrogen bond donor. This can sometimes limit the solubility of salts with small anions in DMSO. However, for many organic salts, the favorable solvation of the larger organic cation by DMSO is sufficient to drive dissolution.[4]
It is crucial to use anhydrous DMSO when preparing stock solutions, as DMSO is highly hygroscopic. Absorbed water can create a more structured hydrogen-bonding network, which can decrease the solubility of hydrochloride salts.[5]
Caption: Dissolution of 2-(Aminomethyl)phenol HCl in DMSO.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following method provides a reliable framework for determining the equilibrium solubility of 2-(Aminomethyl)phenol HCl.
4.1. Materials and Equipment
-
2-(Aminomethyl)phenol HCl (purity >98%)
-
Deionized water
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
4.2. Experimental Workflow
Caption: Workflow for Experimental Solubility Determination.
4.3. Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: Add an excess amount of 2-(Aminomethyl)phenol HCl to a known volume of both water and anhydrous DMSO in separate vials. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Allow the solutions to equilibrate for 24-48 hours with continuous agitation to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For the DMSO sample, it is advisable to perform this step in a low-humidity environment to minimize water absorption.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Sample Dilution: Accurately dilute the filtered supernatant with the respective solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of 2-(Aminomethyl)phenol HCl.
-
Solubility Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Practical Implications and Recommendations
-
For Aqueous Biological Assays: Given its expected high water solubility, 2-(Aminomethyl)phenol HCl is well-suited for direct dissolution in aqueous buffers. However, always verify the final pH of the solution, as the hydrochloride salt will result in an acidic solution which may need adjustment for biological compatibility.
-
For High-Concentration Stock Solutions: DMSO is the solvent of choice for preparing high-concentration stock solutions due to its strong solvating power for organic molecules. When preparing DMSO stocks, always use anhydrous grade and store in small, single-use aliquots to prevent water absorption.
-
Solvent Effects in Assays: Be mindful that DMSO can have biological effects in cellular assays, typically at concentrations above 0.5-1%. When using a DMSO stock, ensure the final concentration of DMSO in the assay medium is consistent across all experimental conditions and controls.
Conclusion
The solubility of 2-(Aminomethyl)phenol HCl is governed by the intricate interplay of intermolecular forces between the solute and the solvent. While it is expected to be readily soluble in both water and DMSO, the underlying mechanisms of dissolution differ significantly. For researchers and drug development professionals, a clear understanding of these principles, coupled with robust experimental determination of solubility, is essential for the successful application of this compound in their studies.
References
-
Wikipedia. 2-Aminophenol. [Link]
-
PubChem. 2-(Aminomethyl)phenol. [Link]
-
ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
PubChem. 2-Aminophenol. [Link]
-
PubChem. 4-Aminophenol. [Link]
Sources
An In-Depth Technical Guide to the Therapeutic Potential of 2-HOBA in Alzheimer's Disease Research
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, with a complex pathophysiology that has thwarted the development of effective disease-modifying therapies. While the amyloid and tau hypotheses have historically dominated the therapeutic landscape, there is a growing consensus that upstream pathological events, particularly oxidative stress and neuroinflammation, are critical drivers of disease onset and progression. This guide focuses on 2-hydroxybenzylamine (2-HOBA), a potent scavenger of reactive carbonyl species, as a promising therapeutic agent that targets these foundational mechanisms. By neutralizing toxic byproducts of lipid peroxidation, 2-HOBA has demonstrated the potential to mitigate a cascade of downstream pathological events, including protein modification, mitochondrial dysfunction, and neuroinflammation. This document provides a comprehensive overview of the mechanism of action of 2-HOBA, synthesizes the compelling preclinical and clinical evidence, and offers detailed experimental protocols for researchers seeking to evaluate its efficacy in AD models.
The Oxidative Stress-Neuroinflammation Axis in Alzheimer's Disease
The brains of individuals with Alzheimer's disease are characterized by a state of chronic oxidative stress and neuroinflammation.[1][2][3][4] This toxic environment is a primary contributor to the neurodegenerative process.
-
Oxidative Stress: The brain's high concentration of polyunsaturated fatty acids makes it particularly vulnerable to lipid peroxidation by reactive oxygen species (ROS).[5] This process generates highly reactive and cytotoxic byproducts, known as reactive carbonyl species or dicarbonyl electrophiles, including isoketals, neuroketals, and malondialdehyde (MDA).[5]
-
Detrimental Effects of Dicarbonyls: These electrophiles are not benign. They readily form covalent adducts with proteins, lipids, and nucleic acids, leading to:
-
Altered protein structure and function.[5]
-
Inhibition of critical cellular machinery like the proteasome.[6]
-
Mitochondrial dysfunction.[6]
-
Acceleration of amyloid-beta (Aβ) oligomerization and enhanced neurotoxicity.[5][6]
-
Activation of microglia and astrocytes, perpetuating a cycle of neuroinflammation.[1]
-
This self-amplifying cycle of oxidative stress and inflammation is now understood to be a core pathological driver in AD, making it a critical target for therapeutic intervention.[3][7]
2-HOBA: A Targeted Scavenger of Reactive Carbonyls
2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that has emerged as a leading candidate for targeting dicarbonyl stress.[6][8]
Mechanism of Action: The primary therapeutic action of 2-HOBA is its ability to act as a highly efficient scavenger of dicarbonyl electrophiles.[5][8] It rapidly and selectively reacts with these toxic species, neutralizing them before they can damage cellular components.[8] Crucially, research has shown that 2-HOBA reacts with these harmful substances approximately 1,600 times faster than the amino acid lysine, a primary biological target of dicarbonyls.[6][8][9] This kinetic advantage allows 2-HOBA to effectively outcompete and protect essential proteins and other biomolecules from adduction and subsequent damage.[6][8]
Caption: Mechanism of 2-HOBA in mitigating dicarbonyl stress in Alzheimer's disease.
Preclinical and Clinical Evidence
The therapeutic rationale for 2-HOBA is supported by a growing body of preclinical and clinical data.
Preclinical Efficacy in Animal Models
Studies in relevant animal models of Alzheimer's disease have provided strong proof-of-concept for the neuroprotective effects of 2-HOBA. A key study in human ApoE4 (hApoE4) transgenic mice, a model highly relevant to the most common genetic risk factor for late-onset AD, demonstrated that 2-HOBA treatment successfully prevented working memory deficits.[6] This cognitive protection was linked to its ability to inhibit the widespread effects of dicarbonyl electrophiles, thereby reducing oxidative damage.[6][10]
| Preclinical Study Summary | Model | Key Findings | Reference |
| Cognitive Protection | hApoE4 Transgenic Mice | Prevented working memory deficits. | [6] |
| Mechanism | In vitro & In vivo | Reacts 1,600-fold faster with dicarbonyls than lysine, preventing protein modification. | [6][8] |
| Broad Efficacy | Various Preclinical Models | Shown promise in models of atherosclerosis, hypertension, and gastric cancer, highlighting its robust anti-inflammatory and anti-oxidative stress effects. | [8][11] |
Clinical Safety and Tolerability
2-HOBA has undergone Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. These studies have established a strong safety profile.
-
Single Ascending Dose (SAD) Studies: 2-HOBA was found to be safe and well-tolerated in healthy individuals at doses up to 825 mg.[9]
-
Multiple Ascending Dose (MAD) Studies: In studies lasting 14-15 days, doses up to 750 mg administered three times a day (TID) were also safe and well-tolerated in both younger and older adults (ages 55-79).[5] Adverse events were generally mild, transient, and not considered drug-related, with headache being the most common.[5]
Ongoing Clinical Trials in Alzheimer's Disease
Building on the strong preclinical rationale and favorable safety data, 2-HOBA is being advanced into clinical trials for patients in the early stages of Alzheimer's disease. A pivotal Phase 1b/2a study is designed to provide direct evidence of its mechanism of action in the human brain.[12]
| Clinical Trial (NCT06432166) Overview | Details |
| Phase | Phase 1b/2a |
| Population | Participants with Mild Cognitive Impairment (MCI) or early Alzheimer's Disease. |
| Design | Randomized, double-blind, placebo-controlled, dose-finding study. |
| Treatment Duration | 16 weeks. |
| Primary Aims | 1. Proof-of-Concept: To determine if 2-HOBA reduces levels of dicarbonyl-protein adducts (dilysyl-MDA and IsoLG) in cerebrospinal fluid (CSF).[12] 2. Safety: To evaluate the safety and tolerability of extended use in an AD patient population.[12] |
| Secondary Aims | To assess the effect of 2-HOBA on other AD biomarkers, markers of brain inflammation, disease severity, and cognitive performance.[12] |
Methodologies for Preclinical Evaluation of 2-HOBA
For research teams aiming to investigate 2-HOBA, a robust and multi-faceted experimental approach is required. The following protocols provide a validated framework for assessing its efficacy in a preclinical setting.
Caption: General experimental workflow for preclinical evaluation of 2-HOBA.
Protocol: In Vivo Efficacy in an Alzheimer's Disease Mouse Model
Causality: The primary goal is to determine if 2-HOBA can prevent or reverse cognitive deficits in an animal model that recapitulates key aspects of AD pathology.[13][14] The choice of model is critical; transgenic models like 5XFAD or hApoE4 are preferred as they develop AD-like pathology over time, allowing for the assessment of disease-modifying effects.[13][15] Behavioral assays are the ultimate readout for cognitive function.[16]
Methodology:
-
Animal Model and Group Allocation:
-
Select an appropriate AD mouse model (e.g., 5XFAD).
-
At an age just prior to expected cognitive decline onset, randomly assign mice to two groups (n=12-15/group):
-
Group 1 (Control): Vehicle (e.g., drinking water).
-
Group 2 (Treatment): 2-HOBA administered in the drinking water at a pre-determined concentration.
-
-
-
Treatment Period: Administer treatment for a duration of 8-12 weeks.
-
Cognitive Assessment: Morris Water Maze (MWM) for spatial learning and memory.[16][17]
-
Acquisition Phase (Days 1-5):
-
Fill a circular pool (120 cm diameter) with opaque water (20-22°C).
-
Place a hidden platform (10 cm diameter) 1 cm below the water surface in a fixed quadrant.
-
Conduct four trials per day for each mouse, starting from different quadrants.
-
Record the time to reach the platform (escape latency) and path length using an overhead tracking system. A 60-second cut-off is used; guide mice that fail to find the platform.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
-
Cognitive Assessment: Contextual Fear Conditioning (CFC) for associative fear memory.[16][18]
-
Training (Day 7):
-
Place the mouse in the conditioning chamber.
-
After a 2-minute acclimation period, deliver an auditory cue (e.g., 80 dB tone) for 30 seconds.
-
In the final 2 seconds of the cue, deliver a mild foot shock (e.g., 0.5 mA).
-
Remove the mouse 30 seconds after the shock.
-
-
Contextual Testing (Day 8):
-
Return the mouse to the same chamber for 5 minutes without any cues or shocks.
-
Quantify the percentage of time spent "freezing" (complete immobility except for respiration) as a measure of fear memory.
-
-
-
Tissue Collection: Following behavioral testing, euthanize mice and harvest brain tissue for subsequent biochemical and histological analysis.
Protocol: Measurement of Oxidative Stress Markers in Brain Tissue
Causality: This protocol directly tests the hypothesis that 2-HOBA reduces the products of lipid peroxidation in the brain. The TBARS assay is a well-established method for quantifying MDA, a major secondary product of oxidative stress, providing a direct biochemical readout of drug activity.[19][20]
Methodology (TBARS Assay for MDA):
-
Brain Homogenate Preparation:
-
Isolate the hippocampus or cortex from one brain hemisphere on ice.
-
Weigh the tissue and homogenize in 10 volumes of ice-cold RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
TBARS Reaction:
-
To 100 µL of brain homogenate, add 150 µL of 20% acetic acid (pH 3.5).
-
Add 150 µL of 0.8% aqueous solution of thiobarbituric acid (TBA).
-
Add 100 µL of 8.1% sodium dodecyl sulfate (SDS).
-
Vortex and heat the mixture at 95°C for 60 minutes.
-
-
Measurement:
-
Cool the samples on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve using known concentrations of MDA.
-
Calculate the MDA concentration in the samples and normalize to the total protein content (expressed as nmol MDA/mg protein).
-
Protocol: Assessment of Neuroinflammatory Markers
Causality: By reducing the formation of pro-inflammatory dicarbonyls, 2-HOBA is hypothesized to dampen the downstream neuroinflammatory response.[1] Quantifying key inflammatory cytokines in the brain provides a measure of this secondary, anti-inflammatory effect. Multiplex immunoassays are highly efficient for this purpose.[21]
Methodology (Multiplex Immunoassay):
-
Sample Preparation:
-
Use the same brain homogenate supernatant prepared for the TBARS assay (Step 4.2.1).
-
Ensure protein concentration is within the linear range of the selected assay kit.
-
-
Assay Procedure:
-
Utilize a commercially available multiplex immunoassay kit (e.g., MILLIPLEX®) for mouse cytokines/chemokines.
-
Follow the manufacturer's instructions precisely. This typically involves:
-
Incubating the brain homogenate samples with magnetic beads coated with capture antibodies specific for different cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10).
-
Washing the beads to remove unbound material.
-
Adding biotinylated detection antibodies.
-
Adding streptavidin-phycoerythrin to bind to the detection antibodies.
-
-
-
Data Acquisition and Analysis:
-
Acquire data using a compatible instrument (e.g., Luminex® platform).
-
Calculate the concentration of each cytokine (pg/mL) based on the standard curves generated.
-
Normalize cytokine concentrations to the total protein content of the sample (expressed as pg/mg protein).
-
Conclusion and Future Directions
2-HOBA represents a scientifically robust therapeutic strategy for Alzheimer's disease that targets the fundamental, upstream pathology of dicarbonyl stress. Its mechanism of action is distinct from and complementary to traditional amyloid- and tau-focused approaches. By neutralizing toxic electrophiles, 2-HOBA has the potential to disrupt the vicious cycle of oxidative stress and neuroinflammation that drives neurodegeneration.[5][6] The strong safety profile in humans and promising preclinical data provide a solid foundation for its ongoing clinical development in patients with MCI and early AD.[5][9][12]
Future research should focus on:
-
Clinical Efficacy: The results of the ongoing Phase 1b/2a trial will be crucial in demonstrating target engagement in the human CNS and providing early signals of clinical benefit.[12]
-
Mitochondrial Targeting: Given the central role of mitochondria in oxidative stress, the development of mitochondria-targeted versions of 2-HOBA (e.g., Mito2HOBA) could offer enhanced neuroprotection by concentrating the scavenger at a primary site of ROS production.[22]
-
Combination Therapies: Investigating 2-HOBA in combination with anti-amyloid or anti-tau agents could provide a multi-pronged therapeutic approach that addresses different facets of AD pathology.
References
-
Title: 2-HOBA for Alzheimer's Disease (2-HOBA Trial) Source: withpower.com URL: [Link]
-
Title: 2-Hydroxybenzylamine - Alzheimer's Drug Discovery Foundation Source: Alzheimer's Drug Discovery Foundation URL: [Link]
-
Title: 2-Hydroxybenzylamine for the prevention of Alzheimers disease: Initial evaluation in humans Source: JPND (EU Joint Programme - Neurodegenerative Disease Research) URL: [Link]
-
Title: Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH Source: MDPI URL: [Link]
-
Title: Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice Source: bioRxiv URL: [Link]
-
Title: 2-Hydroxybenzylamine (2-HOBA) and primary metabolite (salicylic acid)... Source: ResearchGate URL: [Link]
-
Title: 2-Hydroxybenzylamine (2-HOBA) Study in Early Alzheimer's Patients Source: ClinicalTrials.Veeva URL: [Link]
-
Title: Mitochondria Targeted Dicarbonyl Scavenging with Mito2HOBA Reduces Atherosclerosis by Enhancing Plaque Stability and Suppressing Inflammation in Hyperlipidemic Ldlr⁻/⁻ Mice Source: ODU Digital Commons URL: [Link]
-
Title: Oxidative stress and neuroinflammation in Alzheimer's disease and amyotrophic lateral sclerosis: common links and potential therapeutic targets Source: PubMed URL: [Link]
-
Title: Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients Source: JoVE URL: [Link]
-
Title: Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines Source: PMC (PubMed Central) URL: [Link]
-
Title: Alzheimer's Disease: Experimental Models and Reality Source: PMC (PubMed Central) URL: [Link]
-
Title: Neuroinflammation in Alzheimer's disease; a source of heterogeneity and target for personalized therapy Source: PMC (PubMed Central) URL: [Link]
-
Title: Role of Oxidative Stress and Neuroinflammation in the Etiology of Alzheimer's Disease: Therapeutic Options Source: MDPI URL: [Link]
-
Title: Inducing Agents for Alzheimer's Disease in Animal Models Source: Xia & He Publishing Inc. URL: [Link]
-
Title: Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice Source: Kemerovo State University URL: [Link]
-
Title: Assessment of OS Markers in Brain Tissue Source: Bio-protocol URL: [Link]
-
Title: Neuroinflammation as a Central Mechanism in Alzheimer's Disease: Therapeutic Insights from Schiff Base Derivatives Source: MDPI URL: [Link]
-
Title: Animal Research for Alzheimer Disease: Failures of Science and Ethics Source: WBI Studies Repository URL: [Link]
-
Title: Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach Source: MDPI URL: [Link]
-
Title: Oxidative Stress Biomarkers as Preclinical Markers of Mild Cognitive Impairment: The Impact of Age and Sex Source: MDPI URL: [Link]
-
Title: Neuroinflammation, oxidative stress and the pathogenesis of Alzheimer's disease Source: PubMed URL: [Link]
-
Title: Neuroinflammation and Oxidative Stress in Parkinson's Disease, Alzheimer's Disease, and COVID-19: Microglia–Neutrophil Interaction Source: ACS Publications URL: [Link]
-
Title: Cognition Models in Rats and Mice Source: Inotiv URL: [Link]
-
Title: Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment Source: MDPI URL: [Link]
-
Title: Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update Source: PMC (PubMed Central) URL: [Link]
-
Title: Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches Source: PMC (PubMed Central) URL: [Link]
-
Title: Machine learning-based behavioral analysis for Alzheimer's mouse models Source: VJNeurology URL: [Link]
-
Title: ANIMAL MODEL STUDIES OF ALZHEIMER'S DISEASE Source: ResearchGate URL: [Link]
-
Title: Alzheimer's disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? Source: Frontiers URL: [Link]
-
Title: An Overview of Oxidative Stress, Neuroinflammation, and Neurodegenerative Diseases Source: MDPI URL: [Link]
Sources
- 1. Oxidative stress and neuroinflammation in Alzheimer's disease and amyotrophic lateral sclerosis: common links and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroinflammation, oxidative stress and the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-HOBA for Alzheimer's Disease · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2026 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. 2-Hydroxybenzylamine (2-HOBA) Study in Early Alzheimer's Patients [ctv.veeva.com]
- 13. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpls.org [wjpls.org]
- 15. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. Alzheimer’s Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment [mdpi.com]
- 19. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Neuroinflammation in Alzheimer’s disease; a source of heterogeneity and target for personalized therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.odu.edu [digitalcommons.odu.edu]
Methodological & Application
Protocol for the Preparation and Administration of 2-HOBA (Salicylamine) for In Vivo Mouse Studies
[1]
Abstract
This application note details the standardized protocol for the solubilization, formulation, and administration of 2-Hydroxybenzylamine (2-HOBA) , also known as Salicylamine. 2-HOBA is a potent, selective scavenger of isolevuglandins (IsoLGs) —highly reactive dicarbonyl species produced during lipid peroxidation that rapidly modify proteins and DNA.[1] Unlike general antioxidants, 2-HOBA does not inhibit ROS generation but specifically intercepts the toxic dicarbonyl downstream products. This protocol focuses on the Acetate salt form , the industry standard for in vivo stability and solubility, and outlines methods for chronic (drinking water) and acute (gavage/injection) delivery.
Part 1: Compound Characterization & Pre-Formulation
Before beginning, it is critical to distinguish between the active compound and its necessary negative control.
The Active Compound vs. The Control
Scientific rigor in 2-HOBA studies requires the use of 4-HOBA (4-Hydroxybenzylamine) as a negative control. 4-HOBA is a structural isomer that lacks the hydroxyl group adjacent to the amine, rendering it ineffective at scavenging IsoLGs while controlling for non-specific effects of the phenolic backbone.
| Property | Active Compound | Negative Control |
| Name | 2-HOBA Acetate (Salicylamine Acetate) | 4-HOBA Acetate |
| Function | Scavenges IsoLGs (Reaction rate >1000x vs Lysine) | Inactive (Does not scavenge IsoLGs) |
| CAS (Free Base) | 938-97-6 | 623-05-2 |
| MW (Acetate Salt) | 183.18 g/mol | 183.18 g/mol |
| Solubility | >50 mg/mL (Water/PBS) | >50 mg/mL (Water/PBS) |
| Appearance | White to off-white crystalline powder | White crystalline powder |
Critical Note: Most commercial sources supply 2-HOBA as the acetate salt . If you are using the free base (MW ~123.15 g/mol ), you must adjust the mass calculations and be aware that the free base is less stable and more prone to oxidation. This protocol assumes the Acetate Salt. [2]
Part 2: Mechanism of Action (Visualized)
Understanding the kinetics is vital for experimental design. 2-HOBA acts as a "decoy" amine.[2][3][4] Because the reaction rate of 2-HOBA with IsoLGs is orders of magnitude faster than that of protein lysines, it effectively protects cellular structures even at low stoichiometric excess.
Figure 1: Kinetic competition mechanism. 2-HOBA outcompetes cellular proteins for binding with reactive IsoLGs, preventing downstream cellular dysfunction.
Part 3: Protocol A - Chronic Administration (Drinking Water)
This is the Gold Standard method for 2-HOBA administration in mice (e.g., atherosclerosis, hypertension, MASH models). Target Dose: 1 g/L (approx. 150–200 mg/kg/day depending on water intake).
Materials
-
Autoclaved tap water or purified water (Milli-Q).
-
Amber glass bottles or foil-wrapped water bottles (to protect from light).
-
0.22 µm vacuum filter units (optional but recommended for long-term stability).
Step-by-Step Methodology
-
Calculation:
-
To prepare 1 Liter of vehicle:
-
Weigh 1.00 g of 2-HOBA Acetate.[2]
-
-
Dissolution:
-
Add the powder to 500 mL of water in a graduated cylinder or beaker.
-
Stir using a magnetic stir bar. Dissolution is rapid (usually < 5 minutes) at room temperature.
-
Bring volume up to 1000 mL with water.
-
-
pH Check (Self-Validation):
-
Check pH. 2-HOBA Acetate solutions are typically slightly acidic to neutral (pH 6.0–7.0).
-
Decision Point: If pH < 5.5, adjust to pH 6.5–7.0 using dilute NaOH. This prevents palatability issues, though mice generally tolerate the acetate salt well.
-
-
Filtration (Optional):
-
Filter sterilize through a 0.22 µm PES membrane if the water will sit in cages for >3 days.
-
-
Deployment:
-
Fill mouse water bottles.
-
Protect from light: Use amber bottles or wrap clear bottles in aluminum foil. Salicylamines can undergo slow photo-oxidation, turning the solution pink/brown over time.
-
-
Maintenance:
-
Replace water every 3–4 days to ensure potency and hygiene.
-
Monitor water levels to calculate precise dosage received.
-
Dosage Validation Table
| Mouse Weight (g) | Daily Water Intake (mL) | Concentration (mg/mL) | Daily Dose (mg) | Effective Dose (mg/kg) |
| 20 | 3.0 | 1.0 | 3.0 | 150 |
| 25 | 4.0 | 1.0 | 4.0 | 160 |
| 30 | 5.0 | 1.0 | 5.0 | 166 |
Part 4: Protocol B - Acute Administration (Oral Gavage or IP)
Used for Pharmacokinetic (PK) studies or acute injury models (e.g., Ischemia-Reperfusion). Target Dose: 100 – 1000 mg/kg (Single dose).[6]
Materials
-
Sterile PBS (Phosphate Buffered Saline, pH 7.4).
-
Syringe filters (0.22 µm, PVDF or PES).
Step-by-Step Methodology
-
Formulation (Example: 100 mg/kg dose for 25g mouse):
-
Target volume per mouse: 100 µL (standard max for IP/IV).
-
Required concentration: 25 mg/mL .
-
-
Preparation:
-
Weigh 250 mg 2-HOBA Acetate.
-
Dissolve in 10 mL Sterile PBS.
-
Vortex until clear.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm syringe filter into a sterile vial. This is mandatory for IP/IV administration to prevent sepsis or particulate embolism.
-
-
Administration:
-
Oral Gavage (PO): Use a ball-tipped gavage needle.
-
Intraperitoneal (IP): Inject into the lower right quadrant of the abdomen.
-
Part 5: Quality Control & Troubleshooting
Every experimental batch must pass these "Self-Validation" checkpoints.
| Observation | Diagnosis | Corrective Action |
| Solution turns Pink/Brown | Auto-oxidation of the amine/phenol. | Discard. Prepare fresh. Ensure bottles are light-protected (foil/amber). |
| Precipitate forms | pH is likely too basic (rare with acetate salt) or concentration >50mg/mL. | Vortex. If persistent, check pH. If pH > 8.0, the free base may precipitate. Lower pH to 7.0. |
| Mice lose weight | Taste aversion (rare at 1g/L). | Check pH (should be >6.0). If persistent, lower dose to 0.5 g/L or mix with 1% sucrose (requires vehicle control match). |
Part 6: Experimental Workflow Diagram
Figure 2: Operational workflow for 2-HOBA formulation.
References
-
Kirabo, A., et al. (2014). "DC isoketal-modified proteins activate T cells and promote hypertension." Journal of Clinical Investigation, 124(10), 4642–4656.
-
Tao, H., et al. (2020). "Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice." Nature Communications, 11, 4084.
-
Davies, S. S., et al. (2004). "Pyridoxamine analogues scavenge lipid-derived gamma-ketoaldehydes and protect against H2O2-mediated cytotoxicity." Biochemistry, 43(22), 7060–7068.
-
Zagol-Ikapitte, I., et al. (2010). "Characterization of scavengers of gamma-ketoaldehydes that do not inhibit prostaglandin biosynthesis." Chemical Research in Toxicology, 23(1), 240–250.
-
Pitchford, L. M., et al. (2018). "In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate." Food and Chemical Toxicology, 121, 541-548.[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolevuglandins and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Subchronic (90-day) repeated dose toxicity study of 2-hydroxybenzylamine acetate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
Preparation of 2-(Aminomethyl)phenol HCl stock solution in DMSO
Application Note: High-Fidelity Preparation of 2-(Aminomethyl)phenol HCl Stock Solutions
Abstract & Utility
2-(Aminomethyl)phenol (also known as 2-Hydroxybenzylamine or 2-HOBA) is a reactive scavenger of dicarbonyl species (e.g., isoketals) and a versatile ligand precursor in organic synthesis.[1] While the hydrochloride salt (HCl) confers improved shelf-stability over the free base, it introduces specific solubility challenges in non-aqueous solvents. This guide details the preparation of high-concentration stock solutions in DMSO, addressing critical factors such as hygroscopicity, oxidative instability of the phenol group, and the thermodynamic effects of salt dissociation.
Physicochemical Profile
| Parameter | Data | Notes |
| Compound Name | 2-(Aminomethyl)phenol HCl | Synonyms: 2-HOBA HCl, Salicylamine HCl |
| CAS Number | 932-30-9 | (Refers to free base often; verify specific salt batch) |
| MW (Free Base) | 123.15 g/mol | Do not use for weighing calculations |
| MW (HCl Salt) | 159.61 g/mol | Use this for Molarity calculations |
| Solubility (DMSO) | ~30–45 mg/mL | Requires sonication; highly dependent on water content |
| Appearance | Off-white to beige solid | Turns pink/brown upon oxidation |
| Hygroscopicity | Moderate | DMSO solvent is highly hygroscopic |
Critical Considerations (The "Why" Behind the Protocol)
A. The Salt Correction Factor
A common error in preparing stock solutions is calculating mass based on the free base molecular weight while weighing the salt form. This results in a solution that is ~23% more dilute than intended.
-
Formula:
-
Correction: If your protocol requires a specific equivalent of the free base, you must adjust the weighed mass by the ratio
.
B. DMSO Hygroscopicity & Freezing Point Depression
DMSO is aggressively hygroscopic.[2] At 60% relative humidity, pure DMSO can absorb significant water within minutes.
-
Impact: Water in DMSO creates a eutectic mixture.[3] While pure DMSO freezes at 18.5°C, DMSO with water freezes at much lower temperatures. However, water acts as an antisolvent for many organic salts, potentially causing precipitation of 2-HOBA HCl upon freeze-thaw cycles.
-
Mitigation: Use anhydrous DMSO (≥99.9%) and minimize air exposure.
C. Oxidative Instability
The phenolic hydroxyl group is susceptible to oxidation, leading to quinone-like byproducts (pink/brown discoloration).
-
Mitigation: Sparging DMSO with Argon/Nitrogen and storing under inert gas is mandatory for long-term stability.
Protocol: Preparation of 10 mL Stock (100 mM)
Target Concentration: 100 mM (0.1 M)
Total Volume: 10 mL
Required Mass:
Materials
-
2-(Aminomethyl)phenol HCl (Solid)[4]
-
Anhydrous DMSO (Grade: Molecular Biology or Cell Culture Tested)
-
Amber glass vial (Borosilicate, low-alkali) with PTFE-lined cap
-
Argon or Nitrogen gas line[5]
-
Sonicator bath
Step-by-Step Workflow
-
Environment Prep: Work in a fume hood. If possible, equilibrate the DMSO to room temperature (if stored cold) before opening to prevent condensation.
-
Weighing:
-
Place the amber vial on the analytical balance. Tare.
-
Weigh exactly 159.6 mg of the solid.
-
Note: Use an antistatic gun if the salt is "fly-away."
-
-
Solvent Addition (Volume Displacement Method):
-
Do not add 10 mL of DMSO directly. The solid occupies volume.
-
Add approximately 8 mL of anhydrous DMSO.
-
-
Dissolution (The Critical Step):
-
Vortex vigorously for 30 seconds.
-
Sonication: Place the vial in a sonicating water bath. Sonicate for 5–10 minute intervals.
-
Check: The solution should be clear. If the salt is stubborn, warm the water bath slightly (up to 37°C), but do not exceed 40°C to prevent degradation.
-
-
Final Volume Adjustment:
-
Transfer the solution to a volumetric flask (or use a calibrated pipette if high precision is not critical) and top up to exactly 10 mL with DMSO.
-
Invert to mix.
-
-
Aliquoting:
-
Immediately dispense into single-use aliquots (e.g., 100 µL or 500 µL) in polypropylene microcentrifuge tubes.
-
Why? To prevent repeated freeze-thaw cycles.
-
Visualization: Preparation Workflow
Figure 1: Logical workflow for the preparation of 2-(Aminomethyl)phenol HCl stock solution. Note the iterative loop at the mixing stage to ensure complete solvation.
Storage & Stability
-
Temperature: Store at -20°C for up to 6 months, or -80°C for long-term (>1 year).
-
Phase Change: DMSO freezes at ~18°C. Upon removal from the freezer, the stock will be solid. Thaw completely at room temperature or 37°C water bath.
-
Homogenization: You must vortex the thawed aliquot before use. During freezing, solutes can exclude from the crystal lattice (cryoconcentration), creating concentration gradients in the tube.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Precipitate upon thawing | Cryoprecipitation or water ingress | Warm to 37°C and vortex. If solids persist, sonicate for 5 mins. |
| Pink/Brown Color | Phenol oxidation | The compound has degraded. Discard and prepare fresh. Ensure future stocks are stored under Argon. |
| Viscous/Slushy at -20°C | High water content | Your DMSO has absorbed water.[2] The stock concentration is now inaccurate. Discard. |
References
-
TargetMol. 2-Hydroxybenzylamine Product Data Sheet. Retrieved from TargetMol.com. Link
-
Cayman Chemical. 2-HOBA Product Information. Retrieved from CaymanChem.com. Link
-
National Institutes of Health (NIH). Assay Guidance Manual: Reagent Stability and Storage. NCBI Bookshelf. Link
-
Ziath. The Effects of Water on DMSO and Effective Hydration Measurement.Link
-
PubChem. 2-(Aminomethyl)phenol Hydrochloride Compound Summary.Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. ziath.com [ziath.com]
- 3. On the molecular basis of H2O/DMSO eutectic mixtures by using phenol compounds as molecular sensors: a combined NMR and DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 2-Hydroxybenzylamine | TargetMol [targetmol.com]
- 5. 2-Hydroxybenzylamine | 932-30-9 [chemicalbook.com]
Technical Bulletin: 2-Hydroxybenzylamine - Properties, Research Applications, and Safety Considerations
Notice: This document addresses the topic of 2-Hydroxybenzylamine. It has come to our attention that there may be interest in its use in drinking water. It is critical to state unequivocally that 2-Hydroxybenzylamine is not approved, intended, or safe for addition to drinking water. This bulletin serves as a detailed technical guide for researchers, scientists, and drug development professionals on the known properties, research applications, and significant safety considerations of this compound. It is intended for laboratory research purposes only and should not be misconstrued as a guideline for human or animal consumption.
Introduction and Scientific Context
2-Hydroxybenzylamine, also known as salicylamine, is an organic compound with the formula C₆H₄(OH)CH₂NH₂. It is a derivative of salicylaldehyde. While it serves as a valuable intermediate in organic synthesis and has been a subject of preclinical research for its biological activities, its toxicological profile for chronic oral exposure is not well-established. There are no recognized dosing guidelines for its inclusion in drinking water, and such a practice would be hazardous. This document synthesizes the available scientific literature to provide a comprehensive overview for research applications.
Physicochemical and Biological Properties
Understanding the fundamental properties of 2-Hydroxybenzylamine is essential for its safe handling and application in a controlled laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO | |
| Molar Mass | 123.15 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 127-131 °C | |
| Solubility | Soluble in ethanol, methanol. Limited solubility in water. | N/A |
| Known Biological Activity | Irreversible inhibitor of Monoamine Oxidase B (MAO-B) |
Preclinical Research and Investigated Mechanisms of Action
2-Hydroxybenzylamine has been investigated for several potential therapeutic applications in non-human, preclinical studies. Its primary mechanism of interest is the irreversible inhibition of Monoamine Oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine.
Mechanism of Action: MAO-B Inhibition
Inhibition of MAO-B by 2-Hydroxybenzylamine is believed to increase the concentration of dopamine in the brain. This has led to its investigation in models of neurological disorders where dopamine deficiency is a key factor. The process involves the amine group of 2-Hydroxybenzylamine interacting with the active site of the MAO-B enzyme.
Below is a conceptual diagram illustrating the role of MAO-B and the effect of an inhibitor like 2-Hydroxybenzylamine.
Caption: Conceptual pathway of MAO-B inhibition.
Safety Profile and Hazard Communication
The safety of 2-Hydroxybenzylamine has not been evaluated for consumption. The available Safety Data Sheet (SDS) outlines its hazards in a research or industrial context.
-
Acute Effects: Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Chronic Effects: The toxicological properties for prolonged or repeated ingestion have not been thoroughly investigated. There is no established No-Observed-Adverse-Effect Level (NOAEL) for oral consumption.
-
Environmental Hazard: Not classified as hazardous to the aquatic environment, but comprehensive ecological data is lacking.
Given this information, the introduction of 2-Hydroxybenzylamine into a water supply would be a significant public health risk due to the lack of data on chronic toxicity, carcinogenicity, and reproductive effects.
Protocol for Analytical Detection in a Water Matrix
While dosing in drinking water is not appropriate, researchers may need to detect or quantify 2-Hydroxybenzylamine in aqueous samples for experimental purposes (e.g., environmental monitoring, sample analysis). The following is a generalized protocol for detection using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of 2-Hydroxybenzylamine in a spiked water sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
2-Hydroxybenzylamine standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
Protocol Steps:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas both phases by sonication or vacuum filtration.
-
-
Preparation of Standard Curve:
-
Prepare a 1 mg/mL stock solution of 2-Hydroxybenzylamine in methanol.
-
Perform serial dilutions of the stock solution in the mobile phase A to create a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation:
-
Collect the water sample.
-
If the sample contains particulates, centrifuge at 10,000 x g for 10 minutes.
-
Filter the supernatant or sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
UV Detection Wavelength: ~275 nm (verify with a UV scan of the standard).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 5% B
-
13-18 min: Column re-equilibration at 5% B
-
-
Run the standards first to establish the calibration curve, followed by the unknown samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the retention time of 2-Hydroxybenzylamine.
-
Plot the peak area versus concentration for the standards to generate a linear regression curve.
-
Calculate the concentration of 2-Hydroxybenzylamine in the unknown samples using the calibration curve.
-
The diagram below outlines this analytical workflow.
Caption: General workflow for HPLC-based quantification.
Conclusion
2-Hydroxybenzylamine is a compound with specific applications in chemical synthesis and preclinical research, primarily due to its activity as a MAO-B inhibitor. However, the complete lack of safety data for oral ingestion and its classification as an irritant preclude any consideration for its use in drinking water. The scientific and research community must handle this compound according to established laboratory safety protocols and confine its use to controlled, non-consumptive applications.
References
- Merck, Safety Data Sheet for 2-Hydroxybenzylamine. (This is a general reference to the type of document that provides this information; a specific, universally stable URL is not possible as different vendors provide their own).
-
DeSantis, J., et al. (2018). Irreversible Inhibition of Monoamine Oxidase by 2-Aryl-1-cyclopropylmethylamines. ACS Chemical Neuroscience, 9(9), 2269–2281. [Link]
-
Binda, C., et al. (2007). A forty-year journey in the chemistry of monoamine oxidase inhibitors: the lesson of 2-propynylamines. Journal of Neural Transmission. Supplementum, (72), 33–39. [Link]
Application Note & Protocol: Synthesis of 2-(Aminomethyl)phenol via the Mannich Reaction
Executive Summary
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton.[1] A particularly significant application of this reaction is the aminomethylation of phenols, which leverages the nucleophilic character of the aromatic ring activated by the hydroxyl group.[2] This three-component condensation reaction, involving a phenol, formaldehyde, and a primary or secondary amine, provides a direct and efficient route to phenolic Mannich bases.[3][4] These products, such as 2-(Aminomethyl)phenol, are valuable building blocks in medicinal chemistry and drug development, as the introduction of an aminomethyl group can enhance pharmacological activity and improve properties like hydrophilicity.[5] This guide provides an in-depth technical overview of the synthesis of 2-(Aminomethyl)phenol, detailing the underlying mechanism, a step-by-step laboratory protocol, process optimization strategies, and critical safety considerations.
Theoretical Background and Reaction Mechanism
The synthesis of 2-(Aminomethyl)phenol via the Mannich reaction is a classic example of electrophilic aromatic substitution. The reaction mechanism can be delineated into two primary stages.[2]
Stage 1: Formation of the Electrophilic Iminium Ion
The reaction is initiated by the condensation of formaldehyde with a primary or secondary amine (in this case, ammonia or a primary amine is used to yield the primary aminomethyl group) under acidic conditions.[1][3] The amine performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting hemiaminal intermediate generates a highly reactive and electrophilic species known as an iminium ion (or Eschenmoser salt precursor).[2][6]
Stage 2: Electrophilic Aromatic Substitution
The phenol, acting as the nucleophilic component, attacks the electrophilic iminium ion.[2] The hydroxyl group of the phenol is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.[2][7] This directs the electrophilic attack of the iminium ion preferentially to these positions. Due to steric hindrance and intramolecular hydrogen bonding possibilities, substitution at the ortho position is often favored, leading to the formation of 2-(Aminomethyl)phenol.[7]
Sources
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 7. bch.ro [bch.ro]
Application Note: High-Purity Isolation of 2-Hydroxybenzylamine (2-HOBA) from Buckwheat Seeds
Abstract
This application note details a scalable protocol for the extraction, enrichment, and quantification of 2-Hydroxybenzylamine (2-HOBA) from buckwheat seeds. 2-HOBA is a potent scavenger of reactive
Introduction & Biological Significance
Buckwheat (Fagopyrum spp.) is a unique dietary source of 2-Hydroxybenzylamine (2-HOBA), also known as salicylamine. While often overshadowed by rutin, 2-HOBA has emerged as a critical bioactive due to its specific mechanism of action.
Mechanism of Action: Isolevuglandin Scavenging
Oxidative stress leads to lipid peroxidation, generating highly reactive dicarbonyls known as isolevuglandins (IsoLGs). IsoLGs rapidly adduct to lysine residues on proteins, altering their function and inducing toxicity.
-
The 2-HOBA Advantage: 2-HOBA reacts with IsoLGs approximately 1,600-fold faster than cellular lysine residues. It forms a stable pyrrole adduct, effectively "sacrificing" itself to protect cellular proteins and DNA from modification.
Source Selection: Tartary vs. Common Buckwheat
While both species contain 2-HOBA, Tartary Buckwheat (Fagopyrum tataricum) is recommended for extraction purposes. Metabolomic profiling indicates that F. tataricum seeds possess a significantly higher concentration of bioactive metabolites, including phenolics and amines, compared to Common Buckwheat (F. esculentum).
Materials & Equipment
Reagents
-
Extraction Solvents: Methanol (HPLC Grade), Formic Acid (98%), Hexane (for defatting).
-
Buffers: Ammonium Acetate, Ammonium Hydroxide (28%).
-
Standards: 2-Hydroxybenzylamine (Sigma/Millipore), 4-Hydroxybenzylamine (Internal Standard).
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) or Mixed-Mode Cation Exchange (MCX) columns.
Equipment
-
High-shear homogenizer (e.g., Polytron).
-
Rotary Evaporator with vacuum control.
-
UHPLC-MS/MS system (Triple Quadrupole recommended for quantification).
-
Centrifuge (Refrigerated, capable of 12,000 x g).[1]
Experimental Protocol
Phase 1: Matrix Pre-treatment (Lipid Removal)
Buckwheat seeds contain significant lipid fractions which can interfere with the extraction of polar amines and foul chromatography columns.
-
Milling: Grind dehulled buckwheat seeds into a fine flour (< 0.5 mm particle size) to maximize surface area.
-
Defatting:
-
Suspend buckwheat flour in Hexane (1:5 w/v ratio).
-
Agitate for 1 hour at room temperature.
-
Filter and discard the hexane supernatant (contains lipids).
-
Repeat this step twice.
-
Rationale: Removing neutral lipids prevents emulsion formation during the subsequent aqueous/organic extraction steps.
-
-
Drying: Air-dry the defatted cake in a fume hood until all hexane odor dissipates.
Phase 2: Targeted Extraction
2-HOBA is an amine.[1][2][3][4] To maximize recovery, we utilize acidic conditions to protonate the amine group (
-
Solvent Preparation: Prepare Acidified Methanol (80% Methanol, 19.9% Water, 0.1% Formic Acid).
-
Extraction:
-
Add 10 mL of Acidified Methanol per 1 g of defatted powder.
-
Homogenize at high speed for 5 minutes.
-
Sonicate for 30 minutes at 25°C (avoid heat to prevent degradation).
-
-
Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Re-extraction: Resuspend the pellet in fresh solvent and repeat the process once. Combine supernatants.
Phase 3: Purification & Enrichment (SPE)
Crude extracts contain high levels of sugars and polyphenols (rutin). Solid Phase Extraction (SPE) is critical for isolation.
Option A: Reversed-Phase Cleanup (Standard)
-
Cartridge: Polymeric RP (e.g., Strata-X or Oasis HLB).
-
Condition: Methanol followed by Water (0.1% Formic Acid).
-
Load: Dilute extract with water to <10% Methanol content. Load onto cartridge.
-
Wash: 5% Methanol in Water (removes sugars/salts).
-
Elute: 100% Methanol containing 0.1% Formic Acid.
-
Result: Eluate contains 2-HOBA and other phenolics.
Option B: Mixed-Mode Cation Exchange (High Purity - Recommended)
-
Cartridge: MCX (Mixed-Mode Cation Exchange).
-
Mechanism: Retains 2-HOBA via both hydrophobic interaction (benzyl ring) and ionic interaction (protonated amine).
-
Load: Acidified extract (pH < 3).
-
Wash 1: 0.1% Formic Acid in Water (removes neutrals/acids).
-
Wash 2: 100% Methanol (removes neutral polyphenols/rutin).
-
Elute: 5% Ammonium Hydroxide in Methanol.
-
Rationale: The basic elution deprotonates the amine, releasing it from the cation exchange resin, yielding a highly purified amine fraction free of rutin.
Phase 4: Analytical Validation (HPLC-UV-MS)
Chromatographic Conditions:
-
Column: C18 or C8 Reverse Phase (e.g., Agilent SB-C18 RRHD, 1.8 µm, 2.1 × 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Gradient:
Time (min) % B 0.0 10 2.0 10 15.0 95 20.0 95 | 20.1 | 10 |
Detection:
-
UV: 273 nm (Primary absorption max for benzylamine core).[5]
-
MS/MS (Positive Mode ESI):
-
Precursor Ion: m/z 124.1
-
Product Ion: m/z 107.1 (Loss of
, characteristic tropylium-like ion). -
Internal Standard: 4-Hydroxybenzylamine (m/z 124.1
107.1, separate by retention time) or Deuterated 2-HOBA.
-
Visualizations
Workflow Diagram
The following diagram illustrates the logical flow from raw seed to purified analyte, highlighting the critical decision points for purification.
Caption: Step-by-step isolation workflow for 2-Hydroxybenzylamine using Mixed-Mode Cation Exchange (MCX) for high specificity.
Mechanism of Scavenging
Understanding the chemistry helps in troubleshooting stability issues.
Caption: 2-HOBA acts as a "decoy" amine, reacting with IsoLGs to form stable pyrroles, preventing cellular damage.
Expertise & Troubleshooting (FAQs)
-
Why use Formic Acid in the extraction?
-
Why choose MCX over C18 SPE?
-
Buckwheat is rich in flavonoids like Rutin.[7] On a standard C18 column, Rutin and 2-HOBA may co-elute or compete. MCX columns bind 2-HOBA via charge (positive amine) while allowing neutral flavonoids to wash through, resulting in a much cleaner final extract.
-
-
Stability Warning:
-
2-HOBA is relatively stable, but its scavenging capability means it is reactive toward aldehydes. Avoid using solvents contaminated with aldehydes (e.g., low-grade alcohols) and store extracts at -20°C.
-
References
-
Comparison of Metabolites in Buckwheat Species
-
Comparative metabolomics study of Tartary (Fagopyrum tataricum) and common (Fagopyrum esculentum) buckwheat seeds.[8]
-
Source:
-
-
Biological Activity & Scavenging Mechanism
-
Safety & Pharmacokinetics
- In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acet
-
Source:
-
Analytical Method (HPLC-MS)
- Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. (Contains detailed HPLC-MS parameters).
-
Source:
-
Historical Isolation
- Identification of Hydroxybenzylamines in Buckwhe
-
Source:
Sources
- 1. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingredient from buckwheat shows immune fitness promise via unique pathway, developer asserts [nutraingredients.com]
- 7. Extraction of rutin from buckwheat (Fagopyrum esculentumMoench) seeds and determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative metabolomics study of Tartary (Fagopyrum tataricum (L.) Gaertn) and common (Fagopyrum esculentum Moench) buckwheat seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Endothelial Cell Treatment with 2-HOBA
Abstract
This document provides a comprehensive guide for researchers on the application of 2-hydroxybenzylamine (2-HOBA), a potent dicarbonyl scavenger, in endothelial cell culture models. Endothelial dysfunction, a key initiator of atherosclerosis, is intrinsically linked to oxidative stress and the subsequent formation of reactive dicarbonyl species.[1] 2-HOBA offers a targeted therapeutic strategy by neutralizing these damaging electrophiles, thereby mitigating cellular damage, inflammation, and apoptosis.[2][3] This guide details the mechanism of 2-HOBA, provides a framework for experimental design, and offers validated, step-by-step protocols for treating endothelial cells and assessing the compound's efficacy in protecting against oxidative stress-induced injury.
Scientific Foundation: The "Why" Behind 2-HOBA Treatment
The Problem: Oxidative Stress and Dicarbonyl-Mediated Endothelial Dysfunction
Oxidative stress in the vascular endothelium leads to the peroxidation of lipids, generating highly reactive dicarbonyl species such as malondialdehyde (MDA) and isolevuglandins (IsoLGs).[2][4][5] Unlike primary reactive oxygen species (ROS), which have short half-lives, these dicarbonyls are relatively stable and can diffuse through membranes, causing widespread damage.[4] They form covalent adducts with proteins, lipids, and DNA, impairing their function and triggering a cascade of pathological events including:
-
Inflammation: Activation of pro-inflammatory signaling pathways.[3][6]
-
Impaired Protein Function: Modification of key proteins like apolipoprotein A-I (ApoA-I) in HDL, compromising its protective functions.[2]
-
Reduced Nitric Oxide (NO) Bioavailability: A hallmark of endothelial dysfunction.[7]
Collectively, these events contribute to the destabilization of atherosclerotic plaques and the progression of cardiovascular disease.[2][8]
The Solution: A Targeted Scavenging Mechanism
2-Hydroxybenzylamine (2-HOBA), a natural phytonutrient found in buckwheat, acts as a selective scavenger of reactive dicarbonyls.[4][9] It is crucial to understand that 2-HOBA is not a conventional antioxidant ; it does not directly quench ROS like superoxide or hydrogen peroxide.[7][10] Instead, it functions downstream, specifically trapping and neutralizing electrophilic dicarbonyls like MDA and IsoLGs before they can form adducts with cellular macromolecules.[10][11] This targeted action prevents the downstream consequences of lipid peroxidation without interfering with essential ROS-based signaling pathways, a common drawback of broad-spectrum antioxidants.[6] By preserving cellular integrity, 2-HOBA has been shown to maintain endothelial barrier function, reduce inflammation, and prevent apoptosis in endothelial cells subjected to oxidative stress.[2][3][6]
Caption: General experimental workflow for 2-HOBA treatment.
Key Parameters and Controls
The credibility of your results hinges on carefully chosen parameters and the inclusion of comprehensive controls.
| Parameter/Control | Recommendation & Rationale |
| Cell Type | Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and widely accepted model for vascular biology research. [12][13] |
| 2-HOBA Concentration | A starting concentration of 500 µM has been shown to be effective in vitro. [14]A dose-response curve (e.g., 100 µM, 250 µM, 500 µM) is recommended to determine the optimal concentration for your specific model. |
| Oxidative Stressor | Hydrogen Peroxide (H₂O₂) at ~250 µM for 24 hours is a common method to induce oxidative stress and apoptosis. [3][14]Alternatively, oxidized LDL can be used to simulate a more physiologically relevant insult. [3] |
| Vehicle Control | Crucial. 2-HOBA is often dissolved in DMSO. A vehicle control group receives the same concentration of DMSO as the highest 2-HOBA dose to ensure observed effects are not due to the solvent. |
| Positive Control | Stress-Only Group. Cells treated with the oxidative stressor (e.g., H₂O₂) but not 2-HOBA. This group establishes the baseline for cellular damage against which 2-HOBA's protective effects are measured. |
| Negative Control | Untreated Cells. Cells receiving only standard culture medium. This group provides the baseline for normal cell viability and function. |
| Inactive Isomer Control | 4-HOBA. In some studies, 4-hydroxybenzylamine (4-HOBA), an inactive isomer, is used as a negative control to demonstrate the specificity of 2-HOBA's scavenging activity. [2][3] |
Detailed Experimental Protocols
Protocol I: HUVEC Culture and 2-HOBA Treatment
This protocol details the steps for culturing HUVECs and administering 2-HOBA prior to inducing oxidative stress.
Materials:
-
Cryopreserved HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2) [2][15][16]* Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
2-hydroxybenzylamine (2-HOBA)
-
DMSO (for dissolving 2-HOBA)
-
Sterile cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Thaw and culture HUVECs according to the supplier's protocol. [17][18]Seed cells in the desired format (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) at a density that will achieve 80-90% confluency on the day of the experiment. A typical seeding density is 5,000-10,000 cells/cm². [19]2. Prepare 2-HOBA Stock: Prepare a high-concentration stock solution of 2-HOBA (e.g., 100 mM) in sterile DMSO. Store aliquots at -20°C.
-
Pre-treatment: Once cells reach 80-90% confluency, aspirate the old medium. Add fresh medium containing the desired final concentration of 2-HOBA (e.g., 500 µM) or the equivalent volume of DMSO for vehicle controls.
-
Incubation: Incubate the cells with 2-HOBA or vehicle for a pre-treatment period, typically 1-2 hours, to allow for cellular uptake.
-
Induce Oxidative Stress: Without removing the pre-treatment medium, add the oxidative stressor (e.g., H₂O₂) directly to the wells to achieve the desired final concentration (e.g., 250 µM).
-
Incubate: Return plates to the incubator (37°C, 5% CO₂) for the desired duration, typically 24 hours. [3][14]7. Proceed to Analysis: After the incubation period, proceed immediately to the desired downstream analysis (Protocols II, III, IV).
Protocol II: Cell Viability Assessment (MTT Assay)
This assay determines if 2-HOBA protects against cell death induced by oxidative stress. It measures the metabolic activity of viable cells. [20][21] Procedure:
-
Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT: Following the 24-hour treatment incubation, add 10 µL of the MTT solution to each well of the 96-well plate (for a final volume of 110 µL). [21][22]3. Incubate: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [21][22]4. Solubilize Crystals: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. [22]5. Incubate & Mix: Incubate at room temperature in the dark for at least 2 hours, or until all formazan crystals are dissolved. [21]Mix gently on an orbital shaker.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated groups to the untreated control group to calculate the percentage of cell viability.
Protocol III: Measurement of Intracellular ROS (DCFH-DA Assay)
This assay quantifies the overall intracellular ROS levels. While 2-HOBA doesn't scavenge ROS directly, reducing downstream damage can indirectly affect the cellular redox environment.
Procedure:
-
Cell Plating: Seed HUVECs in a black, clear-bottom 96-well plate. Perform the 2-HOBA treatment and H₂O₂ induction as described in Protocol I.
-
Loading with DCFH-DA: At the end of the treatment period, remove the medium and wash the cells gently with 100 µL of warm PBS.
-
Add Probe: Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution in PBS to each well.
-
Incubate: Incubate the plate at 37°C for 30 minutes in the dark. [23]Cellular esterases will cleave the acetate groups, trapping the probe intracellularly, where it can be oxidized by ROS to the highly fluorescent DCF. [24]5. Wash: Remove the DCFH-DA solution and wash the cells again with warm PBS to remove any extracellular probe.
-
Read Fluorescence: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Analysis: Compare the fluorescence intensity of the treated groups to the controls. An increase in fluorescence corresponds to higher intracellular ROS levels.
Protocol IV: Nitric Oxide Bioavailability (Griess Assay)
This assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the culture supernatant. [25]Improved endothelial function due to 2-HOBA should correlate with restored NO production.
Procedure:
-
Collect Supernatant: At the end of the treatment period (Protocol I), carefully collect the culture medium from each well.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes to remove any cell debris.
-
Nitrate Reduction (Optional but Recommended): For a total NOx measurement, nitrate must first be converted to nitrite. This can be done using a commercially available kit containing nitrate reductase. [26]4. Perform Griess Reaction:
-
Add 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component A of most Griess Reagent kits) to each well and incubate for 5-10 minutes in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Component B) to each well and incubate for another 5-10 minutes in the dark. A pink/magenta color will develop.
-
-
Read Absorbance: Measure the absorbance at 540-550 nm within 30 minutes.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Use this curve to calculate the nitrite concentration in each sample.
References
-
Tao, H., Huang, J., Yancey, P. G., et al. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Nature Communications. [Link]
-
Vanderbilt University Medical Center. (2020). 2-HOBA Could Prevent Atherosclerosis Where Statins Fail. Vanderbilt Health. [Link]
-
Alzheimer's Drug Discovery Foundation. (2025). 2-Hydroxybenzylamine. ADDF. [Link]
-
American Thoracic Society. (2023). 2-HOBA Resolves Metabolic Problems in Two Pulmonary Hypertension Models. ATS Journals. [Link]
-
ResearchGate. (2019). In vitro treatment with 2-hydroxybenzylamine suppresses oxidative stress-induced cell apoptosis and inflammation. ResearchGate. [Link]
-
Nutrition Insight. (2023). TSI Group's Hobamine could reduce oxidative stress and support healthy immune function, shows study. Nutrition Insight. [Link]
-
VUMC News. (2020). 'Scavenger' molecule may point to new atherosclerosis treatment. Vanderbilt University Medical Center. [Link]
-
Arbeitman, C. R., et al. (2023). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. National Institutes of Health. [Link]
-
Detloff, M. R., et al. (2019). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. National Institutes of Health. [Link]
-
Dikalov, S. I., et al. (2020). Mitochondrial Isolevuglandins Contribute to Vascular Oxidative Stress and Mitochondria-Targeted Scavenger of Isolevuglandins Reduces Mitochondrial Dysfunction and Hypertension. Hypertension. [Link]
-
Tao, H., et al. (2019). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. bioRxiv. [Link]
-
Patexia. (2023). USE OF 2-HOBA TO TREAT ATHEROSCLEROSIS. Patexia. [Link]
-
Li, H., et al. (2024). NRF2-HIF2α Signaling Attenuates Endothelial Cell Senescence and Maintains Intercellular Junctions in Diabetes. National Institutes of Health. [Link]
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. National Institutes of Health. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). MTT cell viability assay of human endothelial demonstrating the UCNPs are not cytotoxic. ResearchGate. [Link]
-
PromoCell. (n.d.). Recommended media for endothelial cells. PromoCell. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. NCBI Bookshelf. [Link]
-
ResearchGate. (2020). Could someone recommend a suitable detection method for intracellular ROS using DCFDA assay in endothelial cells?. ResearchGate. [Link]
-
Chen, X. L., et al. (2006). Activation of Nrf2/ARE pathway protects endothelial cells from oxidant injury and inhibits inflammatory gene expression. PubMed. [Link]
-
ResearchGate. (2014). How can I use Griess reagent to assess the function of endothelial nitric oxide synthase (eNOS)?. ResearchGate. [Link]
-
Lifeline Cell Technology. (n.d.). Primary Endothelial Cell Culture Media. Lifeline Cell Technology. [Link]
-
Wu, H., et al. (2024). Pterostilbene Reverses Epigenetic Silencing of Nrf2 and Enhances Antioxidant Response in Endothelial Cells in Hyperglycemic Microenvironment. MDPI. [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
-
Merck Millipore. (n.d.). Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol. Merck Millipore. [Link]
-
Zen-Bio. (n.d.). Human Umbilical Vein Endothelial Cell Care Manual. Zen-Bio. [Link]
-
Biocompare. (n.d.). Endothelial Cell Media. Biocompare. [Link]
-
Ercal, N., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. National Center for Biotechnology Information. [Link]
-
Archer, S., et al. (1997). Nitric oxide production by endothelial cells: comparison of three methods of quantification. PubMed. [Link]
-
Yedgar, S., et al. (2007). Nitric oxide generation by endothelial cells exposed to shear stress in glass tubes perfused with red blood cell suspensions: role of aggregation. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Cell Biologics Inc. (n.d.). Complete Endothelial Cell Medium /w Kit – 500 ML. Cell Biologics Inc. [Link]
-
JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. [Link]
-
Abbkine. (2025). HUVEC Cell Culture Guide. Abbkine. [Link]
-
Sheng, Y., et al. (2022). The Beneficial Role of Nrf2 in the Endothelial Dysfunction of Atherosclerosis. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). MTT assay for endothelial cells during one week. ResearchGate. [Link]
-
Dulak, J., et al. (2014). Nrf2 Regulates Angiogenesis: Effect on Endothelial Cells, Bone Marrow-Derived Proangiogenic Cells and Hind Limb Ischemia. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (A) Determination of intracellular ROS production by DCFH-DA staining... ResearchGate. [Link]
-
Penn Medicine. (n.d.). Culture of Primary Human Endothelial Cells. Fan Laboratory, University of Pennsylvania. [Link]
Sources
- 1. The Beneficial Role of Nrf2 in the Endothelial Dysfunction of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. biorxiv.org [biorxiv.org]
- 6. 2-HOBA Could Prevent Atherosclerosis Where Statins Fail [discoveries.vanderbilthealth.com]
- 7. ahajournals.org [ahajournals.org]
- 8. ‘Scavenger’ molecule may point to new atherosclerosis treatment - Vanderbilt Health [news.vumc.org]
- 9. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]
- 11. atsjournals.org [atsjournals.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HUVEC Cell Culture Guide [absin.net]
- 14. USE OF 2-HOBA TO TREAT ATHEROSCLEROSIS | Patent Publication Number 20230364032 | Patexia [patexia.com]
- 15. promocell.com [promocell.com]
- 16. Complete Endothelial Cell Medium /w Kit – 500 ML [cellbiologics.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. zen-bio.com [zen-bio.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. journals.physiology.org [journals.physiology.org]
High-Sensitivity Quantitation of 2-Hydroxybenzylamine (2-HOBA) in Plasma by LC-MS/MS
Abstract
This application note details a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-Hydroxybenzylamine (2-HOBA, Salicylamine) in plasma. 2-HOBA is a potent scavenger of isolevuglandins (IsoLGs), highly reactive gamma-ketoaldehydes associated with oxidative stress, hypertension, and neurodegeneration. This method utilizes a stable isotope-labeled internal standard ([²H₄]-2-HOBA), protein precipitation extraction, and reverse-phase chromatography to achieve a Lower Limit of Quantification (LLOQ) of 5.0 ng/mL. Designed for pharmacokinetic (PK) and toxicological studies, this guide prioritizes data integrity, high throughput, and regulatory compliance (FDA/EMA).
Introduction & Scientific Rationale
The Clinical Need
Reactive dicarbonyl species, specifically isolevuglandins (IsoLGs), covalently modify proteins and DNA, contributing to cellular dysfunction in Alzheimer’s disease and cardiovascular pathology. 2-HOBA acts as a "decoy" nucleophile, selectively scavenging IsoLGs without inhibiting cyclooxygenase (COX) enzymes, unlike traditional NSAIDs. Precise quantification of free 2-HOBA in plasma is critical to correlate systemic exposure with therapeutic efficacy.
Methodological Logic (The "Why")
-
Chemical Nature: 2-HOBA is a small, polar primary amine (MW 123.15). It is amphoteric but predominantly cationic at acidic pH.
-
Chromatographic Challenge: Small polar amines often exhibit poor retention and peak tailing on standard C18 columns.
-
Solution: We utilize a highly aqueous initial mobile phase (97% Water) on a C18 column to promote hydrophobic interaction via the benzyl ring, combined with acidic modifiers (Formic Acid) to ensure full protonation for maximal ESI+ sensitivity.
-
-
Sample Preparation: Direct Protein Precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for its speed and high recovery of polar analytes. A drying and reconstitution step is included to concentrate the analyte and switch the solvent to a weaker injection solvent, preventing peak distortion.
Experimental Protocol
Chemicals and Reagents
-
Analyte: 2-Hydroxybenzylamine acetate (2-HOBA).[1][2][3][4][5][6]
-
Internal Standard (IS): [²H₄]-2-Hydroxybenzylamine (Deuterated analog). Note: If unavailable, 4-hydroxybenzylamine may be used, but [²H₄] is preferred for matrix effect compensation.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: LC-MS grade Formic Acid (FA).
-
Matrix: Drug-free plasma (K₂EDTA or Lithium Heparin).
Instrumentation
-
LC System: UHPLC system (e.g., Shimadzu Nexera, Agilent 1290, or Waters Acquity).
-
Mass Spectrometer: Triple Quadrupole MS (e.g., SCIEX 6500+, Thermo Altis, or Waters Xevo TQ-XS).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
Mass Spectrometry Conditions (ESI+)
The method operates in Positive Electrospray Ionization (ESI+) mode. The primary transition corresponds to the loss of the amine group as ammonia (NH₃, -17 Da), generating the stable hydroxybenzyl cation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (V) | CXP (V) |
| 2-HOBA | 124.1 | 107.1 | 50 | 20 | 10 |
| [²H₄]-2-HOBA (IS) | 128.1 | 111.1 | 50 | 20 | 10 |
-
Source Temperature: 500°C
-
Ion Spray Voltage: 4500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
Chromatographic Conditions
A rapid gradient is used to maximize throughput while retaining the polar amine.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 5-10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 3 | Start (High Aqueous for retention) |
| 0.50 | 3 | Isocratic Hold |
| 2.00 | 90 | Linear Ramp to elute organics |
| 2.50 | 90 | Wash |
| 2.60 | 3 | Return to Initial |
| 4.00 | 3 | Re-equilibration |
Sample Preparation Workflow
This protocol uses protein precipitation followed by solvent evaporation to minimize matrix effects and increase sensitivity.
Figure 1: Step-by-step sample preparation workflow for plasma extraction of 2-HOBA.
Detailed Steps:
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL microcentrifuge tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (e.g., 500 ng/mL in water). Vortex briefly.
-
Precipitation: Add 200 µL of Acetonitrile.
-
Expert Tip: Ensure the ACN is cold (4°C) to maximize protein precipitation efficiency.
-
-
Mixing: Vortex vigorously for 2 minutes to ensure complete protein crash.
-
Centrifugation: Centrifuge at 4,000 x g (or higher) for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the clear supernatant to a clean 96-well plate.
-
Evaporation: Dry the supernatant under a gentle stream of Nitrogen at 40°C.
-
Why? This removes the organic solvent (ACN). Injecting high organic content leads to "solvent effects" where the polar analyte breaks through the column unretained.
-
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (0.1% FA in Water). Vortex for 5 minutes.
-
Analysis: Inject onto the LC-MS/MS.
Method Validation Summary
The following parameters are based on successful validation studies (Pitchford et al., 2020) following FDA Bioanalytical Method Validation guidelines.
| Parameter | Specification | Result / Requirement |
| Linearity Range | 5.0 – 5000 ng/mL | R² > 0.995 (Weighted 1/x²) |
| LLOQ | 5.0 ng/mL | S/N > 10, CV < 20% |
| Accuracy | Inter/Intra-day | 85-115% (80-120% at LLOQ) |
| Precision | Inter/Intra-day | CV < 15% (CV < 20% at LLOQ) |
| Recovery | Extraction Efficiency | > 85% (Consistent across range) |
| Matrix Effect | Ion Suppression/Enhancement | 0.9 - 1.1 (IS Normalized) |
| Stability | Freeze/Thaw (3 cycles) | Stable (<15% deviation) |
Troubleshooting & Expert Insights
Peak Tailing
-
Symptom: 2-HOBA elutes with a tailing factor > 1.5.[7]
-
Cause: Interaction between the amine group and residual silanols on the silica column.
-
Fix: Increase ionic strength by adding 5mM Ammonium Formate to Mobile Phase A. Ensure the column is "End-capped" (e.g., Kinetex C18 or Waters BEH C18).
Carryover
-
Symptom: Analyte detected in blank after a high standard.
-
Cause: 2-HOBA is sticky to metallic surfaces due to the phenolic hydroxyl and amine.
-
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20) . The high acid content helps protonate and solubilize the amine from the needle surfaces.
Metabolite Interference
-
Insight: The major metabolite of 2-HOBA is Salicylic Acid (formed via oxidative deamination).
-
Check: Monitor the transition for Salicylic Acid (137 -> 93 in Negative Mode) if metabolic profiling is required. Note that 2-HOBA and Salicylic Acid require polarity switching if analyzed in the same run, or separate runs.
Figure 2: MS/MS fragmentation pathway of 2-HOBA. The primary transition involves the loss of ammonia.
References
-
Pitchford, L. M., et al. (2020). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. BMC Pharmacology and Toxicology.
-
Fuller, T., et al. (2019). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. Clinical and Translational Science.
-
Davies, S. S., et al. (2006). Pyridoxamine analogues scavenge lipid-derived gamma-ketoaldehydes and protect against H2O2-mediated cytotoxicity. Biochemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 2-HOBA Stock Solutions
Topic: Stability, Handling, and Storage of 2-Hydroxybenzylamine (2-HOBA/Salicylamine) Audience: Researchers, Senior Scientists, Drug Development Professionals Version: 2.1 (Current as of 2025)
Executive Summary: The Stability Paradox
2-Hydroxybenzylamine (2-HOBA) is a potent scavenger of dicarbonyl electrophiles (specifically isolevuglandins or IsoLGs).[1] Its efficacy relies on its nucleophilic reactivity.[2] However, this same reactivity makes it susceptible to auto-oxidation and photolytic degradation .
The molecule contains a phenolic hydroxyl group ortho to an aminomethyl group.[2] Under oxidative stress (light, high pH, or presence of trace metals), the phenol moiety can oxidize to form quinone species, rendering the molecule inactive and potentially cytotoxic.
Critical Rule: The appearance of a yellow-to-brown discoloration in your stock solution indicates oxidative degradation. Do not use discolored stocks for sensitive kinetic or cell-based assays.
Troubleshooting Guide (Q&A Format)
Category A: Visual & Physical Inspection[3]
Q1: My 2-HOBA stock solution in DMSO has turned from clear/colorless to a light yellow. Is it still usable?
-
Diagnosis: This indicates early-stage phenolic oxidation.
-
Mechanism: The phenol group is oxidizing to a quinone-methide intermediate or coupled quinone species. This is often accelerated by hygroscopic water absorption in DMSO or exposure to light.
-
Action:
-
For Cell Culture/In Vivo: DISCARD. Quinones are electrophilic and can induce cellular stress, confounding your results (false positives for toxicity or oxidative stress).
-
For Chemical Standards (LC-MS): If the yellowing is faint, check purity via LC-MS. If purity is >95%, it may be used for qualitative retention time checks, but not for quantitation.
-
Q2: I see a precipitate after thawing my aqueous 2-HOBA stock (-80°C). Vortexing didn't help.
-
Diagnosis: "Salting out" or crystal lattice re-formation due to low temperature solubility shifts.
-
Root Cause: 2-HOBA (free base) has lower aqueous solubility than its salts (acetate/hydrochloride). If you froze a high-concentration stock (>10 mM) in PBS or water, it likely crashed out.
-
Action:
-
Warm the solution to 37°C for 5-10 minutes.
-
Sonicate for 30 seconds (bath sonicator).
-
If precipitate remains, the compound may have formed an insoluble hydrate or degraded. Prepare a fresh stock in DMSO for higher concentrations.
-
Category B: Solvent & Storage Chemistry[4][5][6]
Q3: Can I store 2-HOBA in PBS (pH 7.4) at -20°C?
-
Verdict: NO.
-
Scientific Rationale: At neutral or basic pH (pH > 7.0), the phenol group exists in equilibrium with its phenolate ion form. The phenolate is significantly more electron-rich and prone to oxidation than the protonated phenol.
-
Recommendation:
-
Short-term (Hours): PBS is fine for immediate dosing.
-
Long-term (Weeks/Months): Store as a stock in anhydrous DMSO or Ethanol . If aqueous storage is mandatory, use unbuffered water (usually slightly acidic, pH ~5.5) or a dilute acid matrix (0.1% Acetic Acid).
-
Q4: Why do you recommend Argon purging for 2-HOBA?
-
Reasoning: Oxygen is the primary reactant in phenolic degradation.
-
Protocol: After aliquoting your stock solution, gently flow inert gas (Argon or Nitrogen) over the headspace of the vial for 5-10 seconds before capping. This displaces atmospheric oxygen and significantly extends shelf life.
Optimized Preparation Protocols
Protocol A: Preparation of High-Stability Stock Solution (DMSO)
Best for: Long-term storage, cell culture spikes, animal dosing prep.
Reagents:
-
2-HOBA (Solid, typically Acetate or HCl salt).
-
DMSO (Anhydrous, Cell Culture Grade, ≥99.9%).
-
Argon gas source.
Step-by-Step:
-
Calculate: Determine mass for a 50 mM or 100 mM stock. (Note: Solubility in DMSO is ~365 mM, but 100 mM is safer to prevent crashing out upon freeze/thaw).
-
Weigh: Weigh 2-HOBA rapidly to minimize exposure to ambient humidity.
-
Dissolve: Add DMSO. Vortex until completely dissolved (solution should be colorless).
-
Aliquot: Dispense into light-protective amber vials (or wrap tubes in foil). Do not store in a large bulk bottle.
-
Inert Gas Overlay: Flush the headspace of each aliquot with Argon for 5 seconds.
-
Seal & Store: Cap tightly. Store at -80°C .
Protocol B: Preparation of Aqueous Working Solution
Best for: Immediate use in biochemical assays.
Step-by-Step:
-
Thaw: Remove one DMSO aliquot from -80°C. Thaw at room temperature (protected from light).
-
Dilute: Dilute the DMSO stock 1:1000 (or as needed) into your assay buffer (e.g., PBS) immediately before the experiment.
-
Discard: Do not refreeze the aqueous working solution.
Data & Specifications
Table 1: Solvent Compatibility & Stability Matrix
| Solvent | Max Solubility | Stability (-80°C) | Risk Factors | Recommended Use |
| Anhydrous DMSO | ~365 mM (45 mg/mL) | 1 Year | Hygroscopic (absorbs water -> degradation) | Primary Stock Storage |
| Ethanol (100%) | ~20 mg/mL | 6 Months | Evaporation in non-sealed vials | Secondary Stock Option |
| PBS (pH 7.4) | ~5-10 mM | < 24 Hours | Rapid oxidation at neutral pH | Immediate Assay Use Only |
| Water (Unbuffered) | ~10-20 mM | 1 Week | pH dependent; prone to microbial growth | Short-term storage |
Table 2: Quality Control Specifications
| Parameter | Specification | Pass/Fail Criteria |
| Appearance | Crystalline Powder | Pass: White to off-white.Fail: Yellow, orange, or brown clumps. |
| Solution Color | 100 mM in DMSO | Pass: Colorless.Fail: Visible yellow tint. |
| LC-MS Identity | Mass Spectrum | Pass: M+H peak at 124.07 (Free base) or salt equivalent.Fail: Significant peaks at M+14 or M+16 (Oxidation products). |
Visualizing the Decision Pathway
The following diagram illustrates the logic flow for selecting the correct solvent and storage method to prevent oxidation.
Figure 1: Decision Logic for 2-HOBA Solubilization and Storage to Minimize Oxidative Degradation.
References
-
Davies, S. S., et al. (2023).[4][10] "Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans." PMC - NIH. Retrieved from [Link]
Sources
- 1. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Hydroxybenzylamine Precipitation in PEG300
Executive Summary & Chemical Context[1][2][3][4][5]
2-Hydroxybenzylamine (2-HOBA) , also known as salicylamine, presents a unique formulation challenge due to its amphiphilic structure containing both a phenolic hydroxyl group and a primary amine.[1] While Polyethylene Glycol 300 (PEG300) is a potent co-solvent used to solubilize hydrophobic compounds by lowering the dielectric constant of the medium, precipitation is a frequent failure mode.[1]
This guide addresses the three primary vectors of precipitation: Antisolvent Shock (upon aqueous dilution), pH-Solubility Mismatch (pKa effects), and Oxidative Degradation (PEG-induced instability).[1]
Key Physicochemical Parameters
| Parameter | Value | Implications for Formulation |
| Molecular Weight | 123.15 g/mol | Small molecule; diffusion is rapid.[1] |
| pKa (Amine) | ~8.63 [1] | Protonated ( |
| pKa (Phenol) | ~10.0 | Deprotonates to phenolate ( |
| Solubility (Water) | ~13.2 g/L [1] | Moderate, but kinetics are slow; pH dependent.[1] |
| Stability | Oxidation Sensitive | Reacts with peroxides common in industrial PEG.[1] |
Diagnostic Workflow
Before adjusting your protocol, identify the failure mechanism using the decision tree below.
Figure 1: Diagnostic decision tree for isolating the cause of precipitation based on timing and environmental factors.
Technical Troubleshooting Guide (Q&A)
Category 1: Dilution & Antisolvent Effects[1]
Q: Why does my clear PEG300 stock solution turn cloudy immediately when I add water or PBS?
A: You are experiencing "Antisolvent Shock" driven by a change in solvent polarity.
2-HOBA is moderately lipophilic in its neutral state.[1] PEG300 solubilizes it via hydrogen bonding and hydrophobic interaction.[1] When you add water (dielectric constant
The Fix:
-
Stepwise Dilution: Do not add a large volume of water at once.[1] Add the aqueous phase slowly with vigorous vortexing to prevent local regions of high supersaturation.[1]
-
Surfactant Integration: Pre-dissolve 5-10% Tween 80 or Cremophor EL into your PEG300 stock.[1] This creates micelles that sequester the 2-HOBA during the transition from organic to aqueous phase [3].[1]
Category 2: pH and Ionization Control
Q: I am diluting into a neutral buffer (pH 7.4). Is this optimal?
A: No, neutral pH is often the "Danger Zone" for 2-HOBA solubility. The amine group of 2-HOBA has a pKa of ~8.63.[1]
-
At pH 7.4: A significant fraction exists as the neutral free base (especially if the pKa shifts lower in organic solvents).[1] The neutral form is the least water-soluble.[1]
-
At pH 4.0 - 6.0: The amine is fully protonated (
).[1] The ionic form is highly water-soluble.[1]
The Fix: Dilute your PEG300 stock into an acidic vehicle (e.g., Acetate buffer pH 5.0 or Saline acidified with 0.1% Acetic Acid) rather than neutral PBS.[1] This ensures the compound converts to its soluble salt form immediately upon contact with water.[1]
Category 3: Stability & PEG Quality[1]
Q: The precipitate is brown/yellow and won't redissolve even with heating.[1] What happened?
A: This is likely oxidative degradation, not simple precipitation. Standard industrial-grade PEG300 often contains trace peroxides and transition metals.[1] 2-HOBA is an antioxidant itself; it sacrifices itself by reacting with these peroxides, leading to the formation of insoluble quinone-like polymers or dimers [1].[1]
The Fix:
-
Reagent Quality: Use "Oxidant-Free" or "Low Peroxide" grade PEG300.
-
Additives: Incorporate an antioxidant into the PEG stock before adding the drug.[1]
-
Recommendation: 0.1% Sodium Metabisulfite or Ascorbic Acid.[1]
-
Validated Formulation Protocols
Protocol A: The "Surfactant-Shielded" Formulation
Best for in vivo injection or high-concentration stocks (5 mg/mL).[1]
Materials:
-
DMSO (Anhydrous)[1]
-
PEG300 (Low Peroxide)[1]
-
Tween 80 (Polysorbate 80)[1]
-
Sterile Water for Injection (WFI)
Workflow:
-
Primary Solubilization: Dissolve 2-HOBA in pure DMSO at 25 mg/mL . (DMSO breaks the crystal lattice more effectively than PEG).[1]
-
Co-Solvent Mix: In a separate tube, mix PEG300 (40% v/v) and Tween 80 (5% v/v) .[1]
-
Integration: Add the DMSO stock (5% of final volume) to the PEG/Tween mix. Vortex until clear.
-
Aqueous Activation: Slowly add Water (50% v/v) while vortexing.[1]
Data Validation:
| Formulation | Observation | Stability (24h, RT) |
|---|---|---|
| PEG300 + Water (No Tween) | Immediate Cloudiness | Precipitated |
| DMSO + PEG300 + Water | Slight Haze | Unstable |
| DMSO + PEG300 + Tween 80 + Water | Clear Solution | Stable |[1][6]
Protocol B: The "Acid-Switch" Method
Best for simple aqueous dilution without surfactants.[1]
-
Prepare PEG300 stock of 2-HOBA at 10 mg/mL.
-
Prepare Diluent: 10 mM Acetate Buffer (pH 4.5).
-
Add PEG stock dropwise to the Diluent (Ratio 1:10).[1]
-
Result: The acidic environment instantly protonates the amine, maintaining solubility in the high-water environment.[1]
References
-
PubChem. (n.d.).[1][7] 2-Hydroxybenzylamine Compound Summary. National Library of Medicine.[1] Retrieved February 3, 2026, from [Link][1]
-
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media. Oxford University Press.[1] (Contextual reference for Log-Linear solubility models in cosolvents).
Sources
- 1. 2-Hydroxybenzylamine | 932-30-9 [chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. 2-Hydroxybenzylamine CAS#: 932-30-9 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 4-Hydroxybenzylamine | C7H9NO | CID 97472 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oral Gavage Formulations for 2-HOBA Pharmacokinetic Studies
Welcome to the technical support center for researchers working with 2-hydroxybenzylamine (2-HOBA). This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth technical advice for optimizing oral gavage formulations to achieve reliable and reproducible pharmacokinetic (PK) data. As a selective scavenger of dicarbonyl electrophiles, 2-HOBA holds significant therapeutic promise, and robust preclinical data is the bedrock of its development.[1][2] This resource synthesizes established formulation principles with specific insights into the properties of 2-HOBA to help you navigate the common challenges encountered in preclinical oral dosing studies.
Introduction to 2-HOBA and Formulation Challenges
2-Hydroxybenzylamine (2-HOBA) is a naturally occurring compound found in buckwheat that is being investigated for its protective effects against oxidative stress.[1][3] In human studies, orally administered 2-HOBA acetate is rapidly absorbed, with a time to maximum plasma concentration (Tmax) of 1-2 hours and a half-life of approximately 2-3 hours.[4][5][6] Its absorption and exposure (Cmax and AUC) have been shown to be dose-proportional.[6]
Despite its promise, the physicochemical properties of 2-HOBA present formulation challenges, particularly its aqueous solubility. To address this, various salt forms, such as 2-HOBA acetate, have been developed to improve solubility and stability.[1] For preclinical oral gavage studies, achieving a homogenous and stable formulation at the desired concentration is critical for accurate dosing and obtaining meaningful pharmacokinetic data. Inconsistent formulations can lead to high variability in drug exposure, making it difficult to establish clear dose-response relationships.
This guide will walk you through troubleshooting common formulation issues, provide answers to frequently asked questions, and offer detailed experimental protocols to ensure the integrity of your 2-HOBA pharmacokinetic studies.
Troubleshooting Guide: Common Formulation Issues
This section addresses specific problems you may encounter when preparing oral gavage formulations of 2-HOBA, particularly as the commonly used acetate salt.
Problem 1: Poor Wettability and Clumping of 2-HOBA Acetate Powder
Question: When I try to suspend 2-HOBA acetate in an aqueous vehicle like carboxymethylcellulose (CMC), the powder clumps together and doesn't disperse evenly. What's happening and how can I fix it?
Answer:
Causality: Poor wettability is a common issue with hydrophobic compounds. The high surface tension of water prevents it from making uniform contact with the particle surfaces, leading to aggregation and clumping. This results in a non-homogenous suspension and inaccurate dosing.
Solution:
-
Pre-wet the Powder: Before adding the bulk of the vehicle, create a paste of the 2-HOBA acetate powder with a small amount of the vehicle or a wetting agent. This can be done in a mortar and pestle or directly in the dosing vessel. Gently triturating the powder with the liquid will break up clumps and ensure each particle is coated.
-
Incorporate a Surfactant: A small amount of a pharmaceutically acceptable surfactant can dramatically improve wettability.
-
Tween 80 (Polysorbate 80): A commonly used non-ionic surfactant. A concentration of 0.1-0.5% (v/v) in your final formulation is typically sufficient.[7][8][9]
-
Sodium Lauryl Sulfate (SLS): An anionic surfactant that can also be effective, though less commonly used in preclinical gavage studies than Tween 80.
-
Step-by-Step Protocol for Improved Dispersion:
-
Weigh the required amount of 2-HOBA acetate.
-
In a separate container, prepare your aqueous vehicle (e.g., 0.5% CMC in purified water).
-
If using a surfactant, add it to the vehicle and mix thoroughly.
-
In a glass mortar, add the 2-HOBA acetate powder.
-
Slowly add a small volume of the vehicle to the powder while triturating with a pestle to form a smooth, uniform paste.
-
Gradually add the remaining vehicle to the paste while stirring continuously to achieve the final desired volume and concentration.
Problem 2: High Viscosity of the Formulation
Question: My 2-HOBA acetate suspension in methylcellulose is too thick to accurately draw into a syringe and administer via gavage. How can I reduce the viscosity without compromising the suspension's stability?
Answer:
Causality: The viscosity of a suspension is primarily determined by the concentration and grade of the suspending agent. High viscosity can lead to dosing errors, as it becomes difficult to handle and may trap air bubbles.[10] It can also affect the rate of drug release and absorption in the gastrointestinal tract.
Solutions:
-
Lower the Concentration of the Suspending Agent: If you are using a higher concentration of CMC or methylcellulose (e.g., >1%), try reducing it to 0.5%. This is often sufficient to keep the drug suspended, especially with gentle agitation before each dose.
-
Select a Lower Viscosity Grade: Methylcellulose and CMC are available in various viscosity grades. For oral gavage, a lower viscosity grade (e.g., 400 cP for methylcellulose) is often preferred.[9]
-
Ensure Proper Hydration of the Polymer: Suspending agents like CMC and methylcellulose need to be properly hydrated to function correctly without excessive viscosity. For methylcellulose, this often involves dispersing the powder in hot water first, followed by the addition of cold water to facilitate dissolution.[9]
Data Presentation: Common Suspending Agents and Their Properties
| Suspending Agent | Typical Concentration for Oral Gavage | Viscosity Grade (Example) | Key Considerations |
| Carboxymethylcellulose Sodium (CMC-Na) | 0.5% - 1.0% w/v | Low to Medium | Forms thixotropic gels, which are shear-thinning and easier to syringe.[11] |
| Methylcellulose (MC) | 0.5% - 2.0% w/v | 400 cP | Requires a specific hydration process (hot/cold method) for optimal dispersion.[9] |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% - 2.0% w/v | Low viscosity grades | Often used as a precipitation inhibitor in addition to its suspending properties.[12] |
Problem 3: Drug Precipitation or Settling Over Time
Question: I prepared a batch of 2-HOBA acetate suspension, but after a few hours, I noticed the drug settling at the bottom. Is this formulation viable for a multi-animal study?
Answer:
Causality: A suspension is a thermodynamically unstable system. Over time, particles will sediment due to gravity. The rate of settling is governed by Stokes' law and is influenced by particle size, the viscosity of the vehicle, and the density difference between the drug and the vehicle. Rapid settling leads to non-uniform dosing.
Solutions:
-
Increase Vehicle Viscosity: A slightly higher concentration of the suspending agent (e.g., increasing CMC from 0.5% to 1.0%) can slow down settling. However, be mindful of the viscosity issues discussed in Problem 2.
-
Reduce Particle Size: Smaller drug particles will settle more slowly. If you have access to micronization equipment, reducing the particle size of your 2-HOBA acetate can significantly improve suspension stability.
-
Incorporate a Flocculating Agent: While seemingly counterintuitive, controlled flocculation (the formation of light, fluffy agglomerates) can prevent the formation of a dense cake at the bottom of the container. These flocs are easily redispersed with gentle shaking.
-
Ensure Homogeneity Before Each Dose: For any suspension, it is crucial to re-disperse the contents thoroughly by gentle inversion or vortexing immediately before drawing each dose. This is the most critical step to ensure dose uniformity.
Caption: Workflow for addressing suspension settling.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around vehicle for an initial PK study of 2-HOBA acetate in rodents?
A1: Based on published toxicity studies, a 0.5% w/v suspension of sodium carboxymethylcellulose (CMC-Na) in purified water is an excellent starting point.[3] This vehicle is well-tolerated and has been successfully used to prepare 2-HOBA acetate suspensions at concentrations as high as 200 mg/mL.[3]
Q2: Should I use a solution or a suspension for my oral gavage study?
A2: This depends on the required dose and the solubility of 2-HOBA acetate in tolerable vehicles.
-
Solution: A solution is the preferred formulation as it ensures dose uniformity and presents the drug in its most readily absorbable form. However, the solubility of 2-HOBA acetate in simple aqueous vehicles is limited. Co-solvents like polyethylene glycol 400 (PEG 400) can increase solubility, but high concentrations may have their own physiological effects, potentially altering drug absorption and metabolism.[13][14][15]
-
Suspension: For higher doses, a suspension is often necessary. While it introduces potential issues of homogeneity and dissolution rate-limited absorption, a well-formulated suspension can provide excellent results. For a Biopharmaceutics Classification System (BCS) Class II compound like 2-HOBA is likely to be (good permeability, poor solubility), a suspension is a very common and acceptable formulation strategy.[16]
Q3: How long should I fast the animals before oral gavage?
A3: A fasting period of 4-6 hours is generally recommended for mice before oral gavage for a PK study.[17] Overnight fasting is often discouraged as it can cause undue stress and more significant physiological changes.[17] Fasting helps to reduce variability in gastric emptying and food effects on drug absorption. Food can be returned 2-4 hours post-dosing.
Q4: What is the maximum volume I can administer by oral gavage to a mouse or rat?
A4: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg.[18] For rats, it is typically 20 mL/kg, though some protocols allow for higher volumes.[18] It is crucial not to exceed these volumes to avoid gastrointestinal distress, potential stomach rupture, or reflux leading to aspiration.
Q5: How can I be sure my analytical method for quantifying 2-HOBA in plasma is reliable?
A5: Your bioanalytical method (typically LC-MS/MS) should be validated according to regulatory guidelines. Key validation parameters include:
-
Accuracy: How close the measured values are to the true value.
-
Precision: The degree of scatter among replicate measurements.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term frozen).
A validated method ensures that the pharmacokinetic data you generate is trustworthy and reproducible.[19]
Experimental Protocols
Protocol 1: Preparation of a 2-HOBA Acetate Suspension (50 mg/mL) in 0.5% CMC
This protocol provides a method for preparing a 10 mL batch of a 50 mg/mL 2-HOBA acetate suspension, suitable for dosing a 25g mouse at 10 mL/kg (a 12.5 mg dose).
Materials:
-
2-HOBA Acetate (500 mg)
-
Sodium Carboxymethylcellulose (CMC-Na), low viscosity (50 mg)
-
Purified Water (qs to 10 mL)
-
15 mL conical tube or vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Prepare the 0.5% CMC Vehicle: a. Heat approximately 5 mL of purified water to about 60-70°C. b. Slowly sprinkle the 50 mg of CMC-Na onto the surface of the heated water while stirring vigorously with a magnetic stirrer. c. Continue stirring until the CMC is fully dispersed. d. Add 5 mL of cold purified water to the mixture and continue stirring until the solution becomes clear and uniform. e. Allow the vehicle to cool to room temperature.
-
Prepare the Suspension: a. Accurately weigh 500 mg of 2-HOBA acetate. b. Transfer the powder into a glass mortar. c. Add approximately 1 mL of the 0.5% CMC vehicle to the mortar. d. Gently triturate the powder with a pestle to form a smooth, homogenous paste, ensuring there are no dry clumps. e. Slowly add the remaining CMC vehicle to the mortar in small portions, mixing continuously. f. Transfer the final suspension to the 15 mL conical tube. g. Rinse the mortar and pestle with a small amount of the vehicle and add it to the tube to ensure a complete transfer. h. Adjust the final volume to 10 mL with the CMC vehicle if necessary.
-
Storage and Use: a. Store the suspension at 2-8°C. b. Before each use, allow the suspension to come to room temperature. c. Vigorously vortex or invert the tube for at least 30 seconds immediately before drawing each dose to ensure homogeneity.
Protocol 2: In-Vivo Oral Gavage Pharmacokinetic Study in Mice
This protocol outlines the key steps for conducting a basic PK study in mice following oral gavage.
Materials:
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old)
-
Prepared 2-HOBA acetate formulation
-
Appropriate size gavage needles (flexible plastic tubes are recommended to minimize injury)[7][20]
-
1 mL syringes
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets)
-
Anesthetic (if required for blood collection)
Procedure:
-
Acclimation and Fasting: a. Acclimate animals to the housing facility for at least 3-5 days. b. On the day of the study, fast the mice for 4-6 hours before dosing (provide free access to water).[17]
-
Dosing: a. Weigh each mouse immediately before dosing to calculate the exact volume to be administered (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL). b. Thoroughly re-suspend the 2-HOBA formulation. c. Draw the calculated volume into the syringe. d. Restrain the mouse firmly by the scruff of the neck to straighten the esophagus. e. Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance. f. Slowly administer the formulation. g. Withdraw the needle smoothly and return the mouse to its cage. h. Record the exact time of dosing for each animal.
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Use a sparse sampling design if necessary to minimize blood loss from any single animal. c. Collect blood (e.g., via submandibular or saphenous vein) into EDTA-coated tubes. d. Process the blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C). e. Store plasma samples at -80°C until bioanalysis.
-
Data Analysis: a. Quantify 2-HOBA concentrations in plasma samples using a validated LC-MS/MS method. b. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Caption: Experimental workflow for a 2-HOBA PK study.
References
-
Pitchford, L. M., et al. (2020). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. BMC Pharmacology and Toxicology, 21(1), 3. [Link]
-
Rathmacher, J. A., et al. (2020). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. Trials, 21(1), 1-13. [Link]
-
Wang, J., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening. Journal of Molecular Liquids, 347, 118359. [Link]
-
Rathmacher, J. A., et al. (2020). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. ResearchGate. [Link]
-
Dahan, A., et al. (2017). Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels. Molecular Pharmaceutics, 14(1), 164-171. [Link]
-
Rathmacher, J. A., et al. (2018). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. ResearchGate. [Link]
-
Rathmacher, J. A., et al. (2019). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. BMC Pharmacology and Toxicology, 20(1), 4. [Link]
-
Pitchford, L. M., et al. (2019). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Toxicology Research and Application, 3, 2397847319835925. [Link]
-
Al Shoyaib, A., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Experimental Biology and Medicine, 244(6), 459-470. [Link]
-
Rathmacher, J. A., et al. (2018). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. National Institutes of Health. [Link]
-
Rathmacher, J. A., et al. (2018). 2-Hydroxybenzylamine (2-HOBA) plasma concentrations after oral administration of 2-HOBA acetate. ResearchGate. [Link]
-
Beig, A., et al. (2021). Improved Oral Bioavailability of BCS Class 2 Compounds by Self Nano-Emulsifying Drug Delivery Systems (SNEDDS): The Underlying Mechanisms for Amiodarone and Talinolol. ResearchGate. [Link]
-
Gupta, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 56(12), 6363-6367. [Link]
-
Al-Tabakha, M. M., et al. (2015). The Influence of Sodium Carboxymethylcellulose on Drug Release from Polyethylene Oxide Extended Release Matrices. AAPS PharmSciTech, 16(5), 1016-1027. [Link]
-
Li, Y., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances, 7(10), 5844-5853. [Link]
-
Rahman, M. S., et al. (2021). Recent Developments of Carboxymethyl Cellulose. Polymers, 13(8), 1347. [Link]
-
Pitchford, L. M., et al. (2019). Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats. ResearchGate. [Link]
-
Yin, H., et al. (2014). Influence of Viscosity and Consumer Use on Accuracy of Oral Medication Dosing Devices. Journal of Human Lactation, 30(4), 465-472. [Link]
-
Gupta, S., et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]
-
Li, Y., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. ResearchGate. [Link]
-
Thomas, F. (2022). Successfully Accelerating Formulation Strategies. Pharmaceutical Technology. [Link]
-
Pitchford, L. M., et al. (2019). Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats. PubMed. [Link]
-
Al Shoyaib, A., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. ResearchGate. [Link]
-
Kugler, E. (2019). Oral gavage with methylcellulose? ResearchGate. [Link]
-
Unknown. (n.d.). Viscosity and Bioequivalence of Oral Suspensions. Pharma Lesson. [Link]
-
Anby, M. U., et al. (2012). Polymeric Precipitation Inhibitors Promote Fenofibrate Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation. Molecular Pharmaceutics, 9(8), 2085-2096. [Link]
-
Li, Y., et al. (2017). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as a. RSC Publishing. [Link]
-
Besselsen, D. G., et al. (2019). Formulation approaches for various BCS class drugs. ResearchGate. [Link]
-
SamOH. (2008). Solvent for oral administration of test drugs. Protocol Online. [Link]
-
Singh, B., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. [Link]
- Oshlack, B., et al. (2004). Oral drug delivery system comprising high viscosity liquid carrier materials.
-
Chen, X., et al. (2005). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. [Link]
-
Various Authors. (n.d.). Tween 80 – Knowledge and References. Taylor & Francis. [Link]
-
Singh, A., et al. (2023). Functional Properties of High-Pressure Assisted Enzymatic Tamarind Kernel Protein Hydrolysate and Foam-Mat Powder Characteristics as Affected by HPMC Concentration and Drying Temperature. MDPI. [Link]
Sources
- 1. Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Viscosity and Consumer Use on Accuracy of Oral Medication Dosing Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26284H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent for oral administration of test drugs - Animal and Zoology [protocol-online.org]
- 19. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Baseline Noise in HPLC Analysis of Salicylamine (2-HOBA)
Executive Summary & Analyte Profile
Salicylamine (2-Hydroxybenzylamine or 2-HOBA) presents a unique set of chromatographic challenges due to its amphoteric nature (containing both a phenolic hydroxyl and a primary amine). Baseline noise in Salicylamine analysis is rarely just "electronic noise"; it is frequently a symptom of silanol interaction , oxidative instability , or improper UV wavelength selection .
This guide moves beyond generic troubleshooting to address the specific physicochemical behaviors of Salicylamine that degrade baseline integrity.
Analyte Snapshot
| Property | Specification | Impact on Baseline |
| Chemical Structure | Phenol + Primary Amine | Amine group interacts with residual silanols, causing "tailing" that mimics baseline drift. |
| pKa Values | ~9.0 (Amine), ~10.0 (Phenol) | Requires pH control (buffer) to stabilize ionization and prevent retention time wandering. |
| UV Maxima | ~210 nm, 250 nm | Detection at 210 nm captures high solvent noise. 250 nm is the recommended analytical wavelength. |
| Stability | Oxidation-prone | Phenolic group can oxidize, leading to rising baselines or "ghost" peaks. |
Diagnostic Workflow: Isolate the Source
Before adjusting chemistry, you must categorize the noise.[1] Use this logic gate to determine if the issue is Hardware , Chemistry , or Application-Specific .
Caption: Logical fault tree for categorizing HPLC baseline anomalies. Blue nodes represent decision points; colored nodes represent noise types.
Critical Troubleshooting Guides (Q&A)
Category A: Chemical & Mobile Phase Issues
Q: I am seeing high-frequency "grassy" noise. I am using 0.1% TFA in Water/Acetonitrile at 214 nm. What is wrong? A: You are operating in a "danger zone" for baseline noise.
-
TFA Absorbance: Trifluoroacetic acid (TFA) absorbs significantly at 214 nm. Any small fluctuation in pump mixing (even <1%) will cause significant baseline ripple.
-
Analyte Specifics: Salicylamine has a strong absorption band around 250 nm .
-
The Fix:
-
Switch Wavelength: Change detection to 250 nm . This moves you away from the UV cutoff of the mobile phase and drastically improves Signal-to-Noise (S/N) ratio.
-
Change Buffer: If you must use low UV, switch from TFA to Phosphoric Acid (transparent at 210 nm) or Phosphate Buffer . However, for Salicylamine, Ammonium Acetate (10 mM) is superior as it masks silanols better than TFA, reducing amine tailing.
-
Q: My baseline drifts upwards continuously throughout the run. Is my column bleeding? A: While column bleed is possible, with Salicylamine, this is often amine saturation or oxidation .
-
Mechanism: The amine group on Salicylamine binds to acidic silanols on the silica support. If the column is not fully equilibrated, these sites slowly fill up, causing a drifting baseline (and shifting retention times).
-
The Fix:
-
Passivate the Column: Flush with 20 column volumes of mobile phase containing the buffer (e.g., 10 mM Ammonium Acetate) before the first injection.
-
Check Temperature: Ensure the column oven is stable (e.g., 30°C or 35°C). Amine binding thermodynamics are temperature-dependent; fluctuating lab temps will cause drift.
-
Category B: Hardware & System Configuration
Q: I see a sine-wave pattern in the baseline. Is this the detector? A: No, a sine wave is almost always Pump Pulsation .
-
Diagnosis: Calculate the period of the wave. If it matches the stroke volume of your pump (e.g., every 2 seconds at 1 mL/min), it is a check-valve issue or air bubble.
-
Salicylamine Context: Because Salicylamine methods often require gradients (e.g., 5% to 95% B) to elute the polar amine and then wash the column, mixing issues become visible.
-
The Fix:
-
Purge the pump at high flow (5 mL/min) with 100% Acetonitrile to dislodge bubbles.
-
Clean the check valves (sonicate in methanol).
-
Optimized Experimental Protocol
To definitively resolve baseline noise for Salicylamine, follow this "Golden Standard" setup. This protocol minimizes silanol activity and maximizes detector stability.
Reagents & Conditions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8 unadjusted, or adj. to 5.0 with Acetic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 with high carbon load or Phenyl-Hexyl (Base Deactivated). Example: X-Terra Phenyl or equivalent.[2]
-
Detection: UV at 250 nm .[2]
Step-by-Step Baseline Isolation Test
-
Disconnect Column: Install a union connector in place of the column.
-
Flush System: Run 100% Methanol at 1 mL/min for 10 minutes.
-
Zero Test: Stop flow. Monitor baseline for 5 minutes.
-
If noisy: The issue is the Lamp or Electronics .
-
If quiet: The issue is Flow or Chemistry .
-
-
Flow Test: Start flow with Mobile Phase A (no column).
-
If cyclic noise appears:Pump/Check Valve issue.
-
-
Column Test: Reinstall column. Equilibrate with Mobile Phase A for 30 mins.
-
If drift persists:Column Contamination or Temperature Instability .
-
Quantitative Comparison: Buffer Effects on Noise
The following table illustrates why Ammonium Acetate at 250 nm is the superior choice for this specific analyte.
| Buffer System | Detection Wavelength | Baseline Noise (AU) | S/N Ratio (1 µg/mL Salicylamine) | Recommendation |
| 0.1% TFA / ACN | 214 nm | High (~0.0005) | 25:1 | Avoid (High background) |
| 0.1% Formic Acid | 214 nm | Very High (~0.0010) | 10:1 | Avoid (High UV cutoff) |
| 10 mM Phosphate | 214 nm | Low (~0.0001) | 80:1 | Good (But non-volatile) |
| 10 mM Amm. Acetate | 250 nm | Ultra-Low (<0.00005) | 150:1 | Optimal (Best Stability) |
References
-
National Institutes of Health (NIH). (2019). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate.[3] Discusses pharmacokinetic analysis and detection methods for 2-HOBA.
-
Agilent Technologies. (2022). HPLC Deuterium (D2) & UV Lamp Troubleshooting. Technical specifications for lamp noise and drift.
-
Chromatography Online. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Authoritative guide on distinguishing pump vs. detector noise.
-
Royal Society of Chemistry. (2014). Simultaneous Determination of Related Substances by HPLC.[4] Provides context on detection wavelengths (250 nm) for similar aromatic amine compounds.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 2-Hydroxybenzylamine (2-HOBA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-hydroxybenzylamine (2-HOBA). This resource is designed to provide in-depth guidance and troubleshooting for researchers utilizing 2-HOBA in cell culture experiments. As a selective scavenger of dicarbonyl electrophiles, 2-HOBA offers significant potential in studying and mitigating the effects of oxidative stress in various disease models.[1][2][3] This guide, structured in a question-and-answer format, addresses common challenges and frequently asked questions regarding its use, with a particular focus on its stability in cell culture media over a 24-hour period.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with 2-HOBA, providing insights into their causes and offering actionable solutions.
Issue 1: Inconsistent or lower-than-expected efficacy of 2-HOBA in my 24-hour cell culture experiment.
-
Potential Cause: Degradation of 2-HOBA in the cell culture medium over the incubation period. While 2-HOBA is a relatively stable compound, its half-life in a complex biological environment like cell culture media can be influenced by several factors. In human plasma, 2-HOBA has a reported half-life of approximately 2 to 3.27 hours.[4][5] While not directly equivalent to cell culture conditions, this suggests that its concentration may decrease over a 24-hour experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your 2-HOBA stock solution is properly prepared and stored. For long-term storage, a powdered form at -20°C is recommended.[3] Once in solution, store at -80°C for up to a year.[3]
-
Conduct a Stability Study: The most definitive way to address this is to perform a stability study of 2-HOBA in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2).
-
-
Experimental Protocol: 2-HOBA Stability Assessment in Cell Culture Media
This protocol outlines a method to determine the stability of 2-HOBA in your specific cell culture medium over a 24-hour period.
Materials:
-
2-HOBA
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator (37°C, 5% CO2)
-
Analytical method for 2-HOBA quantification (e.g., HPLC, LC-MS/MS).[6]
Procedure:
-
Prepare a solution of 2-HOBA in your complete cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile tubes or wells of a plate.
-
Immediately take a sample for the "time 0" measurement. This will serve as your baseline concentration.
-
Incubate the remaining samples at 37°C in a 5% CO2 incubator.
-
Collect samples at various time points over 24 hours (e.g., 2, 4, 8, 12, and 24 hours).
-
Store the collected samples at -80°C until analysis.
-
Quantify the concentration of 2-HOBA in each sample using a validated analytical method.
Data Analysis:
-
Plot the concentration of 2-HOBA versus time.
-
Calculate the percentage of 2-HOBA remaining at each time point relative to the time 0 concentration.
-
This will provide a stability profile of 2-HOBA under your specific experimental conditions.
-
Issue 2: I am observing unexpected cytotoxicity at my intended therapeutic dose of 2-HOBA.
-
Potential Cause 1: Formation of Degradation Products. While 2-HOBA itself has a good safety profile, its degradation products could potentially have different biological activities.[7] The primary metabolite of 2-HOBA is salicylic acid.[5]
-
Potential Cause 2: Interaction with Media Components. Phenol red, a common pH indicator in cell culture media, has been reported to interact with some compounds. While there is no direct evidence of this with 2-HOBA, it is a possibility to consider.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise cytotoxic concentration of 2-HOBA for your specific cell line.
-
Test in Phenol Red-Free Medium: If you suspect an interaction with phenol red, repeat your key experiments in a medium without this indicator.
-
Analyze for Degradation Products: If you have access to analytical techniques like LC-MS/MS, you can analyze your media samples to identify and quantify any potential degradation products.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions about the stability of 2-HOBA in cell culture.
Q1: What is the expected stability of 2-HOBA in standard cell culture media like DMEM over 24 hours at 37°C?
Q2: Should I replenish 2-HOBA during a 24-hour experiment?
Given its relatively short half-life in biological systems, replenishing 2-HOBA may be necessary for experiments where a sustained concentration is critical.[4][5] The data from your stability study will be crucial in determining the optimal replenishment schedule. For example, if you observe a 50% reduction in concentration after 8 hours, a media change with fresh 2-HOBA at the 8 or 12-hour mark might be warranted.
Q3: How do factors like pH and serum concentration in the media affect 2-HOBA stability?
-
pH: The stability of many small molecules can be pH-dependent. While specific studies on 2-HOBA's pH-dependent degradation in cell culture are not available, it is a factor to consider. Standard cell culture media are buffered to maintain a physiological pH (around 7.4), which should generally be suitable.
-
Serum: Serum contains various enzymes that could potentially metabolize 2-HOBA. The type and concentration of serum in your media could therefore influence its stability.
Q4: What are the best practices for preparing and storing 2-HOBA stock solutions?
For optimal stability, it is recommended to store 2-HOBA as a dry powder at -20°C.[3] When preparing stock solutions, use a suitable solvent (as recommended by the supplier) and store aliquots at -80°C to minimize freeze-thaw cycles.[3]
Data Presentation
To illustrate the importance of determining compound stability, the following table provides a hypothetical example of a 2-HOBA stability study in cell culture medium.
| Time (hours) | 2-HOBA Concentration (µM) | % Remaining |
| 0 | 100 | 100% |
| 2 | 85 | 85% |
| 4 | 72 | 72% |
| 8 | 55 | 55% |
| 12 | 40 | 40% |
| 24 | 15 | 15% |
This is example data and should be experimentally determined for your specific conditions.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for assessing the stability of 2-HOBA in cell culture media.
Caption: Workflow for determining 2-HOBA stability in cell culture media.
References
-
Pitchford, L. M., et al. (2020). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial. Trials, 21(1), 30. [Link]
-
Amado, S., et al. (2007). Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. Brazilian Archives of Biology and Technology, 50(6), 1087-1096. [Link]
-
ResearchGate. (n.d.). 2-Hydroxybenzylamine (2-HOBA) and primary metabolite (salicylic acid) plasma concentrations after oral administration of 2-HOBA acetate. [Link]
-
Lacy, B. W., et al. (2023). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. International Journal of Molecular Sciences, 24(6), 5849. [Link]
-
Zemler, B., et al. (2019). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. Redox Biology, 21, 101087. [Link]
-
Nutrition Insight. (2023). TSI Group's Hobamine could reduce oxidative stress and support healthy immune function, shows study. [Link]
-
Goodman, J. R., et al. (2024). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Nutrients, 16(5), 610. [Link]
-
Lacy, B. W., et al. (2023). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. International Journal of Molecular Sciences, 24(6), 5849. [Link]
-
Babaev, V. R., et al. (2019). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Nature Communications, 10(1), 385. [Link]
-
Pitchford, L. M., et al. (2018). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Toxicology Reports, 5, 845-853. [Link]
-
International Council for Harmonisation. (2023). Stability Testing of Drug Substances and Drug Products Q1. [Link]
-
van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 419-426. [Link]
-
Wang, J.-R., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening. Journal of Molecular Structure, 1249, 131557. [Link]
-
ResearchGate. (n.d.). In vitro treatment with 2-hydroxybenzylamine suppresses oxidative stress-induced cell apoptosis and inflammation. [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? [Link]
-
Sgorbini, B., et al. (2019). In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. Molecules, 24(18), 3248. [Link]
-
Garcia, J., et al. (2005). Some factors affecting the stability of interferon alpha 2b in solution. Biologicals, 33(3), 165-170. [Link]
-
Cellintegrates. (n.d.). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. [Link]
-
BioProcess International. (2015). Special Report on Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. [Link]
-
Wang, W. (2000). Factors affecting short-term and long-term stabilities of proteins. International Journal of Pharmaceutics, 203(1-2), 1-20. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH [mdpi.com]
Technical Support Center: Minimizing Toxicity of 2-Hydroxybenzylamine (2-HOBA) in High-Dose Animal Trials
Status: Operational Topic: 2-Hydroxybenzylamine (2-HOBA/Salicylamine) Safety & Formulation Audience: Preclinical Researchers & Drug Development Scientists
Executive Summary: The High-Dose Challenge
Welcome to the 2-HOBA Technical Support Center. You are likely here because you are investigating the therapeutic potential of 2-Hydroxybenzylamine (2-HOBA) as a scavenger of reactive dicarbonyl species (e.g., isolevuglandins). While 2-HOBA exhibits a favorable safety profile with a No-Observed-Adverse-Effect Level (NOAEL) of ~1000 mg/kg/day in rodents, high-dose trials (>1000 mg/kg or high concentration ad libitum) introduce specific toxicity vectors often unrelated to the molecule's direct mechanism.
This guide addresses the three primary failure modes in high-dose 2-HOBA experiments: Palatability-Induced Dehydration , Osmotic GI Distress , and Peak-Dose Cmax Toxicity .
Part 1: Mechanism & Safety Profile
To minimize toxicity, one must understand the clearance pathway. 2-HOBA is rapidly absorbed and excreted.[1] Toxicity at high doses is often driven by the saturation of clearance pathways or local irritation rather than off-target binding.
Visualization: Pharmacokinetic Fate & Scavenging Pathway
The following diagram illustrates the flow of 2-HOBA from administration to excretion, highlighting the safety valve (scavenging) versus the toxicity threshold (accumulation).
Figure 1: Pharmacokinetic fate of 2-HOBA.[2][3] Note that rapid renal excretion necessitates frequent dosing, but accumulation can occur if renal clearance is saturated.
Part 2: Troubleshooting Guide (Q&A)
Category A: Formulation & Palatability
Q: My mice are losing weight rapidly on the high-dose 2-HOBA drinking water regimen (10 g/L). Is this drug toxicity? A: Likely not direct drug toxicity. This is a classic palatability aversion issue.
-
The Cause: 2-HOBA (especially the acetate salt) has a distinct taste. At concentrations >1.5% (approx 10 g/L), rodents will voluntarily dehydrate and starve rather than consume the water/feed.
-
The Fix:
-
Switch to Gavage: For precise high-dosing, oral gavage is superior to ad libitum administration.
-
Masking Agents: If water administration is mandatory, use 1% sucrose or saccharin to mask the taste, though this introduces metabolic variables.
-
Dietary Incorporation: Mix into feed pellets rather than water, but monitor food intake daily. Weight loss >15% requires immediate euthanasia or protocol cessation.
-
Q: I am seeing precipitation in my stock solution at 500 mg/mL. How do I dissolve it? A: 2-HOBA solubility is pH-dependent.
-
The Cause: While 2-HOBA acetate is water-soluble, extremely high concentrations can approach saturation limits, especially in cold buffers.
-
The Fix:
-
Warm the Solution: Gently heat to 37°C.
-
Check pH: Ensure the pH is near neutral (6.5–7.5). If you are using the HCl salt, the solution will be acidic and may require buffering with NaOH to prevent gastric irritation, which can mimic systemic toxicity (hunching).
-
Category B: Clinical Signs & Dosing
Q: Animals exhibit "hunching" and lethargy 30 minutes after gavage. Is this the LD50? A: This is likely acute gastric distension or osmotic shock , not necessarily the LD50.
-
The Mechanism: High-dose amine salts create a hypertonic environment in the stomach.
-
The Fix:
-
Split the Dose: Do not exceed 10 mL/kg volume per gavage. If the dose requires more volume, split it into BID (twice daily) or TID (three times daily) administration.
-
Vehicle Check: Ensure you are using water or saline. Avoid oil-based vehicles unless necessary, as they delay gastric emptying.
-
Reference Point: The LD50 in rats is ~2500 mg/kg.[4][5] If you are dosing at 1000 mg/kg and seeing these signs, it is a formulation/volume issue, not a lethal toxicological limit.
-
Q: How do I maintain therapeutic levels if the half-life is only 2-3 hours? A: The short half-life is the primary hurdle for efficacy, leading researchers to overdose.
-
Strategy: Do not increase the bolus dose to extend duration (this spikes Cmax into the toxicity zone).
-
Solution: Increase frequency , not magnitude. Use a TID (every 8 hours) schedule or medicated feed to smooth out the plasma curve (AUC) without spiking Cmax.
Part 3: Experimental Protocols
Protocol 1: Safe Preparation of High-Dose 2-HOBA Acetate
Objective: Create a stable, pH-balanced stock for 1000 mg/kg dosing.
-
Calculate Requirements: For a 25g mouse at 1000 mg/kg, you need 25 mg of drug.
-
Volume Limit: Max gavage volume is 10 mL/kg (0.25 mL for a 25g mouse).
-
Target Concentration: 25 mg / 0.25 mL = 100 mg/mL .
-
Dissolution:
-
Add sterile water (approx 80% of final volume).
-
Vortex vigorously.
-
CRITICAL STEP: Measure pH. If < 5.0 or > 8.0, adjust with dilute NaOH or HCl. Extreme pH causes esophageal damage during gavage.
-
Bring to final volume.
-
Filter sterilize (0.22 µm) if storing for >24 hours.
Protocol 2: Step-Up Dosing Escalation
Objective: Acclimate animals to high doses to differentiate acute shock from true toxicity.
| Day | Dose (mg/kg) | Frequency | Observation Focus |
| Day 1 | 250 | BID (500 total) | Observe for immediate allergic reaction/distress. |
| Day 2 | 500 | BID (1000 total) | Monitor weight. If loss >5%, halt escalation. |
| Day 3 | 750 | BID (1500 total) | Check hydration status (skin turgor). |
| Day 4 | 1000 | BID/TID | Target High Dose. Monitor for hunching post-dose. |
Part 4: Toxicity & Pharmacokinetic Reference Data
Table 1: Toxicity Thresholds (Rodent Models)
| Parameter | Value | Source | Notes |
| NOAEL (Rat/Mouse) | 1000 mg/kg/day | [1, 2] | Safe for subchronic (90-day) use.[7] |
| LD50 (Rat, Oral) | ~2500 mg/kg | [3] | Mortality observed at 2000 mg/kg in females.[4][5] |
| Toxic Signs (Acute) | Hunching, Lethargy | [4] | Often transient; peaks at Tmax (1-2h). |
| Toxic Signs (Chronic) | Weight Loss | [1] | Usually due to palatability (feed/water refusal). |
Table 2: Pharmacokinetic Parameters (Oral)
| Parameter | Value | Implication for Dosing |
| Tmax | 1.0 – 2.0 hours | Rapid onset; monitor animals closely 1h post-dose. |
| Half-life (T1/2) | 2.0 – 3.0 hours | Requires frequent dosing (TID) for steady state. |
| Accumulation Ratio | ~1.5 | Moderate accumulation; steady state reached by Day 2. |
Part 5: Workflow Visualization
Visualization: Safety Decision Matrix
Use this logic flow to determine the cause of adverse events during high-dose trials.
Figure 2: Troubleshooting logic for adverse events in 2-HOBA trials.
References
-
Fuller, J. C., et al. (2018).[1][3][7] Subchronic (90-day) repeated dose toxicity study of 2-hydroxybenzylamine acetate in rats. Regulatory Toxicology and Pharmacology, 99, 225–232.[1][3][7]
-
Fuller, J. C., et al. (2018).[1][3][7] Subchronic (90-day) repeated dose oral toxicity study of 2-hydroxybenzylamine acetate in rabbit. Regulatory Toxicology and Pharmacology, 100, 52-59.
-
Pitchford, L. M., et al. (2018).[1][3][7] Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats. Regulatory Toxicology and Pharmacology, 98, 190-198.[7]
-
Zagol-Ikapitte, I., et al. (2019). Safety, tolerability, and pharmacokinetics of repeated oral doses of 2-hydroxybenzylamine acetate in healthy volunteers.[1][2][3][8] BMC Pharmacology and Toxicology, 21, Article number: 3.
-
ClinicalTrials.gov. (2018).[1][2] 2-Hydroxybenzylamine: Multiple Dosing Study in Healthy Humans. Identifier: NCT03555682.[2][7] [2]
Sources
- 1. First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 3. mdpi.com [mdpi.com]
- 4. Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-HOBA and 4-HOBA in Dicarbonyl Scavenging Studies
For Researchers, Scientists, and Drug Development Professionals
The accumulation of reactive dicarbonyl species, such as methylglyoxal (MGO), glyoxal (GO), and isolevuglandins (IsoLGs), is a key pathological feature of "dicarbonyl stress."[1][2] This phenomenon is implicated in the progression of numerous age-related diseases, including atherosclerosis, diabetes, and neurodegenerative disorders.[1][2][3][4] Dicarbonyls readily react with proteins, lipids, and DNA to form advanced glycation end-products (AGEs), leading to cellular dysfunction, inflammation, and tissue damage.[5][6][7][8] Consequently, the development of effective dicarbonyl scavengers is a significant area of therapeutic research.
2-hydroxybenzylamine (2-HOBA), a naturally occurring compound found in Himalayan tartary buckwheat, has emerged as a potent scavenger of reactive dicarbonyls.[9][10][11] Its unique chemical structure allows it to efficiently neutralize these harmful molecules, mitigating their damaging effects.[5][12] In contrast, its structural isomer, 4-hydroxybenzylamine (4-HOBA), is often cited as an ineffective dicarbonyl scavenger and is frequently used as a negative control in research.[13][14][15] This guide provides an in-depth comparison of 2-HOBA and 4-HOBA, elucidating the chemical basis for their differential reactivity and providing experimental evidence to support the use of 4-HOBA as a reliable negative control.
The Chemical Basis for Differential Reactivity: Why Position Matters
The key to understanding the difference in dicarbonyl scavenging efficacy between 2-HOBA and 4-HOBA lies in the relative positions of the hydroxyl (-OH) and aminomethyl (-CH2NH2) groups on the benzene ring.
2-Hydroxybenzylamine (2-HOBA): In 2-HOBA, the hydroxyl and aminomethyl groups are positioned ortho to each other. This arrangement is crucial for its mechanism of action. The initial reaction involves the nucleophilic amine group attacking one of the carbonyl carbons of the dicarbonyl species. This is followed by an intramolecular cyclization reaction, where the adjacent hydroxyl group attacks the second carbonyl carbon, forming a stable, non-reactive heterocyclic adduct. This intramolecular catalysis, facilitated by the proximity of the two functional groups, significantly accelerates the scavenging process.
4-Hydroxybenzylamine (4-HOBA): In 4-HOBA, the hydroxyl and aminomethyl groups are in a para position, on opposite sides of the benzene ring. While the aminomethyl group can still initiate a reaction with a dicarbonyl, the distant hydroxyl group cannot participate in the rapid, intramolecular cyclization that is characteristic of 2-HOBA's scavenging activity. This structural difference renders 4-HOBA significantly less effective at neutralizing dicarbonyls.[13][15]
Mechanism of 2-HOBA Dicarbonyl Scavenging
Caption: Proposed mechanism of dicarbonyl scavenging by 2-HOBA.
Experimental Evidence: 2-HOBA vs. 4-HOBA
Numerous studies have demonstrated the superior dicarbonyl scavenging activity of 2-HOBA compared to 4-HOBA, validating the use of the latter as a negative control.
A study investigating the effects of 2-HOBA on atherosclerosis in hypercholesterolemic mice found that 2-HOBA treatment significantly reduced the levels of malondialdehyde (MDA) and isolevuglandin (IsoLG) adducts in the aorta compared to mice treated with 4-HOBA.[13][16] This reduction in dicarbonyl adducts was associated with a decrease in atherosclerotic plaque formation and inflammation.[13][16]
Similarly, in a model of myocardial ischemic injury, 2-HOBA was shown to inhibit oxidative stress and exert protective effects, while 4-HOBA was ineffective.[14] These findings highlight that the beneficial effects observed with 2-HOBA are directly attributable to its dicarbonyl scavenging activity, a property not shared by 4-HOBA.
| Parameter | 2-HOBA Treatment | 4-HOBA Treatment | Reference |
| Atherosclerotic Lesion MDA Adducts | Markedly Reduced | No significant change | [13] |
| Aortic IsoLG-Lysyl Adducts | Significantly Reduced | No significant change | [13] |
| Myocardial Oxidative Stress | Efficiently Inhibited | Ineffective | [14] |
| Plasma Inflammatory Cytokines | Reduced | No significant change | [17] |
Experimental Protocols
For researchers planning to utilize 4-HOBA as a negative control, the following protocols provide a framework for assessing dicarbonyl scavenging activity.
This protocol is adapted from the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to indirectly measure the dicarbonyl scavenging capacity.[18][19]
Objective: To compare the ability of 2-HOBA and 4-HOBA to inhibit the formation of dicarbonyl-induced protein cross-linking.
Materials:
-
Bovine Serum Albumin (BSA)
-
Methylglyoxal (MGO) or Glyoxal (GO)
-
2-HOBA and 4-HOBA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare a stock solution of BSA (10 mg/mL) in PBS.
-
Prepare stock solutions of MGO or GO (10 mM) in PBS.
-
Prepare stock solutions of 2-HOBA and 4-HOBA (varying concentrations) in PBS.
-
In separate microcentrifuge tubes, mix 100 µL of BSA solution with 10 µL of MGO or GO solution.
-
Add 10 µL of either 2-HOBA, 4-HOBA, or PBS (as a control) to the respective tubes.
-
Incubate the mixtures at 37°C for 24 hours.
-
After incubation, stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the samples by SDS-PAGE to visualize protein cross-linking (high molecular weight aggregates).
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Expected Outcome: Lanes with 2-HOBA will show a reduction in high molecular weight BSA aggregates compared to the MGO/GO control, indicating scavenging activity. Lanes with 4-HOBA are expected to show a similar level of aggregation as the control, demonstrating its ineffectiveness.
Workflow for In Vitro Dicarbonyl Scavenging Assay
Caption: Step-by-step workflow for the in vitro dicarbonyl scavenging assay.
Objective: To evaluate the protective effects of 2-HOBA against dicarbonyl-induced cytotoxicity, using 4-HOBA as a negative control.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MGO or GO
-
2-HOBA and 4-HOBA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit for cell viability
-
Fluorescent probes for reactive oxygen species (ROS) (e.g., DCFDA)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2-HOBA or 4-HOBA for 2 hours.
-
Induce dicarbonyl stress by adding MGO or GO to the cell culture medium. Include a vehicle control group.
-
Incubate for 24 hours.
-
Assess cell viability using the MTT assay according to the manufacturer's instructions.
-
In a parallel experiment, measure intracellular ROS production using a fluorescent probe and a plate reader or fluorescence microscope.
-
Expected Outcome: Cells treated with 2-HOBA are expected to show increased cell viability and reduced ROS production in the presence of MGO/GO compared to the MGO/GO-only group. Cells treated with 4-HOBA should exhibit viability and ROS levels similar to the MGO/GO-only group.
Conclusion
References
-
ResearchGate. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Available at: [Link]
-
PubMed Central. (n.d.). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Available at: [Link]
-
PubMed Central. (2022). Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation. Available at: [Link]
-
Patexia. (2023). USE OF 2-HOBA TO TREAT ATHEROSCLEROSIS. Patent Publication Number 20230364032. Available at: [Link]
-
bioRxiv. (2019). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Available at: [Link]
-
ResearchGate. (n.d.). 2-HOBA reduces plasma inflammatory cytokines in hypercholesterolemic Ldlr−/− mice. Available at: [Link]
-
Nutrition Insight. (2023). TSI Group's Hobamine could reduce oxidative stress and support healthy immune function, shows study. Available at: [Link]
-
JPND. (n.d.). 2-Hydroxybenzylamine for the prevention of Alzheimers disease: Initial evaluation in humans. Available at: [Link]
- Google Patents. (n.d.). EP2699653A2 - Synergistic h2s/mercaptan scavengers using glyoxal.
-
ClinicalTrials.gov. (n.d.). NCT03555682 | 2-HOBA: Multiple Dosing Study in Healthy Humans. Available at: [Link]
-
Institutional Repository. (n.d.). The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori. Available at: [Link]
-
Alzheimer's Drug Discovery Foundation. (2025). 2-Hydroxybenzylamine. Available at: [Link]
-
Hobamine®. (2026). 2-HOBA. Available at: [Link]
-
MDPI. (2025). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Available at: [Link]
-
PubMed Central. (2023). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. Available at: [Link]
-
National Institutes of Health. (2019). First-in-human study assessing safety, tolerability, and pharmacokinetics of 2-hydroxybenzylamine acetate, a selective dicarbonyl electrophile scavenger, in healthy volunteers. Available at: [Link]
-
The PricePlow Blog. (2025). Hobamine: A Revolutionary Approach to Cellular Health with 2-HOBA. Available at: [Link]
-
PubMed Central. (n.d.). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Available at: [Link]
-
PubMed Central. (n.d.). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Available at: [Link]
-
PubMed Central. (n.d.). Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. Available at: [Link]
-
PubMed Central. (2019). Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging. Available at: [Link]
-
PubMed. (2015). Dicarbonyl stress in cell and tissue dysfunction contributing to ageing and disease. Available at: [Link]
-
PubMed Central. (n.d.). Advanced glycation endproducts: from precursors to RAGE: round and round we go. Available at: [Link]
-
PubMed Central. (2024). Glyoxal oxidase-mediated detoxification of reactive carbonyl species contributes to virulence, stress tolerance, and development in a pathogenic fungus. Available at: [Link]
-
MDPI. (2023). DPPH Radical Scavenging Assay. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Glycation and Dicarbonyl Stress in Aging and Disease. Available at: [Link]
-
PubMed Central. (n.d.). In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Available at: [Link]
-
Yale Scientific Magazine. (2010). Advances in Advanced Glycation Endproducts (AGEs). Available at: [Link]
-
American Heart Association Journals. (2006). Advanced Glycation End Products | Circulation. Available at: [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available at: [Link]
-
Frontiers. (2018). Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle: Implications for Insulin Resistance and Type 2 Diabetes. Available at: [Link]
-
Diabetes Journals. (2014). Dicarbonyl Stress in the Absence of Hyperglycemia Increases Endothelial Inflammation and Atherogenesis Similar to That Observed in Diabetes. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of advanced glycation endproducts (AGEs) is a.... Available at: [Link]
-
Pharmacophore. (n.d.). in-vitro-free-radical-scavenging-activity-of-aqueous-fruit-extract-of-coccina-indica.pdf. Available at: [Link]
-
VUMC News. (2020). 'Scavenger' molecule may point to new atherosclerosis treatment. Available at: [Link]
Sources
- 1. Dicarbonyl Stress at the Crossroads of Healthy and Unhealthy Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicarbonyl stress in cell and tissue dysfunction contributing to ageing and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dicarbonyl Stress and Glyoxalase-1 in Skeletal Muscle: Implications for Insulin Resistance and Type 2 Diabetes [frontiersin.org]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced glycation endproducts: from precursors to RAGE: round and round we go - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. TSI Group’s Hobamine could reduce oxidative stress and support healthy immune function, shows study [nutritioninsight.com]
- 10. The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori [ir.vanderbilt.edu]
- 11. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hobamine: A Revolutionary Approach to Cellular Health with 2-HOBA [blog.priceplow.com]
- 13. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. USE OF 2-HOBA TO TREAT ATHEROSCLEROSIS | Patent Publication Number 20230364032 | Patexia [patexia.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Efficacy: 2-Hydroxybenzylamine versus Pyridoxamine in Mitigating Carbonyl Stress
Introduction: The Challenge of Carbonyl Stress in Disease Pathogenesis
In the landscape of cellular biochemistry, the non-enzymatic reaction between reducing sugars or lipid peroxidation byproducts and the primary amine groups on proteins, lipids, and nucleic acids represents a significant pathological pathway. This process, initiated by reactive carbonyl species (RCS), leads to the irreversible formation of Advanced Glycation End-products (AGEs) and Advanced Lipoxidation End-products (ALEs). These molecular adducts are implicated in the onset and progression of numerous chronic diseases, including diabetes complications, cardiovascular disease, and neurodegenerative disorders like Alzheimer's disease[1]. The accumulation of AGEs/ALEs disrupts normal protein function, induces cross-linking of extracellular matrix proteins, and triggers pro-inflammatory signaling cascades through interaction with receptors like RAGE (Receptor for Advanced Glycation End-products)[2].
Consequently, therapeutic strategies aimed at mitigating "carbonyl stress" have become a critical area of research. Among the most promising approaches is the use of nucleophilic amine compounds that act as "carbonyl scavengers," trapping reactive intermediates before they can damage biological macromolecules. This guide provides an in-depth, evidence-based comparison of two prominent carbonyl scavengers: Pyridoxamine, a naturally occurring vitamer of vitamin B6, and 2-Hydroxybenzylamine (2-HOBA), a potent, buckwheat-derived phytonutrient. We will dissect their mechanisms, compare their scavenging efficacy based on available data, and provide validated experimental protocols for their evaluation.
Mechanisms of Action: A Tale of Two Scavengers
While both 2-HOBA and Pyridoxamine function as carbonyl scavengers, their chemical structures and resulting properties confer distinct mechanistic advantages and specificities.
Pyridoxamine (PM): The Multi-Modal AGE Inhibitor
Pyridoxamine, a water-soluble B6 vitamer, has long been recognized for its ability to inhibit AGE formation[3][4]. Its protective effects are multifaceted, extending beyond simple carbonyl trapping.
-
Carbonyl Scavenging: The primary amine group on Pyridoxamine readily reacts with dicarbonyl intermediates of glycation, such as methylglyoxal (MGO) and 3-deoxyglucosone, preventing them from modifying proteins[3][5].
-
Metal Chelation: The advanced stages of the Maillard reaction are catalyzed by transition metal ions like copper and iron. Pyridoxamine can form stable complexes with these metal ions, inhibiting the oxidative reactions necessary for AGE formation[3][6].
-
Radical Scavenging: Recent computational studies have demonstrated that Pyridoxamine can directly scavenge oxygen-centered radicals, providing an additional layer of antioxidant protection against the oxidative stress that often accompanies glycation[3][4].
2-Hydroxybenzylamine (2-HOBA): The High-Potency, Targeted Scavenger
2-HOBA was identified through a structure-function analysis of Pyridoxamine analogs to develop a more potent and specific scavenger[7]. Its key distinction lies in its lipophilicity and exceptional reaction kinetics.
-
Potent γ-Ketoaldehyde Scavenging: 2-HOBA is a particularly potent scavenger of highly reactive γ-ketoaldehydes, such as isoketals and isolevuoglandins (IsoLGs), which are products of lipid peroxidation[7]. These species are strongly pro-inflammatory and readily modify proteins.
-
Superior Reaction Kinetics: The critical advantage of 2-HOBA is its reaction speed. It reacts with and neutralizes these damaging electrophiles at a rate that is orders of magnitude faster than their reaction with endogenous protein lysine residues[8]. Reports indicate 2-HOBA reacts 1,000 to 1,600 times faster than lysine, effectively outcompeting the pathological reaction[7][8].
-
Enhanced Bioavailability: As a more lipophilic, or hydrophobic, molecule compared to the water-soluble Pyridoxamine, 2-HOBA exhibits greater penetrance into cells and lipoproteins[9]. This allows it to more effectively neutralize carbonyl stress within cellular compartments and on lipoprotein particles like LDL, which is a key aspect of its atheroprotective effects[10][11].
Comparative Efficacy: A Data-Driven Assessment
Direct, head-to-head clinical trials comparing 2-HOBA and Pyridoxamine are not extensively published. However, preclinical and mechanistic studies provide a clear basis for comparison, highlighting the superior potency of 2-HOBA in specific contexts.
A key study demonstrated that while both compounds are effective in aqueous solutions, the enhanced hydrophobicity of 2-HOBA allows for better cell penetration[9]. This translates to superior performance in a cellular environment; in platelets, 2-HOBA markedly reduced levels of IsoLG-modified proteins, whereas Pyridoxamine was significantly less effective[9]. This suggests that for diseases driven by intracellular carbonyl stress or lipid peroxidation on lipoproteins, 2-HOBA holds a distinct therapeutic advantage.
| Parameter | 2-Hydroxybenzylamine (2-HOBA) | Pyridoxamine (PM) | Reference(s) |
| Primary Source | Buckwheat Phytonutrient | Vitamin B6 Vitamer | [3][7] |
| Primary Target | Reactive Carbonyls, esp. γ-ketoaldehydes (IsoLGs) | Reactive Carbonyls (MGO, 3-DG) | [3][7] |
| Key Mechanism | Nucleophilic Scavenging | Scavenging, Metal Chelation, Radical Trapping | [3][4][7] |
| Reaction Kinetics | Extremely rapid; ~1600x faster than lysine | Effective, but kinetics not highlighted as primary advantage | [8][12] |
| Lipophilicity | High; enhances cell and lipoprotein penetration | Low (water-soluble) | [9] |
| Cellular Efficacy | More effective in reducing intracellular protein adducts | Less effective in cellular models compared to 2-HOBA | [9] |
| Clinical Status | Phase 1 & 2 trials completed for various indications | Investigated for diabetic complications | [7][13][14] |
| Safety Profile | Well-tolerated in clinical trials | Generally safe as a B-vitamin | [7][15][16] |
Experimental Protocols: Validated Methodologies for Efficacy Testing
To ensure trustworthiness and reproducibility, the following detailed protocols are provided for assessing the efficacy of carbonyl scavengers.
Protocol 1: In Vitro AGE Inhibition Assay (BSA-Glucose Model)
This assay provides a foundational assessment of a compound's ability to inhibit the formation of fluorescent AGEs in a cell-free system.
Causality: By incubating a model protein (Bovine Serum Albumin) with a reducing sugar (Glucose), we simulate the glycation process. The efficacy of the test compound is measured by its ability to reduce the generation of characteristic AGE fluorescence, providing a direct measure of its anti-glycation activity. Aminoguanidine is used as a historical positive control.
Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4) containing 0.02% sodium azide as a preservative.
-
Prepare a 20 mg/mL BSA solution in the phosphate buffer.
-
Prepare a 1 M Glucose solution in the phosphate buffer.
-
Prepare stock solutions of 2-HOBA, Pyridoxamine, and Aminoguanidine (positive control) in phosphate buffer at various concentrations (e.g., ranging from 10 µM to 10 mM).
-
-
Reaction Setup (in a 96-well black plate):
-
Control (Max Fluorescence): 50 µL BSA solution + 50 µL Glucose solution + 50 µL phosphate buffer.
-
Blank (Protein Only): 50 µL BSA solution + 100 µL phosphate buffer.
-
Test Wells: 50 µL BSA solution + 50 µL Glucose solution + 50 µL of test compound solution (at desired final concentration).
-
-
Incubation:
-
Seal the plate with an adhesive plate sealer to prevent evaporation.
-
Incubate the plate at 37°C for 7 days in the dark.
-
-
Measurement:
-
After incubation, measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm[17].
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition using the formula: % Inhibition = (1 - (Fluorescence_Test / Fluorescence_Control)) * 100[2].
-
Plot % inhibition against compound concentration to determine the IC50 value.
-
Protocol 2: Cellular Reactive Carbonyl Scavenging Assay
This protocol assesses a compound's ability to protect cells from cytotoxicity induced by an external source of reactive carbonyls, providing a more biologically relevant measure of efficacy.
Causality: Hydrogen peroxide (H₂O₂) induces oxidative stress, leading to lipid peroxidation and the generation of endogenous reactive carbonyls. By pre-treating cells with the scavenger, we can determine if it protects against H₂O₂-induced cell death (apoptosis). This directly tests the compound's ability to function within a complex cellular milieu.
Methodology:
-
Cell Culture:
-
Culture a relevant cell line (e.g., mouse aortic endothelial cells or macrophages) in appropriate media until they reach ~80% confluency.
-
Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Vehicle Control: Treat cells with media only.
-
Oxidative Stress Control: Treat cells with media containing the chosen concentration of H₂O₂ (e.g., 250 µM)[18].
-
Test Groups: Pre-incubate cells with various concentrations of 2-HOBA or Pyridoxamine for 1-2 hours. After pre-incubation, add H₂O₂ to the media (to the same final concentration as the stress control) and incubate for 24 hours.
-
-
Apoptosis Detection (Annexin V Staining):
-
After the 24-hour incubation, gently harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative/positive).
-
-
Data Analysis:
-
Compare the percentage of apoptotic cells in the scavenger-treated groups to the oxidative stress control group. A significant reduction in apoptosis indicates effective intracellular scavenging activity.
-
Conclusion and Future Outlook
The available evidence strongly indicates that while both Pyridoxamine and 2-Hydroxybenzylamine are effective inhibitors of AGE/ALE formation, they operate through partially distinct mechanisms and exhibit different potency profiles. Pyridoxamine offers a multi-modal approach, combining carbonyl scavenging with metal chelation and antioxidant activity[3]. This may be advantageous in complex pathologies where multiple pathways contribute to damage.
However, for targeted intervention against the highly reactive byproducts of lipid peroxidation, 2-HOBA demonstrates clear superiority[9]. Its rapid reaction kinetics and lipophilic nature grant it a significant advantage in neutralizing damaging carbonyls at their source, particularly within cellular membranes and on lipoproteins[7][9]. This makes 2-HOBA a potentially more potent therapeutic for diseases strongly driven by lipid-derived carbonyl stress, such as atherosclerosis and certain neurodegenerative conditions[10][11].
The choice between these two agents in a research or therapeutic context should be guided by the specific pathological drivers of the disease model . For researchers, the protocols outlined above provide a robust framework for empirical evaluation. As clinical research continues, the specific applications where each of these promising carbonyl scavengers can provide maximum benefit will become increasingly clear.
References
- JPND. (n.d.). 2-Hydroxybenzylamine for the prevention of Alzheimers disease: Initial evaluation in humans.
- Alzheimer's Drug Discovery Foundation. (2025, January 14). 2-Hydroxybenzylamine.
-
Davies, S. S., & Amarnath, V. (2017). Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases. Current Pharmacology Reports, 3(1), 51–67. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Hydroxybenzylamine (2-HOBA) and primary metabolite (salicylic acid).... Retrieved from [Link]
-
Examine.com. (2024, November 25). Does the vitamin B6 subtype pyridoxamine improve bone health in older adults with diabetes? Retrieved from [Link]
-
Nutritional Outlook. (2023, April 11). Study finds that 2-HOBA acetate supports the body's inflammatory response. Retrieved from [Link]
-
Galano, A., et al. (2019). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Antioxidants, 8(9), 386. Retrieved from [Link]
-
PubMed. (2019, September 1). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Retrieved from [Link]
-
Annexe, V. M., et al. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Journal of Clinical Investigation, 130(10), 5486-5501. Retrieved from [Link]
-
Baba, S. P., et al. (2023). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. International Journal of Molecular Sciences, 24(21), 15949. Retrieved from [Link]
- Google Patents. (2016, July 12). Inhibitors of advanced glycation end-products (ages)formation.
-
Shan, Z., et al. (2018). In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate. Food and Chemical Toxicology, 120, 66-74. Retrieved from [Link]
-
Annexe, V. M., et al. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Journal of Clinical Investigation, 130(10), 5486-5501. Retrieved from [Link]
-
Takeuchi, M., et al. (2022). Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Frontiers in Aging Neuroscience, 14, 888656. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). The Effect of Pyridoxamine Supplementation on Microvascular Function in Type 2 Diabetes. Retrieved from [Link]
-
PubMed. (2016, September 13). Effect of Scavenging Circulating Reactive Carbonyls by Oral Pyridoxamine in Uremic Rats on Peritoneal Dialysis. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro treatment with 2-hydroxybenzylamine suppresses oxidative.... Retrieved from [Link]
-
Williams, M. E., et al. (2007). Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy. American Journal of Nephrology, 27(6), 605-614. Retrieved from [Link]
-
Stitt, A. W., et al. (2002). The AGE Inhibitor Pyridoxamine Inhibits Development of Retinopathy in Experimental Diabetes. Diabetes, 51(9), 2826-2832. Retrieved from [Link]
-
ResearchGate. (n.d.). How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). B6 Vitamers as Generators and Scavengers of Reactive Oxygen Species. Retrieved from [Link]
-
Bou-Salah, L., et al. (2017). In vitro Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. in Streptozotocin-Induced Diabetic Rats. Journal of Diabetes Research, 2017, 1-10. Retrieved from [Link]
-
Walker, M. D., et al. (2024). The Effects of the AGE Inhibitor Pyridoxamine on Bone in Older Women with Type 2 Diabetes: a Randomized Clinical Trial. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. US9387198B1 - Inhibitors of advanced glycation end-products (ages)formation - Google Patents [patents.google.com]
- 3. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Does Pyridoxamine Inhibit the Formation of Advanced Glycation End Products? The Role of Its Primary Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. mdpi.com [mdpi.com]
- 9. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 13. Effects of pyridoxamine in combined phase 2 studies of patients with type 1 and type 2 diabetes and overt nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effects of the AGE Inhibitor Pyridoxamine on Bone in Older Women With Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro safety pharmacology evaluation of 2-hydroxybenzylamine acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Inhibition of Advanced Glycation End-Product Formation by Origanum majorana L. In Vitro and in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation of 2-(Aminomethyl)phenol HCl Purity: A Comparative Guide to qNMR vs. HPLC
Content Type: Technical Comparison Guide Audience: Analytical Chemists, Drug Development Scientists, and Quality Control Managers Focus: Quantitative Nuclear Magnetic Resonance (qNMR) as a superior alternative to HPLC for salt stoichiometry and purity validation.[1]
Executive Summary
In the development of small molecule therapeutics and intermediates like 2-(Aminomethyl)phenol hydrochloride (2-HOBA HCl), establishing purity and salt stoichiometry is a critical quality attribute.[1] While High-Performance Liquid Chromatography (HPLC) remains the industry standard for trace impurity profiling, it struggles with two key aspects: absolute quantification without a reference standard and direct validation of salt counterions .[1]
This guide validates the qNMR workflow as a robust, self-validating alternative.[1] Unlike HPLC, which requires specific reference standards and extensive method development, qNMR provides a primary ratio measurement that simultaneously confirms chemical structure, assesses purity, and verifies the HCl stoichiometry in a single experiment.[1]
Performance Snapshot: qNMR vs. HPLC
| Feature | qNMR (The Alternative) | HPLC-UV (The Standard) |
| Primary Output | Absolute Purity (wt%) & Salt Stoichiometry | Relative Purity (Area%) |
| Reference Standard | Not Required for analyte (uses Internal Standard) | Required (Matched Reference Standard) |
| Method Dev Time | < 4 Hours | 1–2 Weeks |
| Salt Specificity | Direct observation of shifts induced by protonation | Counterion often lost/masked by mobile phase |
| Throughput | 15–20 mins per sample | 30–60 mins per sample |
Technical Background: The Analyte
2-(Aminomethyl)phenol HCl is a bifunctional scavenger of reactive carbonyl species.[1] Its stability and solubility are heavily dependent on the hydrochloride salt form.[1]
-
Chemical Structure: A phenol ring substituted at the ortho position with an aminomethyl group (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Critical Analytical Challenge: Distinguishing the hydrochloride salt from the free base and quantifying the "active" cation content independent of residual water or solvent.
The "Product": qNMR Validation Workflow
The proposed validation method utilizes
Methodology: qNMR Validation Protocol
This protocol is designed to be self-validating. The choice of solvent and internal standard is based on the specific solubility profile of the amine salt.
Reagents & Materials
-
Analyte: 2-(Aminomethyl)phenol HCl (approx. 10-20 mg).[1]
-
Solvent: Deuterium Oxide (
, 99.9% D) is preferred for quantification to eliminate exchangeable proton broadening.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Alternative: DMSO-
is used if structural confirmation of the labilengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> and protons is required.
-
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Rationale: High purity, water-soluble, and provides a clean singlet at
6.05 ppm, distinct from the aromatic region of the analyte.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Experimental Workflow
Step 1: Sample Preparation (Gravimetric)
Precision weighing is the single largest source of error in qNMR.
-
Weigh 10.0–15.0 mg of the Internal Standard (Maleic Acid) directly into a clean vial.[1] Record mass to 0.01 mg precision (
). -
Weigh 15.0–20.0 mg of 2-(Aminomethyl)phenol HCl into the same vial. Record mass (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Dissolve in 0.7 mL of
. Vortex until completely clear.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Transfer to a 5 mm NMR tube.[1]
Step 2: Acquisition Parameters (Bruker/Varian 400 MHz+)
To ensure quantitative accuracy (99.9% recovery of magnetization), the relaxation delay must be sufficient.[1]
-
Pulse Sequence: zg (standard 1D proton) or zg30.[1]
-
Spectral Width: -2 to 14 ppm.[1]
-
Relaxation Delay (D1):
seconds (Calculated as ; Maleic acid ). -
Scans (NS): 16 or 32 (Sufficient for S/N > 200:1).
-
Temperature: 298 K (25°C).[1]
Step 3: Processing
-
Phase Correction: Manual phasing is required for accurate integration.[1]
-
Baseline Correction: Apply automatic baseline correction (e.g., polynomial).
-
Integration:
-
Set the IS singlet (Maleic Acid,
6.05 ppm) to a calibrated value (e.g., 2 protons).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Integrate the analyte Benzylic
singlet (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ppm). -
Self-Validation Check: Integrate the aromatic region (
6.9–7.4 ppm). The ratio of Aromatic (4H) to Benzylic (2H) must be 2:1.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Calculation
Calculate purity (
Where:
-
= Integral areangcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
= Number of protons (IS=2, Analyte Benzylic=2)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
= Molecular Weight (Analyte HCl salt = 159.61 g/mol , Maleic Acid = 116.07 g/mol )ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - = Mass (mg)
- = Purity (as a decimal)[2]
Comparative Performance Analysis
Specificity and Structural Confirmation
HPLC-UV separates based on polarity.[1] It cannot easily distinguish between the free base and the HCl salt because the mobile phase buffers the pH, converting both forms to the same species on the column.[1]
NMR distinguishes them chemically.[1][3]
-
Free Base: Benzylic
appears atngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ppm. -
HCl Salt: Benzylic
shifts downfield tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ppm due to the electron-withdrawing effect of the protonated ammonium group.
Data Support:
In a comparative study of benzylamine derivatives, the
Accuracy and Linearity
qNMR is a primary method.[1][2][4] Its accuracy is defined by the balance linearity and the purity of the Internal Standard (IS).
-
qNMR Accuracy: Typically
(limited by weighing). -
HPLC Accuracy: Typically
(dependent on detector response factors and standard purity).
Impurity Detection (The "Gotcha" Factor)
While HPLC is superior for detecting trace organic impurities (<0.1%), qNMR excels at detecting process impurities that HPLC misses:
-
Residual Solvents: Ethanol, Acetone (common in synthesis).[1]
-
Moisture: Water content (if using DMSO-
with a coaxial insert or specific pulse sequences).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Counter-ion Stoichiometry: Confirming the molar ratio of Phenol:Amine is 1:1.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for validating 2-(Aminomethyl)phenol HCl, highlighting the self-validating loops.
Caption: Decision matrix for qNMR validation. Path A (Green) is the primary quantitative route using D2O to eliminate exchange broadening.
Experimental Data Analysis: Interpreting the Spectrum
When analyzing the spectrum of 2-(Aminomethyl)phenol HCl in
| Signal ( | Multiplicity | Integral | Assignment | Notes |
| 6.05 | Singlet | 2.00 | Internal Standard | Maleic Acid olefinic protons. |
| 7.20 – 7.40 | Multiplet | 2.00 | Ar-H (3,[1] 5) | Aromatic ring protons.[1] |
| 6.90 – 7.05 | Multiplet | 2.00 | Ar-H (4,[1] 6) | Aromatic ring protons.[1] |
| 4.79 | Singlet | N/A | HDO (Residual Solvent) | Position varies with temp/pH.[1] |
| 4.15 | Singlet | 2.00 (Target) | Benzylic | Quantification Peak. Sharp singlet in |
| ~2.50 | Singlet | < 0.05 | DMSO (Impurity) | Common process solvent. |
Note on Exchangeable Protons: In
Conclusion
For the validation of 2-(Aminomethyl)phenol HCl , qNMR offers a distinct advantage over HPLC by providing a direct measurement of the salt form's integrity and absolute purity without the need for a matched reference standard. While HPLC is necessary for trace organic impurity profiling (<0.05%), qNMR should be the primary method for assay value assignment and salt stoichiometry confirmation in early-stage development.[1]
References
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26.[1] Link
-
Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.[1] Link
-
Sigma-Aldrich. (n.d.).[1][5] TraceCERT® Maleic Acid Standard for qNMR. Link
Sources
A Researcher's Guide to 2-HOBA: Unparalleled Selectivity for Isolevuglandins Over Free Radicals
For researchers in drug development and the study of oxidative stress, the distinction between targeting the initiators of damage (free radicals) and the highly reactive downstream mediators is critical. While traditional antioxidants focus on quenching free radicals, a more targeted approach may be required to neutralize specific, highly cytotoxic byproducts of lipid peroxidation. This guide provides an in-depth comparison of 2-hydroxybenzylamine (2-HOBA), a potent scavenger of isolevuglandins (IsoLGs), and its relative activity against free radicals. We will explore the mechanistic basis for its selectivity, present supporting experimental data and protocols, and compare its performance against other alternatives.
The Landscape of Oxidative Damage: Free Radicals vs. Isolevuglandins
Oxidative stress is a central driver of pathology in a host of diseases, from cardiovascular conditions to neurodegeneration. This process begins with an overproduction of reactive oxygen species (ROS), or free radicals, which are highly unstable molecules that can damage lipids, proteins, and DNA.
A critical consequence of free radical-induced lipid peroxidation is the formation of secondary electrophiles. Among the most reactive of these are the isolevuglandins (IsoLGs), a class of γ-ketoaldehydes.[1] IsoLGs are exceptionally cytotoxic because they react irreversibly and rapidly with primary amines, particularly the ε-amino group of lysine residues on proteins, forming stable lactam and pyrrole adducts.[2] This adduction leads to protein dysfunction, aggregation, and immunogenicity, contributing significantly to cellular damage in conditions like hypertension, atherosclerosis, and Alzheimer's disease.[3][4][5]
The key challenge for therapeutic intervention is that IsoLGs react with cellular components orders of magnitude faster than many other aldehydes, making them difficult to neutralize with traditional antioxidants that are focused on scavenging the initial free radicals. This necessitates a scavenger that can outcompete cellular targets for IsoLG binding.
The Mechanism of 2-HOBA: A Tale of Two Reactions
2-HOBA's efficacy stems from its chemical structure, which is exquisitely tuned to react with the 1,4-dicarbonyl structure of IsoLGs, while exhibiting minimal direct reactivity towards free radicals.
High-Affinity Scavenging of Isolevuglandins
The reaction between 2-HOBA and IsoLGs is a rapid, multi-step process that results in a stable, non-toxic pyrrolidine adduct. The selectivity is driven by two key structural features of 2-HOBA:
-
Nucleophilicity of the Amine: The primary amine (-NH₂) of 2-HOBA acts as a potent nucleophile. The adjacent hydroxyl group (-OH) at the ortho-position is crucial; it increases the basicity of the amine, making it a more aggressive attacker of the IsoLG's carbonyl group.[6]
-
Stabilization and Cyclization: After the initial formation of an imine adduct, the 2-hydroxy group helps to stabilize the intermediate structure. This positioning facilitates the subsequent, rate-limiting intramolecular cyclization, rapidly forming the final stable pyrrole.[6]
This mechanism is so efficient that 2-HOBA reacts with IsoLGs at a rate 1,000 to 1,600 times faster than the amino acid lysine.[1][3][4] This kinetic advantage allows 2-HOBA to effectively intercept IsoLGs before they can damage vital cellular proteins. In contrast, its isomer, 4-HOBA, where the hydroxyl group is in the para-position, is a poor scavenger and serves as an essential negative control in experiments to confirm that the observed effects are due to dicarbonyl scavenging and not non-specific antioxidant activity.[6][7]
Figure 1: Contrasting reaction mechanisms of 2-HOBA with IsoLGs versus general free radical scavenging.
Interaction with Free Radicals
While 2-HOBA effectively mitigates conditions of "oxidative stress," its primary mechanism is not direct, broad-spectrum free radical scavenging.[8] The literature strongly indicates that its protective effects are a downstream consequence of preventing dicarbonyl-induced cellular damage.[3]
Studies on a related compound, 2-hydroxybenzyl alcohol (2-HBA), have shown potent scavenging of hydroxyl (•OH) and peroxyl radicals.[9] However, the primary amine in 2-HOBA fundamentally alters its chemical properties compared to the alcohol in 2-HBA. There is a lack of direct kinetic data (i.e., second-order rate constants) for the reaction of 2-HOBA with key biological free radicals like superoxide or hydroxyl radicals. Its demonstrated chemical selectivity for dicarbonyls like IsoLGs and malondialdehyde (MDA), and its ineffectiveness against α,β-unsaturated aldehydes like 4-hydroxynonenal (HNE), underscore its role as a targeted dicarbonyl scavenger rather than a classical antioxidant.[6][10]
Performance Comparison: 2-HOBA vs. Alternatives
The unique value of 2-HOBA is most evident when compared to other compounds used in oxidative stress research.
| Compound/Target | Mechanism of Action | Key Performance Characteristics |
| Isolevuglandins (IsoLGs) | Forms a stable, non-reactive pyrrole adduct via a rapid cyclization reaction.[6] | Highly Selective & Rapid. Reacts ~1600x faster than lysine, effectively preventing protein adduction.[3] |
| Malondialdehyde (MDA) | Reacts with and scavenges this 1,3-dicarbonyl, reducing MDA-protein adducts.[5][10] | Effective. Demonstrates efficacy in reducing MDA adducts in vivo.[5] |
| 4-Hydroxynonenal (HNE) | Does not react effectively.[6][10] | Selective. Does not scavenge this class of α,β-unsaturated aldehydes. |
| Methylglyoxal (MGO) | Poor scavenger. The chemical structure is not optimized for trapping MGO.[10] | Selective. Less effective than other scavengers like pyridoxamine analogs for this dicarbonyl.[10] |
| Free Radicals (e.g., •OH, O₂⁻) | Primary effect is downstream of radical-induced lipid peroxidation. Direct scavenging is not its well-characterized primary mechanism. | Indirect Effect. Reduces overall oxidative stress by preventing damage from secondary byproducts (IsoLGs, MDA).[8] |
Comparison with Pyridoxamine (PM)
Pyridoxamine, a vitamer of Vitamin B₆, is another well-known dicarbonyl scavenger. While effective, in vitro studies have shown that 2-HOBA has greater efficacy in protecting cells from damage.[6] This enhanced performance is attributed to 2-HOBA's greater hydrophobicity, which allows for better penetration of cellular membranes to scavenge IsoLGs at their site of formation.[6]
Experimental Protocols for Assessing 2-HOBA's Efficacy
Verifying the selectivity and efficacy of 2-HOBA requires robust and specific analytical methods. The gold standard focuses on the direct measurement of the target it scavenges.
Protocol 1: Quantification of IsoLG-Protein Adducts by LC-MS/MS
This protocol provides the most accurate and quantitative method for measuring IsoLG-lysine adducts in biological samples, establishing a direct endpoint for 2-HOBA's activity.[10]
Figure 2: Workflow for the quantification of IsoLG-protein adducts using LC-MS/MS.
Methodology:
-
Sample Collection & Homogenization: Homogenize tissues or cell pellets in a buffer containing antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.
-
Protein Precipitation and Quantification: Precipitate proteins using a solvent like acetone. Resuspend the pellet and determine the protein concentration using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide to ensure complete protein denaturation.
-
Proteolytic Digestion: Digest the proteins to single amino acids using a combination of proteases, such as pronase or sequential digestion with multiple enzymes. This step is critical to release the IsoLG-modified lysine adducts.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled IsoLG-lysine internal standard (e.g., ¹³C- or ¹⁵N-labeled) to each sample. This is essential for accurate quantification, as it corrects for sample loss during processing and for variations in instrument response.
-
Solid-Phase Extraction (SPE): Clean up the digested sample using an SPE cartridge to remove salts and other interfering substances.
-
LC-MS/MS Analysis: Analyze the sample using a liquid chromatography system coupled to a triple quadrupole mass spectrometer. The IsoLG-lysine adduct and the internal standard are separated by reverse-phase chromatography and detected using multiple reaction monitoring (MRM) for high specificity and sensitivity.
-
Quantification: The amount of IsoLG-adduct in the original sample is calculated by comparing the peak area ratio of the endogenous adduct to the stable isotope-labeled internal standard.
Protocol 2: Assessment of Cellular ROS with Dihydroethidium (DHE)
While 2-HOBA is not a direct radical scavenger, it is often important to demonstrate its downstream effect on overall cellular oxidative stress. DHE staining is a common method for detecting intracellular superoxide.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., endothelial cells, cardiomyocytes) and allow them to adhere. Treat with an oxidative stressor (e.g., angiotensin II) in the presence or absence of 2-HOBA (and 4-HOBA as a negative control) for the desired time.
-
DHE Staining: Prepare a fresh 5 µM solution of Dihydroethidium (DHE) in serum-free media.
-
Incubation: Remove the treatment media, wash cells with PBS, and incubate with the DHE solution for 15-30 minutes at 37°C in the dark.[11]
-
Washing: Gently wash the cells three times with PBS to remove excess probe.
-
Imaging: Immediately visualize the cells using fluorescence microscopy. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.
-
Quantification: Capture images and quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). Compare the intensity between control, stressed, and 2-HOBA-treated groups.
Conclusion and Implications for Research
For researchers, this selectivity is a significant advantage. It allows for the precise dissection of cellular pathways, enabling the specific investigation of the pathological roles of dicarbonyl stress, distinct from the initiating free radical events. The use of 2-HOBA, in conjunction with its inactive analog 4-HOBA, provides a validated chemical tool to probe the contribution of IsoLGs to disease and to evaluate the therapeutic potential of targeted dicarbonyl scavenging.
References
-
Frontiers in Cardiovascular Medicine. (2022). Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation. [Link]
-
Journal of the American Heart Association. (2015). Isolevuglandins and Cardiovascular Disease. [Link]
-
MDPI. (2023). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. [Link]
-
Free Radical Biology and Medicine. (2020). Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions. [Link]
-
International Journal of Molecular Sciences. (2023). Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans. [Link]
-
Journal of the American College of Cardiology. (2018). Highly Reactive Isolevuglandins Promote Atrial Fibrillation Caused by Hypertension. [Link]
-
Free Radical Research. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. [Link]
-
Journal of the American Heart Association. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice. [Link]
-
American Journal of Physiology-Heart and Circulatory Physiology. (2017). Mechanisms of Isolevuglandin-protein Adduct Formation in Inflammation and Hypertension. [Link]
-
ResearchGate. (2023). Inhibition of LG-lysine adducts in cell lines that express COX-2. [Link]
-
Frontiers in Cardiovascular Medicine. (2022). Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation. [Link]
-
Journal of the American Heart Association. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. [Link]
Sources
- 1. Frontiers | Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation [frontiersin.org]
- 2. Mechanisms of Isolevuglandin-protein Adduct Formation in Inflammation and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolevuglandins and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolevuglandins Scavenger Ameliorates Myocardial Ischemic Injury by Suppressing Oxidative Stress, Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 2-HOBA anti-inflammatory effects in atherosclerosis models
Topic: Reproducibility of 2-HOBA anti-inflammatory effects in atherosclerosis models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Targeting Residual Inflammatory Risk via Reactive Dicarbonyl Scavenging
Executive Summary: The Shift from ROS to Dicarbonyls
While lipid lowering therapies (statins, PCSK9 inhibitors) have revolutionized cardiovascular care, a significant "residual inflammatory risk" remains. Historical attempts to mitigate this risk using broad-spectrum antioxidants (e.g., Vitamin E) have largely failed in clinical trials, likely due to the disruption of essential redox signaling or lack of specificity.
2-Hydroxybenzylamine (2-HOBA) represents a paradigm shift. Unlike traditional antioxidants that attempt to neutralize upstream Reactive Oxygen Species (ROS), 2-HOBA acts downstream as a selective scavenger of reactive dicarbonyls (specifically isolevuglandins [IsoLGs] and malondialdehyde [MDA]). These dicarbonyls are the toxic end-products of lipid peroxidation that covalently modify self-proteins (like ApoAI) and DNA, driving inflammation and autoimmunity.
This guide provides the technical roadmap for reproducing the anti-atherosclerotic effects of 2-HOBA, based on the gold-standard protocols established by the Vanderbilt University group (Tao et al.).
Mechanistic Differentiation & Logic
To reproduce 2-HOBA's effects, one must understand that it does not lower cholesterol. Its efficacy is purely anti-inflammatory and plaque-stabilizing.
Comparative Mechanism of Action
The following diagram illustrates why 2-HOBA succeeds where Vitamin E fails. 2-HOBA ignores the initial ROS burst (preserving signaling) but intercepts the toxic dicarbonyls before they can adduct to proteins.
Figure 1: Mechanism of Action. 2-HOBA selectively intercepts reactive dicarbonyls (IsoLGs) preventing the formation of inflammatory protein adducts.[1] Vitamin E targets upstream ROS, often ineffectively. 4-HOBA serves as the critical negative control.
Performance Comparison: 2-HOBA vs. Alternatives
The following data summarizes the expected outcomes in an Ldlr-/- mouse model fed a Western diet.
| Feature | 2-HOBA (Treatment) | 4-HOBA (Control) | Vitamin E (Traditional) | Statins (Standard Care) |
| Primary Target | Reactive Dicarbonyls (IsoLG, MDA) | None (Structural Analog) | ROS (Peroxyl Radicals) | HMG-CoA Reductase |
| Atherosclerosis Reduction | ~30-60% (Lesion Area) | None | Variable / Null | High (via LDL lowering) |
| Plasma Cholesterol | No Change | No Change | No Change | Significant Reduction |
| Plaque Phenotype | Stable (High collagen, low necrosis) | Vulnerable | Variable | Stable |
| HDL Function | Preserved (Maintains efflux capacity) | Impaired | Variable | Variable |
| Inflammatory Cytokines | Reduced (IL-1β, IL-6, TNF-α) | High | Variable | Reduced |
Critical Insight for Researchers: If your study shows cholesterol lowering with 2-HOBA, the model is likely confounded. The specific mechanism of 2-HOBA is dissociated from lipid levels.
The "Vanderbilt Protocol" for Reproducibility
To replicate the findings of Tao et al. (2020), strict adherence to the control selection and dosing regimen is required.
A. Experimental Design & Controls[2][3]
-
Model: Ldlr-/- mice (C57BL/6 background).
-
Note:ApoE-/- models are also used, but Ldlr-/- on Western diet is the primary reference for 2-HOBA efficacy.
-
-
Sex: Both sexes respond, but female Ldlr-/- mice often develop lesions faster/more robustly on Western diet.
-
The Critical Control (4-HOBA): You must use 4-Hydroxybenzylamine (4-HOBA) as a control. It is a structural isomer that cannot scavenge dicarbonyls. Comparing 2-HOBA only to a water vehicle is insufficient for proving the dicarbonyl scavenging mechanism.
B. Dosing Regimen
-
Route: Drinking water (ad libitum).
-
Preparation:
-
2-HOBA acetate and 4-HOBA acetate are water-soluble.
-
Refresh water bottles bi-weekly to ensure stability (though 2-HOBA is relatively stable).
-
-
Timeline:
-
Pre-treatment: Start 2-HOBA/4-HOBA treatment 2 weeks before starting the high-fat diet (optional but recommended to load tissues).
-
Diet Challenge: Western Diet (e.g., 21% milk fat, 0.15-0.2% cholesterol) for 16 weeks .
-
C. Step-by-Step Workflow
Figure 2: Experimental Workflow. Standardized protocol for evaluating 2-HOBA efficacy in murine atherosclerosis models.[4][5]
Validation Assays: Proving Causality
To ensure your data is robust (E-E-A-T), you must validate that 2-HOBA is actually engaging its target, not just observing a phenotypic change.
Target Engagement (The "Smoking Gun")
-
Method: LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Analyte: Measure IsoLG-Lys adducts in the aortic tissue.
-
Expected Result: 2-HOBA treatment should significantly reduce IsoLG-Lys content compared to 4-HOBA/Vehicle.[4][5]
-
Alternative: Immunofluorescence staining of aortic root sections using anti-MDA antibodies (2-HOBA reduces MDA-protein adduct signal).[2]
HDL Functionality
-
Protocol: Isolate HDL from treated mice and incubate with cholesterol-loaded macrophages (e.g., J774 cells).
-
Mechanism: 2-HOBA prevents IsoLG/MDA modification of ApoAI, preserving its ability to accept cholesterol.
-
Expected Result: HDL from 2-HOBA mice shows significantly higher efflux capacity than HDL from 4-HOBA mice.
Plaque Stability Metrics
Do not rely solely on lesion size. 2-HOBA profoundly affects plaque composition.[4][5]
-
Necrotic Core: Measure acellular area (H&E). 2-HOBA reduces this by ~70%.[2]
-
Collagen Cap: Measure collagen content (Masson’s Trichrome). 2-HOBA increases cap thickness.[2]
-
Efferocytosis: Measure the ratio of free vs. macrophage-associated apoptotic cells (TUNEL staining). 2-HOBA improves the clearance of dead cells.[4][5]
Troubleshooting & Common Pitfalls
| Issue | Probable Cause | Solution |
| No effect on lesion size | Insufficient duration or mild diet | Ensure Western Diet (not just high fat) is used for full 16 weeks. Lesions must be advanced enough to see stabilization effects. |
| Cholesterol levels dropped | Dosing error or toxicity | 2-HOBA should not lower cholesterol. Check compound purity and mouse health/weight. |
| High variability | Lack of 4-HOBA control | Using water as the only control fails to account for the nitrogen load of the amine. Always use 4-HOBA. |
| No change in cytokines | Systemic vs. Local | Plasma cytokines may vary; measure mRNA expression of IL-1β/TNF-α in lesion macrophages or peritoneal macrophages for higher sensitivity. |
References
-
Tao, H., et al. (2020). Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice.[3][4][5][7] Nature Communications, 11(1), 4084. [Link]
-
Amarnath, V., et al. (2015). Chemical characterization of the reaction of 2-hydroxybenzylamine with isolevuglandins. Chemical Research in Toxicology, 28(9), 1747-1755. [Link]
-
Kirabo, A., et al. (2014). DC isoketals-modified proteins activate T cells and promote hypertension. Journal of Clinical Investigation, 124(10), 4642-4656. [Link]
-
Yancey, P. G., et al. (2020). 2-HOBA improves HDL function in familial hypercholesterolemia.[4][5] Atherosclerosis, 315, e260. [Link]
Sources
- 1. Inflammation Biomarker Response to Oral 2-Hydroxybenzylamine (2-HOBA) Acetate in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
Comparative Guide: Mass Spectrometry Validation of 2-HOBA-Dicarbonyl Adduct Formation
Executive Summary: The Dicarbonyl Scavenging Landscape
Reactive dicarbonyl species (RDS), particularly isolevuglandins (IsoLGs) and malondialdehyde (MDA), are potent drivers of oxidative stress-mediated pathologies, including hypertension, Alzheimer’s disease, and atherosclerosis. Unlike traditional antioxidants that scavenge upstream reactive oxygen species (ROS), dicarbonyl scavengers neutralize the downstream electrophiles that covalently modify proteins and DNA.
2-Hydroxybenzylamine (2-HOBA) , also known as salicylamine, has emerged as the superior alternative to first-generation scavengers. Unlike its predecessors, 2-HOBA exhibits rapid kinetics (
This guide provides a technical comparison of 2-HOBA against legacy alternatives and details the mass spectrometry (LC-MS/MS) protocols required to validate its mechanism of action: the formation of stable pyrrole adducts.
Mechanistic Comparison: 2-HOBA vs. Alternatives
The efficacy of a scavenger is defined by its ability to outcompete the
Comparative Performance Matrix
| Feature | 2-HOBA (Salicylamine) | Pyridoxamine (PM) | Aminoguanidine (AG) |
| Primary Target | IsoLGs, MDA (Lipid Dicarbonyls) | Glyoxal, MGO (Sugar Dicarbonyls) | AGEs, NOS (Non-selective) |
| Reaction Kinetics | Fastest (Reacts 1000x faster than Lysine) | Moderate | Slow |
| Mechanism | Pyrrole formation (Stable) | Trapping / Chelation | Hydrazone formation |
| Selectivity | High (Does not affect physiological ROS) | Low (Interferes with Vitamin B6) | Poor (Inhibits Nitric Oxide Synthase) |
| Toxicity Profile | Excellent (Natural buckwheat extract) | Good (but potential B6 deficiency) | High (Clinical trials halted due to toxicity) |
| MS Validation | Detectable stable pyrrole adduct | Complex mix of adducts | Unstable adducts |
Mechanism of Action Diagram[2][3]
The following diagram illustrates how 2-HOBA intercepts the IsoLG pathway, preventing protein cross-linking.
Caption: 2-HOBA competitively intercepts reactive IsoLGs, preventing them from modifying cellular proteins and forming stable, non-toxic pyrrole adducts.[1][2][3][4]
Mass Spectrometry Validation Protocol
To validate 2-HOBA efficacy, one must demonstrate either the reduction of protein-IsoLG adducts (indirect validation) or the presence of 2-HOBA-IsoLG adducts (direct validation). The protocol below focuses on the "Gold Standard" method: Stable Isotope Dilution LC-MS/MS quantification of spared protein adducts.
A. Experimental Design: The Competition Assay
Objective: Quantify the reduction of IsoLG-Lysine adducts in the presence of 2-HOBA.
-
Control Group: Protein (e.g., BSA or cell lysate) + IsoLG (synthetic).
-
Experimental Group: Protein + IsoLG + 2-HOBA (at varying concentrations).
-
Blank: Protein only.
B. Sample Preparation Workflow
-
Lysis & Homogenization:
-
Lyse cells/tissue in antioxidant buffer (containing BHT and TPP) to prevent artificial oxidation during processing.
-
-
Enzymatic Digestion:
-
Add internal standard: [¹³C₆¹⁵N₂]-IsoLG-Lysine (heavy isotope standard).
-
Digest proteins using Pronase E (24h at 37°C) followed by Aminopeptidase M (24h at 37°C) to release single amino acids and Lysine-IsoLG adducts.
-
-
Solid Phase Extraction (SPE):
-
Use C18 or specific affinity columns (e.g., Oasis HLB) to remove salts and unmodified amino acids.
-
Elute the hydrophobic IsoLG adducts with methanol/acetonitrile.
-
C. LC-MS/MS Parameters (MRM Mode)
The detection relies on Multiple Reaction Monitoring (MRM) of the specific transition for the IsoLG-Lysine Lactam adduct .
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., TSQ Altis or Sciex 6500+).
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[5]
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Key MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| IsoLG-Lysine (Lactam) | 447.3 | 84.1 (Lysine immonium) | 35 |
| [¹³C₆¹⁵N₂]-IsoLG-Lysine | 455.3 | 90.1 (Heavy Lys immonium) | 35 |
| 2-HOBA-IsoLG Pyrrole | Variable (approx 405.2) | Structure Dependent | Optimized per adduct |
Note: The IsoLG-Lysine adduct mass (447.3) corresponds to the lactam form (Iso[4]LGE2-Lysine - 2H₂O).
D. Analytical Workflow Diagram
Caption: Step-by-step workflow for the stable isotope dilution LC-MS/MS quantification of IsoLG adducts.
Data Interpretation & Causality
When analyzing the data, successful validation of 2-HOBA is defined by:
-
Dose-Dependent Reduction: A linear decrease in the signal intensity of the m/z 447.3
84.1 transition (IsoLG-Lysine) as 2-HOBA concentration increases. -
Stoichiometry: Because 2-HOBA reacts faster than lysine, a molar equivalent (1:1) or slight excess of 2-HOBA should result in near-total suppression of protein adducts.
-
Specificity: The levels of unmodified lysine (monitored separately) should remain constant, proving 2-HOBA does not interfere with normal protein structure, unlike non-selective agents like glutaraldehyde.
Why this validates the product: The disappearance of the m/z 447.3 peak in the protein fraction confirms that 2-HOBA successfully intercepted the IsoLG before it could damage the protein. This provides direct chemical proof of the "scavenging" mechanism.
References
-
Zagol-Ikapitte, I., et al. (2010). "Characterization of scavengers of gamma-ketoaldehydes that do not inhibit prostaglandin biosynthesis." Chemical Research in Toxicology. Link
-
Amarnath, V., et al. (2004). "Pyridoxamine: an inhibitor of advanced glycation and lipoxidation reactions: a novel mechanism of action." Chemical Research in Toxicology. Link
-
Davies, S.S., et al. (2006). "Pyridoxamine analogues scavenge lipid-derived ketoaldehydes and protect against H2O2-mediated cytotoxicity." Biochemistry. Link
-
Kirabo, A., et al. (2014). "DC isoketal-modified proteins activate T cells and promote hypertension." Journal of Clinical Investigation. Link
-
Zagol-Ikapitte, I., et al. (2011). "Determination of 3-methoxysalicylamine levels in mouse plasma and tissue by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
Sources
- 1. Isolevuglandins disrupt PU.1-mediated C1q expression and promote autoimmunity and hypertension in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Isolevuglandin-protein Adduct Formation in Inflammation and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
A Senior Application Scientist's Guide to Selecting a 2-(Aminomethyl)phenol HCl Reference Standard for High-Performance Liquid Chromatography (HPLC) Calibration
In the landscape of pharmaceutical analysis and drug development, the integrity of quantitative analysis hinges on the quality of the reference standards employed. An unreliable standard compromises the accuracy, reproducibility, and ultimate validity of any dataset. This guide provides an in-depth comparison of 2-(Aminomethyl)phenol HCl as a reference standard for HPLC calibration, offering technical insights and experimental frameworks to aid researchers in making informed decisions. We will explore the critical performance attributes of this standard, compare it with potential alternatives, and provide a robust experimental protocol for its evaluation.
The Foundational Role of a High-Quality Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base for a substance of interest. In HPLC, it is indispensable for:
-
Peak Identification: Confirming the identity of the analyte in a sample by comparing retention times.
-
Calibration: Creating a standard curve to accurately quantify the concentration of the analyte.
-
Method Validation: Assessing the performance characteristics of an analytical method, including its linearity, accuracy, and precision.
The choice of a reference standard is therefore not a trivial matter of procurement but a critical decision that dictates the quality of the resulting analytical data. 2-(Aminomethyl)phenol, a selective dicarbonyl scavenger and antioxidant, is a compound of interest in various research areas, including cardiovascular disease.[1] Its hydrochloride salt is often preferred as a reference standard due to its improved stability and handling properties compared to the free base.
Physicochemical Profile: 2-(Aminomethyl)phenol vs. Alternatives
The suitability of a compound as a reference standard is intrinsically linked to its physicochemical properties. The hydrochloride salt form generally offers advantages in terms of stability and solubility in aqueous mobile phases, which are common in reversed-phase HPLC.
| Property | 2-(Aminomethyl)phenol HCl | 2-(Aminomethyl)phenol (Free Base) | Phenol (Alternative) |
| Molecular Formula | C₇H₁₀ClNO | C₇H₉NO | C₆H₆O |
| Molecular Weight | ~159.61 g/mol (Calculated) | 123.15 g/mol [2][3] | 94.11 g/mol [4] |
| Appearance | Typically a white to off-white solid | White orthorhombic pyramidal needles that can turn brown on exposure to air or light.[5] | Colorless-to-white solid when pure, prone to reddening on exposure to air and light.[4] |
| Solubility | Generally soluble in water and polar organic solvents like methanol and DMSO. | Moderately soluble in alcohols and can be recrystallized from hot water.[5][6] | A moderate amount can form a solution with water; soluble in alcohols.[4] |
| Stability | Generally more stable as a salt, less susceptible to oxidation. | Prone to degradation/color change upon exposure to air and light.[5] | Susceptible to oxidation, which is hastened by the presence of alkalinity.[4] |
The primary advantage of using the HCl salt is its enhanced stability. Phenolic compounds, particularly those with amino groups, are susceptible to oxidative degradation.[7] The salt form mitigates this, ensuring the integrity of the standard over its shelf life and during the preparation of stock solutions.
A Framework for Comparative HPLC Analysis
To objectively evaluate a 2-(Aminomethyl)phenol HCl reference standard, a well-designed HPLC experiment is paramount. This protocol serves as a self-validating system to assess purity and stability.
Caption: Experimental workflow for HPLC-based evaluation of a reference standard.
Objective: To determine the purity of a 2-(Aminomethyl)phenol HCl reference standard and compare its chromatographic performance against an alternative.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2-3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-gradient elution is often effective for separating polar compounds and any potential impurities.[8] A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Ramp to 70% B
-
25-30 min: Hold at 70% B
-
30-31 min: Return to 5% B
-
31-40 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Phenolic compounds typically exhibit strong absorbance around 210 nm and 280 nm.[8] Monitoring at multiple wavelengths is recommended.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 2-(Aminomethyl)phenol HCl reference standard and dissolve it in 10 mL of the initial mobile phase composition (95:5 Mobile Phase A:B). Use sonication if necessary to ensure complete dissolution.[1]
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards spanning the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).[9][10]
-
Test Sample: Prepare a separate sample of the reference standard at a concentration within the calibration range (e.g., 50 µg/mL).
4. Analysis and Data Processing:
-
System Suitability: Before analysis, inject the mid-point calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be <2%. The theoretical plates should be >5000 and the peak asymmetry factor should be between 0.8 and 1.8.[9]
-
Calibration Curve: Inject the calibration standards in order of increasing concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.[10]
-
Purity Assessment: Inject the test sample. Purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.
Interpreting the Results: A Causality-Driven Approach
The data generated from the HPLC analysis provides a quantitative basis for comparing reference standards. The choice of a superior standard is directly linked to the trustworthiness of the final analytical result.
Caption: The impact of reference standard quality on analytical outcomes.
-
Purity: The purity value is the most critical parameter. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[7][11] An impurity with a similar chromophore and retention time to the main analyte can lead to an overestimation of the analyte's concentration. According to ICH guidelines, impurities in new drug substances must be identified and characterized.[12] A high-purity (>99.5%) standard ensures that the calibration is based solely on the analyte of interest.
-
Solubility and Stability: Poor solubility in the chosen mobile phase can lead to incomplete dissolution, resulting in inaccurately prepared stock solutions and, consequently, a flawed calibration curve. Stability is equally important; a standard that degrades in solution will yield decreasing peak areas over time, causing drift in results and compromising the reproducibility of the assay.[4] The use of the HCl salt form of 2-(aminomethyl)phenol is a deliberate choice to enhance stability.
-
Peak Shape: A pure, high-quality standard should produce a sharp, symmetrical Gaussian peak under appropriate chromatographic conditions. Tailing or fronting peaks can indicate interactions with the stationary phase or the presence of unresolved impurities, complicating integration and reducing accuracy.
Conclusion
The selection of a 2-(Aminomethyl)phenol HCl reference standard for HPLC calibration is a foundational step that profoundly impacts the quality of scientific research and drug development. While factors like cost are a consideration, the primary decision-making criteria must be rooted in scientific integrity. A superior reference standard, characterized by high purity, documented stability, and excellent solubility, is not an expense but an investment in data reliability. By employing a rigorous analytical protocol as outlined in this guide, researchers can objectively validate their chosen standard, ensuring that their quantitative results are both accurate and defensible. This adherence to best practices is the bedrock of trustworthy scientific outcomes.
References
-
PubChem. 2-(Aminomethyl)phenol. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2-Aminophenol. [Link]
-
PubChem. 2-Aminophenol hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Aminophenol. National Center for Biotechnology Information. [Link]
-
PubChem. Phenol. National Center for Biotechnology Information. [Link]
-
PubChem. Phenol hydrochloride. National Center for Biotechnology Information. [Link]
-
Papagiannopoulos, M., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]
-
ResearchGate. Parameters of the calibration curves for different phenolic standards. [Link]
-
MSD Veterinary Manual. Phenols and Related Compounds as Antiseptics and Disinfectants for Use With Animals. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [Link]
-
Journal of Hygienic Engineering and Design. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. [Link]
-
Filo. Complete the following reactions: a) 2-(Hydroxy)methylphenol + ... [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Aminomethyl)phenol | C7H9NO | CID 70267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(aminomethyl)phenol AldrichCPR 932-30-9 [sigmaaldrich.com]
- 4. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 7. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. keypublishing.org [keypublishing.org]
- 11. DSpace [cora.ucc.ie]
- 12. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Safety Operating Guide
2-(Aminomethyl)phenol HCl: Proper Disposal & Handling Protocol
[1][2]
Part 1: Executive Safety & Logistical Summary
Do not treat this compound as generic organic waste. 2-(Aminomethyl)phenol hydrochloride (CAS: 52621-39-9 for HCl salt; 932-30-9 for free base) presents a dual-hazard profile: it contains a phenolic moiety (toxicity, protein denaturation) and a primary amine (reactivity), stabilized as an acidic hydrochloride salt .[1]
Improper disposal can lead to the formation of toxic polymerized tars or uncontrolled exothermic reactions if mixed with incompatible streams (specifically oxidizers or aldehydes).
Immediate Disposal Directive:
-
Primary Method: High-temperature incineration at a licensed hazardous waste facility.
-
Drain Disposal: STRICTLY PROHIBITED .
-
Waste Stream: Segregated Organic Solid (if pure) or Acidic Organic Liquid (if in solution).
Part 2: Chemical Profile & Waste Characterization
To ensure regulatory compliance (RCRA/EPA), this material must be characterized correctly before entering the waste stream.
| Parameter | Specification | Operational Implication |
| Chemical Identity | 2-Hydroxybenzylamine HCl | Acidic Salt .[1][2][3] Aqueous solutions will have low pH (< 4.0). |
| Hazard Class | Irritant (Skin/Eye), Acute Tox (Oral) | Requires double-containment to prevent contact dermatitis.[1] |
| Reactivity | Phenolic + Amine groups | Incompatible with oxidizing agents (Nitric acid) and aldehydes.[1] |
| RCRA Status | Non-Listed (Not P or U listed) | Classify by Characteristic : Likely D002 (Corrosivity) if in acidic solution.[1] |
| Physical State | Crystalline Solid (usually beige) | Hygroscopic.[1] Keep dry to prevent caking and hydrolysis. |
Expert Insight: While 2-(Aminomethyl)phenol is not explicitly listed on the EPA's P or U lists (unlike parent Phenol, U188), it must be managed as Hazardous Chemical Waste due to its toxicity and potential corrosivity (D002) in solution [1, 2].
Part 3: Waste Segregation & Incompatibility Logic
The most common error in disposing of aminophenols is commingling them with incompatible waste streams.
CRITICAL SEGREGATION RULES:
-
NO Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates. The phenolic ring is electron-rich and prone to rapid, exothermic oxidation (fire hazard).
-
NO Aldehydes/Ketones: The primary amine group (
) will react with aldehydes (e.g., Formaldehyde waste) to form imines (Schiff bases), releasing water and heat, potentially pressurizing waste containers. -
NO Strong Bases: Mixing with Hydroxides (NaOH) will deprotonate the ammonium salt, releasing the free amine and potentially altering solubility/volatility.
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating and packaging 2-(Aminomethyl)phenol HCl waste to prevent incompatibility reactions.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)
Use this for expired shelf stock or contaminated weighing solids.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[4]
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.
-
Labeling: Affix a Hazardous Waste label.
-
Constituents: "2-(Aminomethyl)phenol Hydrochloride, 98%"[1]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Secondary Containment: Place the HDPE jar inside a clear zip-seal bag to contain any dust residue on the bottle exterior.
-
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
Use this for mother liquors or aqueous washes.
-
Check Compatibility: Ensure the waste carboy does not contain oxidizing acids (Nitric, Chromic).[5]
-
pH Verification: If the solution is highly acidic (pH < 2) due to the HCl salt, ensure the carboy is rated for corrosives.
-
Transfer: Pour into the waste container using a funnel to prevent splashing.
-
Rinse: Triple rinse the original vessel with a small volume of water; add rinsate to the waste container.
-
Log: Record the volume and concentration on the waste log immediately.
Protocol C: Emergency Spill Response
For spills > 100 mg (Solid) or > 50 mL (Liquid).
-
Evacuate & Ventilate: If dust is airborne, evacuate the immediate area to prevent inhalation (Respiratory Irritant).
-
PPE: Wear butyl rubber or thick nitrile gloves. Phenolic compounds can penetrate thin nitrile over time.
-
Liquid Spill:
-
Cover with vermiculite or clay absorbent .
-
Do not use paper towels alone (increases surface area for evaporation).
-
-
Solid Spill:
-
Cover with wet paper towels to prevent dust generation, then scoop up.
-
-
Decontamination:
-
Expert Tip: For skin contact, standard protocol for phenols involves immediate flushing with water for 15 minutes.[5] Polyethylene Glycol (PEG 300 or 400) is often used for phenol burns, but for this substituted salt, copious water flushing is the primary First Aid directive [3, 4].
Part 5: Regulatory & Compliance Notes
-
EPA/RCRA: While not a "Listed" waste (P/U), the generator is responsible for determining if the waste exhibits hazardous characteristics. Due to the HCl moiety, aqueous solutions often fail the Corrosivity (D002) characteristic (pH ≤ 2) [5].
-
DOT Shipping: When transported by the waste vendor, this will likely be classified under UN 1759 (Corrosive Solids, n.o.s.) or UN 2811 (Toxic Solids, organic, n.o.s.) depending on the specific formulation and concentration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [Link]
-
University of California, Berkeley EH&S. Phenol Safety Fact Sheet. Retrieved from [Link][5]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Personal protective equipment for handling 2-(Aminomethyl)phenol hcl
Topic: Personal Protective Equipment & Handling Guide for 2-(Aminomethyl)phenol Hydrochloride Audience: Researchers, Scientists, and Drug Development Professionals
Executive Safety & Identity Summary
2-(Aminomethyl)phenol hydrochloride (often referred to as 2-HOBA HCl or Salicylamine HCl ) is a critical building block in organic synthesis and a potent dicarbonyl scavenger investigated for its therapeutic potential in cardiovascular diseases and neuroprotection.
While the parent free base (CAS 932-30-9) is commonly referenced, the hydrochloride salt is frequently preferred in laboratory settings for its improved stability and solubility profile. However, the salt form introduces specific handling challenges—primarily hygroscopicity and acidity —that differ from the free base.
| Chemical Identity | Details |
| Systematic Name | 2-(Aminomethyl)phenol hydrochloride |
| Synonyms | 2-Hydroxybenzylamine HCl; 2-HOBA HCl; Salicylamine HCl |
| Parent CAS | 932-30-9 (Free Base) |
| Physical State | Crystalline solid (often beige to light brown) |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) , Hygroscopic |
Hazard Profile & Risk Assessment
As a Senior Application Scientist, I categorize this compound not as acutely lethal (like cyanides), but as a chronic sensitizer and acute irritant . The "HCl" designation implies that upon contact with moisture (mucous membranes), it can hydrolyze to release acidic protons, exacerbating irritation.
-
Inhalation: Dust inhalation causes immediate irritation to the upper respiratory tract. Chronic exposure to amine salts can lead to sensitization.
-
Skin/Eye Contact: The solid is corrosive/irritating to moist skin and eyes.
-
Stability: Highly Hygroscopic. Improper handling leads to "gumming," altering stoichiometry and ruining precise drug development formulations.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix tailored to the specific physical properties of amine hydrochloride salts.
| PPE Category | Standard Protocol (< 1g) | High-Volume / Synthesis (> 1g or Heating) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min 0.11mm thickness) | Double Gloving (Nitrile over Nitrile) | Amine salts can permeate latex. Nitrile offers superior chemical resistance to organic salts and incidental acid exposure. |
| Eye Protection | Safety Glasses with side shields | Chemical Goggles or Face Shield | Fine crystalline dust acts as an abrasive irritant; goggles prevent airborne particles from bypassing side shields. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (if outside hood) | Prevents inhalation of hygroscopic dust which becomes corrosive upon contact with lung moisture. |
| Body Defense | Standard Lab Coat (Cotton/Poly) | Chemical-Resistant Apron (Tyvek) | Prevents clothing contamination which can track the chemical out of the lab. |
Operational Handling Procedures
A. Storage & Retrieval (The "Dry Chain")
-
Protocol: Store in a desiccator or under inert atmosphere (Nitrogen/Argon).
-
Why: The HCl salt will absorb atmospheric water rapidly, turning a free-flowing powder into a sticky paste. This introduces mass errors in stoichiometric calculations (e.g., when calculating equivalents for ligand synthesis).
B. Weighing & Solubilization
-
Step 1: Equilibrate the container to room temperature before opening to prevent condensation.
-
Step 2: Weigh inside a fume hood. If the balance is outside, use a closed weighing boat or vial.
-
Step 3 (Solubilization): Dissolve in polar solvents (Water, Methanol, DMSO).
-
Note: Dissolution in water may be slightly exothermic and acidic (pH ~4-5). Buffer adjustment may be required for biological assays.
-
C. Reaction Setup (Graphviz Workflow)
The following diagram illustrates the decision logic for handling 2-HOBA HCl to ensure sample integrity and operator safety.
Figure 1: Operational workflow for retrieving and preparing 2-(Aminomethyl)phenol HCl, emphasizing moisture control.
Emergency Response & Disposal
Spill Response (Solid)
-
Neutralize: Do not use water initially (spreads the contamination). Cover with a dry absorbent or sweep gently using a dustpan dedicated to hazardous waste.
-
Clean: Once the bulk solid is removed, wipe the surface with a weak base solution (e.g., 5% Sodium Bicarbonate) to neutralize the acidic residue, followed by water.
Disposal
-
Waste Stream: Classify as "Organic Solid, Basic/Amine" or "Organic Solid, Corrosive" depending on your facility's specific coding.
-
Never dispose of amine salts down the drain; they can affect aquatic life and react with bleach in drain lines to form chloramines.
Emergency Decision Tree
Figure 2: Immediate response protocols for exposure events.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. Retrieved from [Link]
-
Vanderbilt University Medical Center. 2-HOBA (2-hydroxybenzylamine) Research Summary. Retrieved from [Link] (Contextual reference for drug development application).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
